molecular formula C10H13NO3 B034942 N-Methyl-L-tyrosine CAS No. 19897-63-3

N-Methyl-L-tyrosine

Cat. No.: B034942
CAS No.: 19897-63-3
M. Wt: 195.21 g/mol
InChI Key: AXDLCFOOGCNDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-tyrosine (also known as α-Methyl-L-tyrosine or Metyrosine) is a potent and competitive inhibitor of the enzyme tyrosine hydroxylase, the rate-limiting step in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By effectively blocking the conversion of tyrosine to L-DOPA, this compound depletes the levels of these critical neurotransmitters in both the central and peripheral nervous systems. Its primary research value lies in its application in neuroscience and physiology for investigating the roles of catecholamines in a wide array of processes, including stress response, cardiovascular regulation, mood, and motor control. Researchers utilize this compound as a fundamental pharmacological tool to create models of catecholamine deficiency, thereby enabling the study of associated disorders like Parkinson's disease and certain forms of depression. Furthermore, it is used to explore the mechanisms of sympatholytic agents and to probe the neurochemical underpinnings of behavior. This compound is offered as a high-purity solid to ensure reliability and reproducibility in experimental settings, supporting rigorous scientific inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLCFOOGCNDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870596
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19897-63-3
Record name N-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unseen Influence: A Technical Guide to the Biological Significance of N-Methylated Tyrosine in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

N-methylation of amino acid residues within a peptide backbone represents a subtle yet profound post-translational modification with significant ramifications for peptide structure, function, and therapeutic potential. Among these, the N-methylation of tyrosine (N-Me-Tyr) stands out for its unique contributions to modulating peptide bioactivity, receptor interaction, and metabolic stability. This technical guide provides an in-depth exploration of the biological significance of N-methylated tyrosine in peptides, offering a comprehensive resource for researchers and drug development professionals. We will delve into the fundamental principles of how this seemingly minor modification dramatically alters the physicochemical properties of peptides, explore its role in natural and synthetic bioactive peptides, and provide detailed methodologies for its synthesis and analysis. Our discussion will be grounded in the principles of causality, ensuring that experimental choices and protocols are not merely listed but explained with scientific rigor.

The Foundational Impact of N-Methylation on Peptide Properties

The introduction of a methyl group onto the amide nitrogen of a peptide bond, including that of a tyrosine residue, instigates a cascade of structural and functional alterations. Understanding these fundamental changes is crucial to appreciating the broader biological significance of N-methylated tyrosine.

Conformational Rigidity and Receptor Selectivity

The substitution of an amide proton with a methyl group eliminates a critical hydrogen bond donor, thereby restricting the conformational flexibility of the peptide backbone. This increased rigidity can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. For instance, multiple N-methylations in the cyclic hexapeptide integrin antagonist, cyclo(-GRGDfL-), have been shown to increase its selectivity toward different integrin subtypes, demonstrating the power of this modification in fine-tuning receptor interactions.[1]

Enhanced Metabolic Stability and Bioavailability

A primary obstacle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The presence of an N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[2] This enhanced stability, coupled with increased lipophilicity conferred by the methyl group, often leads to improved membrane permeability and oral bioavailability.[2][3] The immunosuppressant drug Cyclosporin A, a cyclic undecapeptide with seven N-methylated residues, serves as a prime example of how extensive N-methylation can lead to a successful oral drug.[2]

The Role of N-Methylated Tyrosine in Biological Systems

While the general effects of N-methylation are significant, the specific incorporation of N-methylated tyrosine introduces additional layers of biological functionality, stemming from the unique properties of the tyrosine side chain.

N-Methyl-L-tyrosine as a Neurotransmitter Precursor

This compound is a crucial derivative in neurochemical research as it serves as a precursor in the synthesis of neurotransmitters, particularly dopamine.[4] Its structure, featuring a methyl group on the nitrogen atom, enhances its stability and bioavailability compared to unmodified tyrosine.[4] This makes it a valuable tool in studies related to neurological disorders, metabolic pathways, and the development of pharmaceuticals targeting the central nervous system.[4]

  • Biosynthetic Pathway Consideration: The conversion of tyrosine to catecholamines like dopamine, norepinephrine, and epinephrine involves a series of enzymatic steps. While the primary pathway does not involve N-methylation of the alpha-amino group of tyrosine itself, the enzymatic machinery for N-methylation exists in biological systems. For instance, Phenylethanolamine N-methyltransferase (PNMT) catalyzes the N-methylation of norepinephrine to epinephrine, utilizing S-adenosylmethionine (SAM) as a methyl donor.[5] This highlights the biological precedent for N-methylation in catecholamine biosynthesis.

Modulation of Tyrosine Kinase Signaling

Tyrosine phosphorylation is a cornerstone of cellular signal transduction, orchestrated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs).[6][7][8][9] These enzymes catalyze the transfer of a phosphate group from ATP to the hydroxyl group of tyrosine residues in target proteins, initiating downstream signaling cascades that regulate cell growth, differentiation, and metabolism.[6][10]

The presence of an N-methyl group on a tyrosine residue within a peptide substrate could potentially modulate its interaction with tyrosine kinases and phosphatases. While direct, extensive research on the impact of N-methylation of a kinase substrate's tyrosine is still emerging, the conformational constraints imposed by N-methylation could either enhance or inhibit phosphorylation by altering the accessibility of the hydroxyl group to the kinase active site. This presents an exciting avenue for designing peptide-based modulators of tyrosine kinase activity.

Synthesis and Analysis of N-Methylated Tyrosine-Containing Peptides

The study and application of N-methylated peptides rely on robust methods for their synthesis and characterization.

Chemical Synthesis of N-Methylated Peptides

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides. The incorporation of N-methylated amino acids, including N-methyl-tyrosine, can be achieved through several strategies.

This protocol describes a common method for the N-methylation of an amino acid residue directly on the solid support.[3]

  • Sulfonylation: The N-terminal α-amino group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

    • Reagents: o-nitrobenzenesulfonyl chloride (o-NBS-Cl), 4-dimethylaminopyridine (DMAP), N-methylpyrrolidone (NMP).

    • Procedure: A solution of DMAP and o-NBS-Cl in NMP is added to the peptide-resin and agitated. The completion of the reaction can be monitored by a Kaiser test.

  • Methylation: The protected sulfonamide is then methylated.

    • Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), methyl p-nitrobenzenesulfonate.

    • Procedure: The resin is treated with a solution of DBU and methyl p-nitrobenzenesulfonate in NMP.

  • Deprotection: The o-NBS protecting group is removed to allow for the coupling of the next amino acid.

    • Reagents: 2-mercaptoethanol, DBU, NMP.

    • Procedure: The resin is treated with a solution of 2-mercaptoethanol and DBU in NMP. The appearance of a yellow-green color indicates the removal of the o-NBS group.[3]

Diagram: On-Resin N-Methylation Workflow

N_Methylation_Workflow Start Peptide on Resin Sulfonylation Sulfonylation (o-NBS-Cl, DMAP) Start->Sulfonylation Methylation Methylation (DBU, Methylating Agent) Sulfonylation->Methylation Protection Deprotection Deprotection (2-mercaptoethanol, DBU) Methylation->Deprotection Addition of Methyl Group Coupling Couple Next Amino Acid Deprotection->Coupling Removal of Protecting Group End N-Methylated Peptide Coupling->End

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-L-tyrosine for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

N-Methyl-L-tyrosine, a derivative of the amino acid L-tyrosine, is a compound of significant interest in neurochemical research, pharmaceutical development, and nutritional science.[1] Its unique structural feature, a methyl group on the nitrogen atom of the amino acid backbone, imparts distinct physicochemical properties that influence its stability, bioavailability, and biological activity compared to its parent compound.[1] This guide provides a comprehensive overview of the essential physicochemical data for this compound, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals.

Structural and General Properties

This compound, also known by its synonyms (S)-3-(4-Hydroxyphenyl)-2-(methylamino)propionic acid and N-Me-Tyr-OH, possesses a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1][2] It typically appears as a colorless to white or off-white solid in the form of powder or crystals.[1][2]

dot graph N_Methyl_L_tyrosine_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""];

Table 1: General and Identification Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance Colorless to white/off-white powder or crystals[1][2]
CAS Number 537-49-5[1][2]
PubChem ID 519723[1]
InChI Key AXDLCFOOGCNDST-VIFPVBQESA-N[2]
SMILES String CNC(O)=O[2]
Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various experimental and physiological systems.

2.1. Melting Point

The melting point of a compound is a critical indicator of its purity. For the related compound, α-Methyl-L-tyrosine, the melting point is reported to be in the range of 320-340°C with decomposition.[3]

2.2. Solubility

2.3. Optical Rotation

This compound is a chiral molecule and exhibits optical activity. The specific rotation has been reported as [α]²⁰/D = +20 ± 2º (c=1.5 in 1M HCl) and [α]/D +16.0±1.0°, c = 1 in 1 M HCl.[1][2] This property is crucial for confirming the enantiomeric purity of the compound.

Table 2: Key Physicochemical Data for this compound

PropertyValueConditionsSource(s)
Melting Point 320-340°C (dec.) (for α-Methyl-L-tyrosine)N/A[3]
Optical Rotation [α]²⁰/D = +20 ± 2ºc=1.5 in 1M HCl[1]
[α]/D +16.0±1.0°c = 1 in 1 M HCl[2]
Spectral Data

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound were not found, data for the parent compound L-tyrosine can provide a reference point. For L-tyrosine in water at pH 7.0, characteristic ¹H NMR shifts are observed for the aromatic protons (~6.88-7.19 ppm), the α-proton (~3.92 ppm), and the β-protons (~3.02-3.20 ppm).[5] In ¹³C NMR of L-tyrosine, signals for the aromatic carbons, the α-carbon, the β-carbon, and the carboxyl carbon are present.[5] For this compound, an additional signal for the N-methyl group would be expected in both ¹H and ¹³C NMR spectra.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and methyl group, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring. The IR spectrum for the closely related N-methyl tyrosine is available and can serve as a reference.[6]

3.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For L-tyrosine, the protonated molecule [M+H]⁺ is observed at m/z 182.08119, which then fragments to produce ions at m/z 136.07578 (loss of COOH) and 119.04925 (successive loss of NH₂).[7] For this compound, the [M+H]⁺ ion would be expected at m/z 196.0968, reflecting its molecular weight of 195.22 g/mol .

Experimental Protocols

The following section outlines detailed methodologies for determining key physicochemical parameters of this compound. These protocols are designed to be self-validating and are based on established scientific principles.

4.1. Determination of Aqueous Solubility

The causality behind this experimental choice lies in the pH-dependent nature of amino acid solubility. By measuring solubility across a pH range, a comprehensive profile can be established, which is critical for applications in formulation and drug delivery.

  • Materials: this compound, deionized water, HCl, NaOH, pH meter, shaker water bath, analytical balance, HPLC system.

  • Procedure:

    • Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Equilibrate the samples in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

    • The solubility at each pH is calculated from the measured concentration.

Solubility_Determination_Workflow Start Start Prepare_Buffers Prepare Buffers at Various pH Start->Prepare_Buffers Add_Excess_Compound Add Excess this compound Prepare_Buffers->Add_Excess_Compound Equilibrate Equilibrate in Shaker Water Bath Add_Excess_Compound->Equilibrate Centrifuge Centrifuge Samples Equilibrate->Centrifuge Collect_Supernatant Collect and Dilute Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis Analyze by HPLC Collect_Supernatant->HPLC_Analysis Calculate_Solubility Calculate Solubility HPLC_Analysis->Calculate_Solubility End End Calculate_Solubility->End

4.2. Determination of pKa Values

The pKa values of the ionizable groups (carboxyl, amino, and phenolic hydroxyl) are fundamental to understanding the charge state of this compound at a given pH. This is crucial for predicting its behavior in biological systems and for developing analytical methods. Potentiometric titration is a reliable method for this determination.

  • Materials: this compound, deionized water, standardized HCl and NaOH solutions, pH meter with a calibrated electrode, magnetic stirrer.

  • Procedure:

    • Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

    • If necessary, adjust the initial pH to a low value (e.g., pH 1.5-2) with the standardized HCl solution.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of a small, known volume of titrant.

    • Continue the titration until the pH reaches a high value (e.g., pH 11-12).

    • Plot the pH versus the volume of NaOH added to generate the titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first derivative of the titration curve can be used to accurately determine the equivalence points.[8]

pKa_Determination_Workflow Start Start Dissolve_Compound Dissolve this compound Start->Dissolve_Compound Initial_pH_Adjustment Adjust Initial pH Dissolve_Compound->Initial_pH_Adjustment Titrate Titrate with Standardized Base Initial_pH_Adjustment->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curve Plot Titration Curve Record_pH->Plot_Curve Determine_Equivalence_Points Determine Equivalence Points (1st Derivative) Plot_Curve->Determine_Equivalence_Points Calculate_pKa Calculate pKa at Half-Equivalence Points Determine_Equivalence_Points->Calculate_pKa End End Calculate_pKa->End

Stability and Degradation

The stability of this compound is a critical consideration for its storage and use in experimental settings. It should be stored at 0-8 °C.[1] Like L-tyrosine, it can be susceptible to degradation through pathways such as the tyrosine degradation pathway, which ultimately breaks down the amino acid into intermediates of the TCA cycle.[9][10] The methylation of the amino group may influence its metabolic stability. Forced degradation studies (e.g., exposure to acid, base, heat, oxidation, and light) are recommended to fully characterize its stability profile.

Applications in Research and Drug Development

This compound serves as a valuable tool in various research areas:

  • Neuroscience Research: It is utilized in studies of neurotransmitter synthesis, particularly the dopamine pathways, which is relevant for developing treatments for neurological disorders.[1]

  • Pharmaceutical Development: The compound is employed in the synthesis of pharmaceuticals, especially those targeting mood disorders, due to its role in modulating neurotransmitter levels.[1] N-methylated amino acids are also investigated for their potential in preventing or treating Alzheimer's disease.[2]

  • Biochemical Studies: Researchers use this compound to investigate protein interactions and enzyme activities, providing insights into metabolic pathways.[1]

  • Nutrition and Dietary Supplements: It is explored for its potential benefits in dietary formulations aimed at enhancing cognitive function and mental well-being.[1]

References

  • The Solubility of Tyrosine - Chemistry Stack Exchange. [Link]

  • Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determinatio. [Link]

  • L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. [Link]

  • Metyrosine | C10H13NO3 | CID 441350 - PubChem - NIH. [Link]

  • Tyrosine - Wikipedia. [Link]

  • Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. [Link]

  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. [Link]

  • Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - PubMed Central. [Link]

  • Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF - ResearchGate. [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. [Link]

  • 1 H NMR spectrum of L-tyrosine hydrochloride. - ResearchGate. [Link]

  • Downregulation of the tyrosine degradation pathway extends Drosophila lifespan | eLife. [Link]

  • Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up - ACS Publications. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. [Link]

  • l-Tyrosine, N,O-bis(caproyl)-, methyl ester - the NIST WebBook. [Link]

  • Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - ACS Publications. [Link]

  • Calculating pKa's for an Amino Acid Titration Using Excel - YouTube. [Link]

  • N-methyl tyrosine - the NIST WebBook. [Link]

  • L-tyrosine degradation I | Pathway - PubChem. [Link]

  • (PDF) (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation - ResearchGate. [Link]

  • FT-IR spectra of (a) pure L-tyrosine, (b) L-tyrosine-stabilized AgNPs, and (c) L-tyrosine-stabilized AuNPs. … - ResearchGate. [Link]

Sources

Technical Guide: Enhancing Peptide Metabolic Stability via N-Methyl-L-Tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for incorporating N-Methyl-L-tyrosine into peptide drug candidates.

Executive Summary

The clinical translation of bioactive peptides is frequently attritioned by rapid renal clearance and enzymatic degradation. While strategies such as cyclization and PEGylation are common, they often compromise binding affinity or introduce heterogeneity. N-methylation of the peptide backbone , specifically using This compound (N-Me-Tyr) , offers a precision engineering approach.[1] By replacing the amide proton with a methyl group, researchers can simultaneously eliminate a critical protease recognition element (the H-bond donor) and introduce steric bulk that physically occludes the scissile bond, all while potentially locking the peptide into a bioactive conformation (e.g., inducing cis-peptide bonds).

This guide details the mechanistic rationale, synthetic protocols, and validation workflows required to successfully deploy N-Me-Tyr in drug discovery campaigns.

Mechanistic Foundations: Why N-Me-Tyr Works

To effectively utilize N-Me-Tyr, one must understand the tripartite mechanism of stabilization.[1] It is not merely about adding "bulk"; it is about disrupting the fundamental kinetics of proteolysis.

The "Steric-Electronic" Shield

Proteases (e.g., Chymotrypsin, Pepsin) generally require the peptide backbone to adopt an extended


-strand conformation within the active site. They also rely on hydrogen bonding with the amide nitrogen to stabilize the transition state.
  • Hydrogen Bond Deletion: The N-methyl group replaces the amide proton (

    
     becomes 
    
    
    
    ).[1] This removes the H-bond donor capability, preventing the formation of the oxyanion hole transition state required by serine proteases.
  • Steric Occlusion: The methyl group creates a localized steric clash (A-value ~1.7 kcal/mol), preventing the enzyme's catalytic triad from accessing the carbonyl carbon.

  • Conformational Constraint: N-methylation lowers the energy barrier for cis/trans isomerization. While standard peptide bonds overwhelmingly favor trans, N-methylated bonds can populate the cis isomer (up to 30%), often inducing turn structures (e.g.,

    
    -turns) that are unrecognized by linear-sequence-scanning proteases.[1]
    
Visualization of Proteolytic Resistance

The following diagram illustrates the mechanistic blockade introduced by N-Me-Tyr.

ProteolysisBlockade cluster_standard Standard Peptide Bond (Susceptible) cluster_methyl N-Methyl-L-Tyr Modified (Resistant) S_Enzyme Protease Active Site (Serine/Cysteine) S_Substrate Target: -NH-Tyr-CO- S_Enzyme->S_Substrate Hydrolysis S_Hbond H-Bond Formation (Critical for Recognition) S_Substrate->S_Hbond Donates H S_Hbond->S_Enzyme Stabilizes M_Enzyme Protease Active Site M_Substrate Target: -N(Me)-Tyr-CO- M_Enzyme->M_Substrate No Hydrolysis M_Clash Steric Clash & H-Bond Deletion M_Substrate->M_Clash Methyl Group M_Clash->M_Enzyme Blocks Access

Caption: Comparative mechanism showing how N-methylation disrupts the H-bond network and sterically blocks protease access.

Chemical Synthesis & Incorporation

Incorporating N-Me-Tyr is synthetically challenging due to the steric hindrance of the secondary amine.[2] Standard SPPS (Solid Phase Peptide Synthesis) protocols will fail, resulting in deletion sequences.[1]

Strategic Positioning
  • Against Aminopeptidases: Place N-Me-Tyr at the N-terminus (Position 1).[1]

  • Against Endopeptidases (e.g., Chymotrypsin): Chymotrypsin cleaves the C-terminal side of Tyr.[1]

    • Note: N-methylating the Tyr residue itself (modifying the N-H preceding the side chain) protects the bond between AA(n-1) and Tyr.[1]

    • To protect the bond after Tyr, you must N-methylate the subsequent residue (AA(n+1)).[1]

    • However, N-Me-Tyr is often used to rigidify the local structure, indirectly protecting adjacent bonds by preventing the peptide from fitting into the protease active site.

Synthesis Protocol: Coupling to N-Me-Tyr

The most difficult step is coupling the next amino acid onto the N-terminal secondary amine of the N-Me-Tyr residue already on the resin.

Reagents Required:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Do not use HBTU/TBTU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for less racemization.[1]

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Methodology:

  • Swelling: Swell resin (with N-Me-Tyr at N-term) in DMF for 20 min.

  • Activation: Dissolve the incoming Fmoc-Amino Acid (5 eq), HATU (5 eq), and HOAt (5 eq) in DMF. Add DIEA (10 eq).[1]

    • Critical: Pre-activate for only 30-60 seconds.[1] Longer activation risks racemization.

  • Coupling: Add mixture to resin.

    • Duration: Double couple. 1st coupling for 2 hours; 2nd coupling (fresh reagents) for 2 hours or overnight.

  • Monitoring: Standard Kaiser test (ninhydrin) will not work on secondary amines.[1] Use the Chloranil Test (acetaldehyde/chloranil) which turns blue in the presence of secondary amines.

  • Capping: Acetylate unreacted amines aggressively with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis Workflow Diagram

SPPS_Workflow Start Resin-bound N-Me-Tyr Step1 Activation: Fmoc-AA + HATU + HOAt + DIEA (Max 60s pre-activation) Start->Step1 Step2 Coupling Reaction (2 hours, 50°C optional) Step1->Step2 Step3 QC: Chloranil Test Step2->Step3 Decision Blue? (Incomplete) Step3->Decision Recouple Re-couple (Fresh Reagents) Decision->Recouple Yes Success Colorless? (Complete) Decision->Success No Recouple->Step2 Next Fmoc Deprotection (20% Piperidine/DMF) Success->Next

Caption: Optimized SPPS cycle for coupling amino acids onto sterically hindered N-methylated residues.

Validation: In Vitro Metabolic Stability Assay

Once synthesized, the stability must be quantified using a self-validating plasma stability assay.

Experimental Design
  • Matrix: Pooled Human Plasma (heparinized) vs. Rat Plasma (for pre-clinical correlation).

  • Control: Propantheline (High clearance) and Warfarin (Low clearance).[1]

  • Concentration: 1

    
    M peptide (prevents saturation of enzymes).[1]
    
Protocol
  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000xg for 10 min to remove debris. Adjust pH to 7.4 if necessary.

  • Initiation: Spike peptide stock (in DMSO) into plasma to reach 1

    
    M. Final DMSO < 1%.
    
  • Incubation: Shake at 37°C.

  • Sampling: Remove 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide). Vortex 1 min.
    
  • Processing: Centrifuge at 4000xg for 20 min at 4°C. Collect supernatant.

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Analysis & Interpretation

Calculate the elimination rate constant (


) from the slope of the natural log of remaining percentage vs. time.
ParameterFormulaInterpretation
Slope (

)

Rate of degradation.[1]
Half-life (

)

Time to 50% degradation.[1] Target: >120 min for stable leads.
Intrinsic Clearance (

)


= incubation volume,

= protein amount.[1] Scalable to in vivo.

References

  • Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1]

  • Biron, E., et al. (2008).[1] Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. Angewandte Chemie International Edition. Link[1]

  • Di, L. (2015).[1] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link[1]

  • Qvit, N., et al. (2017).[1] Scaffold Regulation of Conformational States of Bioactive Peptides. Drug Discovery Today. Link

  • Werner, H. M., et al. (2012).[1] Use of N-Methyl Scanning Mutagenesis to Increase Proteolytic Stability of Peptides. Journal of the American Chemical Society. Link[1]

Sources

difference between L-tyrosine and N-Methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between L-tyrosine and N-Methyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tyrosine, a fundamental aromatic amino acid, serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones. Its structural analog, this compound, presents a modification with significant implications for its biochemical and pharmacological properties. This technical guide provides a detailed comparative analysis of these two molecules, elucidating the structural, mechanistic, and functional distinctions that are critical for research and drug development. We will explore their respective roles in neurobiology, their pharmacokinetic and pharmacodynamic profiles, and the methodologies for their study.

Introduction

The hydroxyphenyl group of L-tyrosine is a cornerstone of its biochemical reactivity, positioning it as a direct precursor to catecholamines such as dopamine, norepinephrine, and epinephrine. This pathway, initiated by the enzyme tyrosine hydroxylase, is a rate-limiting step in the synthesis of these vital neurotransmitters. Consequently, L-tyrosine is a common dietary supplement investigated for its potential to enhance cognitive function and mitigate the effects of stress.

This compound, through the addition of a methyl group to the alpha-amino group of L-tyrosine, exhibits a markedly different biological profile. This structural alteration sterically hinders its interaction with key enzymes, transforming it from a precursor into a modulator of various physiological processes. Understanding the nuances between these two molecules is paramount for designing targeted therapeutic interventions and for interpreting experimental data accurately.

Structural and Physicochemical Properties

The primary distinction between L-tyrosine and this compound lies in the N-methylation of the alpha-amino group. This seemingly minor modification has profound effects on the molecule's polarity, basicity, and steric bulk.

PropertyL-tyrosineThis compound
Molecular Formula C₉H₁₁NO₃C₁₀H₁₃NO₃
Molar Mass 181.19 g/mol 195.22 g/mol
Structure Aromatic amino acid with a hydroxyphenyl side chainN-methylated derivative of L-tyrosine
pKa (α-amino) ~9.1~9.8
Solubility in Water 0.45 g/L (at 25°C)Data not readily available, predicted to be lower

This N-methylation increases the steric hindrance around the amino group and reduces its ability to act as a hydrogen bond donor. These changes are fundamental to the differential interactions of this compound with enzymes and receptors compared to its parent compound.

Comparative Biochemical Pathways and Mechanisms of Action

The biochemical fates of L-tyrosine and this compound diverge significantly due to their structural differences.

L-tyrosine: A Catecholamine Precursor

L-tyrosine is actively transported into the brain and adrenal medullary cells, where it enters the catecholamine synthesis pathway. The enzyme tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, a critical and rate-limiting step.

Catecholamine_Synthesis LT L-tyrosine LDOPA L-DOPA LT->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase NE Norepinephrine Dopamine->NE Dopamine β-hydroxylase Epi Epinephrine NE->Epi PNMT

Figure 1: The canonical catecholamine synthesis pathway originating from L-tyrosine.

This compound: An Inhibitor and Modulator

In stark contrast to L-tyrosine, this compound is not a substrate for tyrosine hydroxylase. Instead, it acts as an inhibitor of this enzyme, thereby reducing the endogenous synthesis of catecholamines. This inhibitory action is a cornerstone of its pharmacological effects.

Furthermore, this compound can be metabolized to N-methyltyramine, which then acts as a substrate for dopamine β-hydroxylase, leading to the formation of synephrine. Synephrine is an adrenergic agonist, though with a different receptor binding profile and potency compared to norepinephrine and epinephrine.

NMLT_Metabolism NMLT This compound NMT N-Methyltyramine NMLT->NMT AADC TH Tyrosine Hydroxylase NMLT->TH Inhibition Synephrine Synephrine NMT->Synephrine DBH AADC Aromatic L-amino acid decarboxylase DBH Dopamine β-hydroxylase

Figure 2: The metabolic pathway and inhibitory action of this compound.

Pharmacokinetic Profiles

The structural differences also influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

ParameterL-tyrosineThis compound
Absorption Actively transported across the intestinal wall and blood-brain barrier via large neutral amino acid (LNAA) transporters.Likely utilizes LNAA transporters, but with potentially different affinity.
Distribution Widely distributed throughout the body, with significant uptake in the brain and adrenal glands.Distribution profile is less characterized, but expected to enter tissues with LNAA transporter expression.
Metabolism Primarily converted to L-DOPA by tyrosine hydroxylase, or transaminated to p-hydroxyphenylpyruvate.Metabolized to N-methyltyramine by aromatic L-amino acid decarboxylase.
Excretion Metabolites are excreted in the urine.Metabolites, including synephrine, are excreted in the urine.

Pharmacodynamics and Therapeutic Implications

The distinct mechanisms of action of L-tyrosine and this compound lead to different pharmacological effects and therapeutic applications.

L-tyrosine

As a precursor to catecholamines, L-tyrosine supplementation is investigated for its potential to enhance cognitive performance, particularly in situations of high cognitive demand or stress. The rationale is that providing an excess of the precursor can help sustain neurotransmitter synthesis. However, its efficacy is a subject of ongoing research, with some studies showing benefits in specific contexts like sleep deprivation.

This compound

Due to its inhibitory effect on tyrosine hydroxylase, this compound has been explored for conditions characterized by excessive catecholamine production. For instance, it has been investigated in the context of pheochromocytoma, a neuroendocrine tumor that secretes high levels of catecholamines.

Experimental Methodologies

The study of L-tyrosine and this compound requires specific and sensitive analytical techniques.

Quantification in Biological Matrices

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the gold standard for quantifying these amino acids and their metabolites in plasma, urine, and tissue homogenates.

Step-by-Step Protocol for HPLC-MS/MS Analysis:

  • Sample Preparation:

    • Deproteinize plasma or tissue homogenate samples with a suitable organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor specific precursor-to-product ion transitions for L-tyrosine, this compound, and their respective metabolites for accurate quantification.

Figure 3: A generalized workflow for the quantification of L-tyrosine and this compound in biological samples.

Conclusion

The addition of a single methyl group to the alpha-amino moiety of L-tyrosine fundamentally alters its biochemical and pharmacological properties. While L-tyrosine serves as a direct precursor in the biosynthesis of catecholamines, this compound acts as an inhibitor of this pathway. This guide has provided a comprehensive overview of their structural, mechanistic, and functional differences, which are of critical importance to researchers and clinicians in the fields of neurobiology, pharmacology, and drug development. A thorough understanding of these distinctions is essential for the design of targeted therapeutic strategies and the accurate interpretation of experimental results.

References

  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of Biochemistry and Biophysics, 508(1), 1–12. [Link]

  • Fernstrom, J. D., & Fernstrom, M. H. (2007). Tyrosine, Phenylalanine, and Catecholamine Synthesis and Function in the Brain. The Journal of Nutrition, 137(6), 1539S–1547S. [Link]

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of Endogenous Norepinephrine Synthesis by α-Methyl-Tyrosine, an Inhibitor of Tyrosine Hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. [Link]

  • Jones, J. D., Cho, S. Y., & Closs, E. I. (2004). The large neutral amino acid transporters. Journal of Membrane Biology, 201(1), 1-13. [Link]

  • Young, S. N. (2007). L-tyrosine to alleviate the effects of stress? Journal of Psychiatry & Neuroscience, 32(3), 224. [Link]

  • Neri, D. F., Wiegmann, D., Stanny, R. R., Shappell, S. A., McCardie, A., & McKay, D. L. (1995). The effects of tyrosine on cognitive performance during extended wakefulness. Aviation, Space, and Environmental Medicine, 66(4), 313–319. [Link]

The Conformational Locking Mechanism: A Technical Guide to N-Methylation of Tyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetic drug design, N-methylation represents a high-impact modification used to overcome the inherent liabilities of native peptides: poor membrane permeability and rapid proteolytic degradation. While the pharmacokinetic benefits are often highlighted, the conformational consequences are the true drivers of these improvements.

This guide analyzes the specific structural effects of N-methylating Tyrosine (N-Me-Tyr). Unlike aliphatic residues, Tyrosine possesses a bulky phenolic side chain that creates unique steric environments when the backbone amide is methylated. We will explore how this modification forces specific rotameric states, shifts the cis/trans peptide bond equilibrium, and necessitates rigorous synthetic protocols.

Part 1: The Mechanistic Basis of Conformational Change

N-methylation alters the fundamental physics of the peptide backbone through three distinct mechanisms. It is not merely a "blocking" group; it is a structural editor.

The Hydrogen Bond Deficit

The most immediate effect is the replacement of the amide proton (NH) with a methyl group.

  • Consequence: The residue ceases to act as a Hydrogen Bond Donor (HBD).[1]

  • Structural Impact: Canonical secondary structures like

    
    -helices and 
    
    
    
    -sheets rely on
    
    
    or inter-strand H-bonds. N-methylation disrupts these networks, acting as a "helix breaker" and promoting extended conformations or inducing local turns (e.g.,
    
    
    -turns) that accommodate the steric bulk.[1]
The Cis/Trans Equilibrium Shift

In standard peptides, the trans isomer (


) is energetically favored over cis (

) by a factor of ~1000:1 (except for Proline).
  • The Shift: For N-Me-Tyr, the energy difference between cis and trans narrows significantly. The N-methyl group clashes with the side chain (in trans) or the preceding carbonyl (in cis), destabilizing both but making the cis state thermodynamically accessible (often 5–30% population in water).

  • Bioactivity: This allows N-Me-Tyr to mimic "turn" structures found in bioactive macrocycles or to lock a peptide into a receptor-bound conformation that a native Tyrosine could not maintain.

Visualization: The Conformational Cascade

The following diagram illustrates the causal relationship between N-methylation and physicochemical outcomes.

ConformationalCascade N_Me N-Methylation of Tyrosine H_Bond_Loss Loss of H-Bond Donor (Amide NH removed) N_Me->H_Bond_Loss Steric_Bulk Steric Clash: Methyl vs. Phenol Ring N_Me->Steric_Bulk Solvation Reduced Solvation Energy (Fewer water interactions) H_Bond_Loss->Solvation Isomerization Cis/Trans Equilibrium Shift (Increased Cis population) Steric_Bulk->Isomerization Rotamer_Lock Side Chain Rotamer Lock (Restricted Chi1/Chi2) Steric_Bulk->Rotamer_Lock Proteolysis Proteolytic Stability (Steric shield against enzymes) Steric_Bulk->Proteolysis Permeability Enhanced Membrane Permeability (Chameleonic Property) Solvation->Permeability Isomerization->Permeability Exposed hydrophobicity Bioactivity Receptor Selectivity (Conformational Pre-organization) Isomerization->Bioactivity Rotamer_Lock->Bioactivity

Caption: The causal cascade initiated by N-methylation, linking steric/electronic changes to macroscopic drug-like properties.

Part 2: Structural Consequences on Tyrosine

Tyrosine is unique among N-methylated residues due to its aromatic side chain. The interaction between the N-methyl group and the phenol ring creates specific constraints known as allylic strain .

The and Rotamer Restriction

In native Tyrosine, the side chain has considerable freedom of rotation around the


 bond (

).
  • The Clash: In N-Me-Tyr, the N-methyl group occupies space that overlaps with the gauche- and gauche+ rotamers of the side chain.

  • The Result: This forces the Tyrosine side chain into specific orientations to avoid the methyl group. This "pre-organization" reduces the entropic penalty of binding to a receptor, potentially increasing affinity if the locked conformation matches the binding pocket. Conversely, if the receptor requires a rotamer that is now sterically forbidden, potency will drop drastically.

Comparative Data: Tyr vs. N-Me-Tyr
FeatureNative Tyrosine (Tyr)N-Methyl Tyrosine (N-Me-Tyr)
H-Bond Capacity 1 Donor, 1 Acceptor (Backbone)0 Donor, 1 Acceptor (Backbone)
Cis-Peptide % < 0.1% (in linear peptides)5% – 30% (sequence dependent)
Protease Half-life Minutes (in serum)Hours (due to steric shielding)
Membrane Permeability Low (High desolvation cost)High (Lipophilic masking)
Side Chain Mobility High rotational freedomRestricted (

space limited)

Part 3: Synthetic Methodologies (SPPS)

Synthesizing peptides with N-Me-Tyr requires modified protocols. The N-methyl group creates a secondary amine which is significantly less nucleophilic and more sterically hindered than a primary amine.

The "Difficult Coupling" Problem

The critical step is coupling the next amino acid onto the N-Me-Tyr residue .

  • Why it fails: The N-methyl group acts as a steric wall. Standard reagents (HBTU/DIC) often result in incomplete coupling, leading to deletion sequences.

  • The Solution: Use high-efficiency coupling reagents (HATU, COMU) or acid halides (less common now), elevated temperatures, and double coupling.

Protocol: Coupling onto N-Me-Tyr (Solid Phase)

Reagents Required:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) – crucial for reducing racemization and boosting reactivity.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Preparation: Ensure the N-Me-Tyr on the resin is fully deprotected (Fmoc removed). Wash resin

    
     with DMF.
    
  • Activation (Pre-activation is critical):

    • Dissolve Amino Acid (5 eq) and HATU (4.9 eq) in minimal DMF.

    • Add DIEA (10 eq).

    • Allow to activate for exactly 30–60 seconds. (Do not wait longer; the active ester can hydrolyze or rearrange).

  • Coupling:

    • Add the activated mixture to the resin.[2]

    • Microwave assist (Optional but recommended): 75°C for 5 minutes OR Room Temperature for 2 hours.

  • Double Coupling: Drain resin and repeat the coupling step with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in subsequent steps.

  • Chloranil Test: Use the Chloranil test (specific for secondary amines) to verify coupling completion. Note: The Kaiser test does not work reliably for secondary amines.

Visualization: The Synthetic Workflow

SPPS_Protocol Start Resin-N(Me)Tyr-H (Secondary Amine) Activation Activate Next AA (HATU/HOAt/DIEA) Start->Activation Coupling1 Coupling 1 (2h RT or 5min @ 75C) Activation->Coupling1 Check Chloranil Test (Blue = Fail, Colorless = Pass) Coupling1->Check Coupling2 Coupling 2 (Fresh Reagents) Check->Coupling2 Fail Next Proceed to Next Cycle Check->Next Pass Cap Capping (Ac2O) Coupling2->Cap Cap->Next

Caption: Decision tree for the critical coupling step onto a sterically hindered N-methylated residue.

Part 4: Analytical Validation

Validating the presence and conformation of N-Me-Tyr is distinct from standard peptide analysis.

NMR Spectroscopy[3]
  • 1H NMR: The N-methyl group appears as a sharp singlet around 2.8 – 3.2 ppm .

  • Cis/Trans Detection:

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the gold standard.

    • Trans isomer: Strong NOE between the N-Methyl protons (

      
      ) and the 
      
      
      
      -proton of the same residue (
      
      
      ).
    • Cis isomer: Strong NOE between the N-Methyl protons (

      
      ) and the 
      
      
      
      -proton of the preceding residue (
      
      
      ).
HPLC/UPLC

N-methylation increases lipophilicity. Expect a significant shift to longer retention times on Reverse-Phase (C18) columns compared to the non-methylated parent peptide.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di Gioia, M. L., Leggio, A., Liguori, A., & Perri, F. (2016). N-Methylated Peptides: A Review of Synthetic Approaches. Mini-Reviews in Medicinal Chemistry. Link

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., ... & Kessler, H. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Implications for Peptide Prodrugs. Angewandte Chemie International Edition. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. Link

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-alpha-amino acids.[3] Chemical Reviews. Link

Sources

Technical Guide: Natural Occurrence and Characterization of N-Methyl-L-Tyrosine in Secondary Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-L-tyrosine (N-Me-Tyr) is a non-proteinogenic amino acid found in nature both as a free metabolite and as a structural residue within complex secondary metabolites.[1][2][3][4] Its presence is a critical determinant of biological activity, conferring proteolytic resistance and restricting conformational flexibility in bioactive peptides.[5] While often overshadowed by its non-methylated counterpart or confused with structural isomers like


-tyrosine, N-Me-Tyr represents a specific biosynthetic adaptation in plants and microorganisms.[1][3][4] This guide details its natural sources, biosynthetic origins via Non-Ribosomal Peptide Synthetases (NRPS), and rigorous protocols for its analytical identification.[5]

Structural & Chemical Identity

This compound is the


-methylated derivative of L-tyrosine.[1][2][3] The addition of a methyl group to the 

-amino nitrogen eliminates the proton required for hydrogen bonding in standard

-helices, thereby altering the secondary structure of peptides containing it.
Chemical Specifications
PropertySpecification
IUPAC Name (

)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid
Common Synonyms Surinamine, Ratanhine, Andirine
CAS Number 537-49-5
Molecular Formula

Molecular Weight 195.22 g/mol
pKa Values

2.3 (COOH), 9.7 (

), 10.1 (Phenol)
Structural Significance in Drug Design

The


-methyl group introduces steric clash that favors cis-peptide bond configurations, often locking peptides into bioactive conformations (e.g., "turn" structures).[1][4][5] Furthermore, the absence of the amide proton prevents cleavage by standard proteases (e.g., chymotrypsin), significantly extending the plasma half-life of N-Me-Tyr-containing therapeutics.[1][4]

Natural Occurrence & Compound Classes

Unlike common amino acids, N-Me-Tyr is restricted to specific taxonomic groups. It occurs in two primary forms: as a free accumulation product in plant seeds and as a residue in complex cyclic peptides.[5]

Free Amino Acid Accumulation (Plant Sources)

In certain angiosperms, N-Me-Tyr accumulates as a defensive allelochemical or nitrogen storage molecule.[1][3][4][5]

  • Surinamine: Originally isolated from the bark of Andira surinamensis (Leguminosae) and the seeds of Combretum zeyheri.

  • Ratanhine: Isolated from the root of Krameria triandra (Ratanhia).

  • Andirine: Found in Andira species.[3][4][5]

  • Note: These terms (Surinamine, Ratanhine, Andirine) are historically distinct names for the same chemical entity, this compound.[5]

Peptidic Secondary Metabolites

The most prominent occurrence of N-Me-Tyr is within Non-Ribosomal Peptides (NRPs) .[1][3][4]

Key Example: Bouvardin
  • Source: Bouvardia ternifolia (Scarlet Bouvardia).[3][4][5]

  • Structure: A bicyclic hexapeptide containing 5-(this compound) .[1][3][4]

  • Activity: Potent antitumor agent; inhibits protein synthesis by binding to the 80S ribosome.

  • Structural Role: The N-Me-Tyr residue is crucial for the rigid bicyclic framework that allows Bouvardin to lock the ribosome in a specific conformation.[1][3]

Differentiation from Related Metabolites

Researchers often confuse N-Me-Tyr with structurally related residues found in marine depsipeptides.[1][3][4]

  • Jasplakinolide (Jaspamide): Contains

    
    -tyrosine  and N-methyl-2-bromo-tryptophan, NOT N-Me-Tyr.[1][3]
    
  • Chondramides: Contain

    
    -tyrosine .[1][3][4]
    
  • Geodiamolides: Contain halogenated tyrosine derivatives, but typically lack the N-methyl group on the tyrosine itself.[5]

Biosynthetic Machinery

The incorporation of N-Me-Tyr into peptides like Bouvardin is governed by Non-Ribosomal Peptide Synthetases (NRPS) .[1][3][4] Unlike ribosomal synthesis, NRPS modules can modify amino acids in situ before peptide bond formation.[5]

The Methyltransferase (MT) Domain

N-methylation occurs at the thioester stage.[1][3][4] The Adenylation (A) domain activates L-tyrosine, transferring it to the Thiolation (T) domain (Peptidyl Carrier Protein).[4] An integrated N-Methyltransferase (MT) domain then catalyzes the transfer of a methyl group from S-Adenosylmethionine (SAM) to the


-amino group of the tethered tyrosine.[1][3][4]

Biosynthesis cluster_NRPS NRPS Module Tyr L-Tyrosine A_Domain Adenylation (A) Selects Tyr Tyr->A_Domain ATP ATP ATP->A_Domain SAM SAM (CH3 Donor) MT_Domain Methyltransferase (MT) N-Methylation SAM->MT_Domain T_Domain Thiolation (T) Tethers Tyr-S-PCP A_Domain->T_Domain Transfer to PCP T_Domain->MT_Domain Substrate Presentation C_Domain Condensation (C) Peptide Bond T_Domain->C_Domain Donor for Elongation MT_Domain->T_Domain Methylated Tyr-S-PCP Product N-Me-Tyr-Peptide C_Domain->Product

Figure 1: Mechanism of N-methylation within an NRPS module. The MT domain acts on the aminoacyl-S-PCP intermediate.[1][3]

Analytical Methodologies

Accurate identification requires distinguishing N-Me-Tyr from isobaric or isomeric compounds (e.g., O-methyl-tyrosine).[1][3][4]

LC-MS/MS Fragmentation Protocol

In tandem mass spectrometry, N-Me-Tyr yields a distinct fragmentation pattern compared to standard Tyrosine.[1][3][4]

  • Precursor Ion:

    
    
    
  • Diagnostic Immonium Ion:

    • L-Tyrosine:

      
       136 (Structure: 
      
      
      
      )[1][3]
    • This compound:

      
       150  (Structure: 
      
      
      
      )[1][3][4]
  • Loss of Methylamine: A neutral loss of 31 Da (

    
    ) is often observed from the N-terminal fragment.[3][4]
    
NMR Spectroscopy

Nuclear Magnetic Resonance provides definitive structural proof.[1][3][4][5]

NucleusSignal CharacteristicChemical Shift (

)

NMR
N-Methyl Singlet2.5 – 3.0 ppm (variable with solvent/pH)

NMR
N-Methyl Carbon30.0 – 40.0 ppm
HMBC CorrelationStrong cross-peak between N-Me protons and

-carbon
Isolation Workflow

The following workflow ensures the isolation of N-Me-Tyr containing fractions from complex extracts (e.g., plant seeds or fermentation broth).

Isolation Sample Biomass (Seeds/Broth) Extract Extraction (MeOH/H2O 70:30) Sample->Extract SPE Solid Phase Extraction (C18 Cartridge) Extract->SPE Remove Lipids HPLC Reverse Phase HPLC (C18, ACN/H2O + 0.1% FA) SPE->HPLC Fractionation Detection Detection HPLC->Detection MS LC-MS/MS Target: m/z 150 Immonium Detection->MS Screening NMR NMR Confirmation (N-Me Singlet) Detection->NMR Validation

Figure 2: Analytical workflow for the isolation and identification of this compound.

Pharmacological Implications

The incorporation of N-Me-Tyr into peptide drugs is a validated strategy in medicinal chemistry, inspired by these natural occurrences.[1][3][4]

  • Metabolic Stability: The

    
    -methyl group prevents the formation of the transition state required for amide bond hydrolysis by proteases.[3]
    
  • Membrane Permeability:

    
    -methylation reduces the number of hydrogen bond donors, increasing lipophilicity (
    
    
    
    ) and enhancing passive transport across cell membranes (including the Blood-Brain Barrier).[1][3][4]
  • Receptor Selectivity: In opioid peptides (e.g., enkephalin analogs), replacing Tyr with N-Me-Tyr can drastically alter selectivity between

    
    - and 
    
    
    
    -opioid receptors.[1][3][4]

References

  • Jolad, S. D., et al. (1977).[4][5] "Bouvardin and deoxybouvardin, antitumor cyclic hexapeptides from Bouvardia ternifolia."[5] Journal of the American Chemical Society, 99(24), 8040-8044.[4][5] Link

  • Evans, S. V., et al. (1985).[4][5] "Distribution of this compound (surinamine) in the genus Andira." Biochemical Systematics and Ecology, 13(3), 271-275.[4][5] Link

  • Walsh, C. T., et al. (2001).[4][5] "Tailoring enzymes that modify nonribosomal peptides during and after chain elongation."[3][4][5] Science, 293(5537), 2066-2071.[4][5] Link

  • Falick, A. M., et al. (1993).[4][5] "Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry." Journal of the American Society for Mass Spectrometry, 4(11), 882-893.[4][5] Link

  • Crews, P., et al. (1986).[4][5] "Jasplakinolide, a cyclodepsipeptide from the marine sponge, Jaspis sp."[5] Journal of the American Chemical Society, 108(4), 858-859.[4][5] Link

Sources

solubility profile of N-Methyl-L-tyrosine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The Solubility Profile of N-Methyl-L-Tyrosine in Organic Solvents

Executive Summary

This compound (N-Me-Tyr) represents a critical structural motif in modern peptidomimetic drug design. By introducing a methyl group at the alpha-amine, researchers disrupt the standard hydrogen bonding network of the peptide backbone, enhancing proteolytic stability and membrane permeability.[1][2] However, this modification introduces unique solubility challenges. Unlike standard protected amino acids used in Solid Phase Peptide Synthesis (SPPS), free N-Me-Tyr exists as a zwitterion with a high crystal lattice energy (MP ~293°C), making it resistant to dissolution in standard organic solvents without specific chemical intervention.[2]

This guide provides a technical breakdown of the solubility landscape of N-Me-Tyr, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubilization strategies required for synthesis and analysis.

Part 1: Physicochemical Profile & Solubility Mechanics[2]

To master the solubility of N-Me-Tyr, one must understand the competition between its crystal lattice energy and the solvation energy provided by the solvent.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 537-49-5Specific identifier for the N-methyl derivative.[3][4]
Molecular Weight 195.22 g/mol Small molecule, but high density of polar groups.[2]
pKa Values

-COOH: ~2.2

-NH: ~9.1Phenolic -OH: ~10.1
Exists as a zwitterion at neutral pH.[2] Solubility is heavily pH-dependent.
LogP (Est) -1.9 to -1.6Hydrophilic.[2] Poor solubility in lipophilic solvents (Hexane, DCM).[2]
Lattice Energy High (MP > 290°C)Requires high-dielectric or protic solvents to break the lattice.[2]

The N-Methyl Effect: While the N-methyl group adds lipophilicity compared to L-Tyrosine, the compound remains zwitterionic in its free form. Consequently, it does not dissolve freely in Dichloromethane (DCM) or pure Ethanol unlike its fully protected counterparts (e.g., Fmoc-N-Me-Tyr(tBu)-OH).[2]

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on experimental utility in drug development workflows.

Table 1: Solubility Profile in Key Solvents
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aqueous (Acidic) 1M HClHigh (>100 mg/mL)Preferred for Stock Solutions. Protonation of the amine breaks the zwitterion.
Aqueous (Basic) 1M NaOH / NaHCO₃High (>50 mg/mL)Deprotonation of carboxylic acid and phenol drives solubility.[2]
Polar Aprotic DMSOHigh (>50 mg/mL)Standard for Bioassays. Breaks intermolecular H-bonds effectively.[2]
Polar Aprotic DMF / NMPModerate to High Standard for Synthesis. Solubility improves significantly with the addition of a base (DIPEA) or chaotropic salts (LiCl).[2]
Polar Protic Methanol / EthanolLow / Sparingly Poor solubility for the zwitterion.[2] Improves with heat or acid modification.[2][5]
Non-Polar DCM / ChloroformInsoluble Ineffective for the free amino acid.[2] Only useful for fully protected derivatives.[2]
Ethers Diethyl Ether / THFInsoluble Antisolvents; used to precipitate the product.[2]

Part 3: Mechanistic Insights & Solubilization Strategies

The "Proton Switch" Mechanism

In neutral organic solvents (MeOH, ACN), N-Me-Tyr aggregates due to strong electrostatic interactions between the ammonium (


) and carboxylate (

) groups.[2]
  • Strategy: To dissolve in organic solvents for reactions, you must mask one of these charges.

  • Protocol: Adding 1-2 equivalents of a tertiary base (e.g., DIPEA) to a suspension of N-Me-Tyr in DMF converts the zwitterion into an anionic species, significantly enhancing solubility for coupling reactions.

The "Chaotropic" Effect in Peptide Synthesis

During SPPS, coupling N-methylated amino acids is notoriously difficult due to steric hindrance.[2]

  • Observation: N-Me-Tyr may precipitate or gel during coupling in pure DMF.[2]

  • Solution: Use the "Magic Mixture" concept. The addition of chaotropic salts (e.g., 0.4M LiCl in DMA or NMP) disrupts the hydrogen bonding network and peptide aggregation, maintaining the solubility of the growing chain and the incoming amino acid.[2]

Part 4: Experimental Protocols

Protocol A: Preparation of Stock Solution for Bioassays (50 mM)

Objective: Create a stable, precipitation-free stock for cellular or enzymatic assays.[2]

  • Weighing: Accurately weigh 9.76 mg of this compound.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[2] Avoid aqueous buffers initially to prevent zwitterionic precipitation.[2]

  • Dissolution: Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.

  • Dilution: Dilute this stock into the aqueous assay buffer immediately prior to use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[2]

Protocol B: Solubilization for Chemical Synthesis (Coupling)

Objective: Dissolve N-Me-Tyr for reaction with a resin-bound peptide.

  • Solvent System: Use NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide).[2][6]

  • Base Addition: Add 2.0 equivalents of DIPEA (N,N-Diisopropylethylamine) relative to the amino acid.[2]

    • Mechanism:[2][6] DIPEA deprotonates the carboxylic acid, increasing solubility in the organic phase.[2]

  • Activation: Add the coupling reagent (e.g., HATU) after the amino acid is fully dissolved or finely suspended.[2]

    • Note: N-methyl amino acids react slowly.[2] Use HATU/HOAt systems rather than HBTU to prevent racemization and improve yield.

Part 5: Visualization of Solubility Logic

SolubilityLogic Start Start: this compound Solid SolventCheck Select Solvent System Start->SolventCheck Aqueous Aqueous System SolventCheck->Aqueous Organic Organic System SolventCheck->Organic pH_Check Check pH Aqueous->pH_Check Org_Type Solvent Polarity Organic->Org_Type Acidic pH < 2 (e.g., 1M HCl) Result: Soluble (Cationic) pH_Check->Acidic Basic pH > 10 (e.g., 1M NaOH) Result: Soluble (Anionic) pH_Check->Basic Neutral pH ~7 (Water) Result: Poor/Sparingly (Zwitterion) pH_Check->Neutral PolarAprotic DMSO / DMF / NMP Result: Soluble Org_Type->PolarAprotic PolarProtic MeOH / EtOH Result: Low Solubility Org_Type->PolarProtic NonPolar DCM / Hexane Result: Insoluble Org_Type->NonPolar Improvement Add 1% TFA or DIPEA to solubilize PolarProtic->Improvement Optimization

Caption: Decision tree for solubilizing this compound based on solvent polarity and pH ionization states.

References

  • PubChem. (2025).[2][7] this compound (Compound Summary). National Library of Medicine. Available at: [Link][2]

  • Biron, E., et al. (2008).[2][6] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. (Contextual grounding for N-methyl peptide solubility).

Sources

Technical Guide: pKa Values and Ionization Dynamics of N-Methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization behavior, pKa values, and physicochemical properties of N-Methyl-L-tyrosine, designed for application in drug development and peptide synthesis.

Executive Summary

This compound (Surinamine) is a non-proteinogenic amino acid characterized by the methylation of the


-amino group. This structural modification introduces significant physicochemical changes compared to its parent compound, L-Tyrosine. In drug discovery, N-methylation is a strategic tool used to enhance metabolic stability against proteolysis, improve membrane permeability by reducing hydrogen bond donor count, and alter conformational preferences in peptide backbones.

This guide provides a rigorous analysis of the ionization constants (pKa), isoelectric point (pI), and species distribution of this compound, supported by experimental determination protocols.

Chemical Fundamentals & Structural Impact

Structural Comparison

Unlike


-Methyl-L-tyrosine  (Metyrosine), where the methylation occurs at the 

-carbon, This compound bears the methyl group on the nitrogen atom. This distinction is critical:
  • Inductive Effect (+I): The methyl group is electron-donating, which theoretically increases the electron density on the nitrogen, potentially increasing basicity.

  • Solvation Effect: The methyl group creates steric bulk and reduces the number of protons available for hydrogen bonding with water (from 3 in

    
     to 2 in 
    
    
    
    ). In aqueous solution, this reduced solvation often counteracts the inductive effect.
pKa Values: Theoretical vs. Experimental

While L-Tyrosine has well-established pKa values, the specific constants for this compound are often derived from comparative analysis of N-methylated analogs (e.g., Sarcosine vs. Glycine).

Functional GroupL-Tyrosine (Experimental)This compound (Estimated Range)Mechanistic Rationale

-Carboxyl (

)
2.20 2.15 – 2.25 Minimal electronic impact from N-methylation; values remain consistent with

-amino acids.

-Amine (

)
9.11 9.20 – 9.80 N-methylation of

-amino acids (e.g., Ala

N-Me-Ala) typically results in a slight increase in pKa (

) due to the +I inductive effect dominating over solvation loss.
Phenol (

)
10.07 10.05 – 10.10 The phenolic group is structurally distal to the modification site; its acidity is largely unaffected.

Isoelectric Point (pI) Calculation: For amino acids with a neutral side chain (phenol is neutral at pI), the pI is the average of


 and 

.

Note: The pI of this compound is slightly higher than L-Tyrosine (5.66) due to the increased basicity of the secondary amine.

Ionization Dynamics & Microspecies

Understanding the pH-dependent charge state is vital for formulation and solubility profiling. This compound exists in four distinct protonation states.

Ionization Pathway Diagram

The following diagram illustrates the sequential deprotonation steps from acidic to basic pH.

IonizationPathway Cation Cationic Form (+1) pH < 2.2 (COOH, NH2Me+, OH) Zwitterion Zwitterionic Form (0) pH 2.2 - 9.2 (COO-, NH2Me+, OH) Cation->Zwitterion pKa1 ~2.2 (-H+ from COOH) Zwitterion->Cation Anion Anionic Form (-1) pH 9.2 - 10.1 (COO-, NHMe, OH) Zwitterion->Anion pKa2 ~9.3 (-H+ from NH2Me+) Anion->Zwitterion Dianion Dianionic Form (-2) pH > 10.1 (COO-, NHMe, O-) Anion->Dianion pKa3 ~10.1 (-H+ from Phenol) Dianion->Anion

Caption: Stepwise ionization equilibrium of this compound from acidic (left) to basic (right) conditions.

Experimental Determination Protocols

To validate these values in a specific formulation buffer, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method provides the most accurate determination of macro-pKa values.

Reagents & Equipment:

  • Compound: >98% pure this compound (HCl salt preferred for initial solubility).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed ultrapure water (maintain ionic strength with 0.1 M KCl).

  • Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 1.68, 4.01, 7.00, 10.01).

Step-by-Step Protocol:

  • Calibration: Calibrate the electrode at

    
     under nitrogen purge to prevent 
    
    
    
    absorption.
  • Sample Preparation: Dissolve

    
     of this compound in 
    
    
    
    of
    
    
    . Acidify with minimal HCl to start at pH ~1.5.
  • Titration: Titrate with

    
     in increments of 
    
    
    
    . Ensure equilibrium stability (
    
    
    drift) before recording each point.
  • Data Collection: Record pH vs. Volume of base up to pH 12.0.

  • Analysis: Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

    • Self-Validation Check: The curve should show three distinct inflection points (or two if pKa2 and pKa3 overlap significantly). The first equivalence point must correspond to the exact stoichiometry of the carboxyl group.

Spectrophotometric Titration (Phenolic pKa)

Since the phenolic ionization causes a bathochromic shift (red shift) in UV absorbance, this method specifically isolates


.

Protocol:

  • Preparation: Prepare a

    
     solution of this compound in buffers ranging from pH 8.0 to 12.0 (0.2 pH increments).
    
  • Scan: Measure UV absorbance from

    
     to 
    
    
    
    .
  • Observation: Look for the shift in

    
     from 
    
    
    
    (protonated phenol) to
    
    
    (phenolate).
  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point represents 
    
    
    
    .

Implications for Drug Development

Membrane Permeability

N-methylation is a key strategy for improving oral bioavailability.

  • Mechanism: Replacing the

    
     hydrogen with a methyl group removes a hydrogen bond donor. This lowers the desolvation energy required for the molecule to enter the lipid bilayer.
    
  • Result: this compound derivatives typically exhibit higher

    
     values at physiological pH compared to their non-methylated counterparts.
    
Peptide Stability

Incorporating this compound into peptide sequences creates steric clashes that restrict the rotation of the


 (phi) and 

(psi) torsion angles.
  • Proteolytic Resistance: The N-methyl group prevents the formation of the transition state required by many proteases (e.g., chymotrypsin) to cleave the peptide bond.

  • Conformational Constraint: It promotes cis-peptide bond formation, which can be exploited to lock bioactive peptides into specific receptor-binding conformations.

DrugDesign cluster_effects Physicochemical Effects cluster_outcomes Drug Development Outcomes NMeTyr This compound Incorporation HBD Reduced H-Bond Donors (1 vs 2) NMeTyr->HBD Steric Steric Hindrance (Methyl Group) NMeTyr->Steric Permeability Increased Membrane Permeability HBD->Permeability Lower Desolvation Energy Stability Proteolytic Stability (Half-life extension) Steric->Stability Blocks Protease Access Conf Conformational Locking (Bioactivity) Steric->Conf Restricts Torsion Angles

Caption: Impact of N-methylation on physicochemical properties and therapeutic outcomes.

References

  • IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. (Data for Tyrosine and Sarcosine analogs). Link

  • PubChem Compound Summary. this compound (Surinamine).[1] National Center for Biotechnology Information. Link

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Borgstahl, G. E., et al. (1995). Comprehensive Determination of Protein Tyrosine pKa Values. Biochemistry.[2][3][4][5][6] (Reference for Phenolic pKa methodology). Link

  • ChemicalBook. N-Methyl-L-phenylalanine Properties. (Comparative data for N-methylated aromatic amino acids). Link

Sources

N-Methylated Amino Acids: From Natural Product Discovery to Therapeutic Application

[1]

Executive Summary

N-methylated amino acids (NMAAs) represent a critical structural motif in chemical biology and drug discovery. By replacing the amide hydrogen with a methyl group, nature confers three decisive advantages upon peptides: conformational rigidity , proteolytic resistance , and membrane permeability .

For the drug developer, NMAAs are not merely chemical curiosities; they are the solution to the "peptide problem"—the historical inability of peptides to cross cellular membranes or survive gastric pH. This guide synthesizes the historical trajectory of NMAA discovery with the rigorous biosynthetic and analytical protocols required to harness them today.

Part 1: Historical Trajectory & Discovery

The discovery of N-methylated peptides tracks the evolution of natural product chemistry, from serendipitous isolation to genomic mining.

The Antibiotic Era (1940s–1960s)

The first NMAAs were identified in soil bacteria and fungi during the Golden Age of antibiotics.

  • Enniatins (1947): Isolated from Fusarium, these cyclic depsipeptides contained N-methylvaline. They were early proofs that nature could deviate from the standard ribosomal code.

  • Actinomycins: These chromopeptides demonstrated that N-methylation could lock peptides into specific conformations required for DNA intercalation.

The Cyclosporine Revolution (1970s)

The watershed moment occurred at Sandoz (now Novartis) in 1971.[1]

  • Discovery: An extract from Tolypocladium inflatum (Sample 24-556) yielded Cyclosporine A (CsA) .

  • Significance: CsA contains seven N-methylated residues out of eleven.[2] This heavy methylation creates a lipophilic "chameleon" structure that hides polar amide bonds, allowing a large cyclic peptide (1202 Da) to cross membranes and act as an orally bioavailable immunosuppressant. This shattered the "Lipinski Rule of 5" before it was even written.

The Genomic Era: Borosins (2017–Present)

For decades, it was assumed NMAAs were exclusively made by Non-Ribosomal Peptide Synthetases (NRPS). In 2017, the discovery of Omphalotin A overturned this dogma.

  • The Shift: Researchers identified the "Borosin" pathway, proving that N-methylation can occur on ribosomally synthesized peptides (RiPPs) via an autocatalytic methyltransferase fused to the precursor peptide.

Part 2: Biosynthetic Mechanisms

Understanding the origin of NMAAs is prerequisite to engineering them. Two distinct machineries exist in nature.

Mechanism A: Non-Ribosomal Peptide Synthetases (NRPS)

In bacteria and fungi (e.g., Cyclosporine biosynthesis), N-methylation is a cis-acting process.[3]

  • The Module: The NRPS module contains an Adenylation (A) domain, a Thiolation (T) domain, and a Condensation (C) domain.[3]

  • The Insertion: A Methyltransferase (MT) domain is inserted, typically within the A-domain.

  • Chemistry: The MT domain transfers a methyl group from S-adenosylmethionine (SAM) to the amino group of the aminoacyl-thioester attached to the T-domain before peptide bond formation.

Mechanism B: The Borosin Pathway (RiPPs)

In the Borosin family, the peptide is gene-encoded (ribosomal).

  • Fusion Protein: The precursor protein contains both the core peptide and a methyltransferase domain.

  • Autocatalysis: The protein iteratively methylates its own backbone using SAM, a rare example of a protein acting as both catalyst and substrate.

Visualization: Biosynthetic Logic

Biosynthesiscluster_NRPSNRPS Mechanism (e.g., Cyclosporine)cluster_BorosinBorosin RiPP Mechanism (e.g., Omphalotin)A_domainAdenylation (A)Selects AAMT_domainMethyltransferase (MT)Uses SAMA_domain->MT_domainActivated AAT_domainThiolation (T)Tethers AAMT_domain->T_domainN-Methylated AAC_domainCondensation (C)Forms Peptide BondT_domain->C_domainDonates to ChainRibosomeRibosomeTranslates PrecursorFusionPrecursor Protein(Core Peptide + MT Domain)Ribosome->FusionMethylatedPoly-N-MethylatedPrecursorFusion->MethylatedIterativeAutocatalysisSAMSAM CofactorSAM->FusionProteaseProteaseCleaves CoreMethylated->Protease

Caption: Comparison of NRPS (modular, co-translational) and Borosin (ribosomal, post-translational) N-methylation pathways.

Part 3: Analytical Methodologies (The Protocol)

Standard peptide sequencing (Edman degradation) fails with NMAAs because the N-terminus is blocked by the methyl group. Mass spectrometry is the standard, but determining stereochemistry (L vs D vs N-Me-L vs N-Me-D) requires Marfey’s Method .

Protocol: Advanced Marfey’s Analysis for NMAAs

Objective: Unambiguous assignment of stereochemistry and methylation status of amino acids in a peptide hydrolysate.

Reagents
  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.[4][5]

  • L-FDLA: Leucine analog (often provides better separation on C18).

  • Buffer: 1 M NaHCO₃.

  • Quench: 1 M HCl.

Step-by-Step Workflow
  • Hydrolysis:

    • Dissolve 50 µg of peptide in 100 µL 6 M HCl.

    • Incubate at 110°C for 16–24 hours in a sealed glass vial (inert atmosphere preferred to prevent oxidation).

    • Dry under N₂ stream.

  • Derivatization:

    • Resuspend dried hydrolysate in 100 µL H₂O.

    • Add 20 µL 1 M NaHCO₃ (pH must be >8 for nucleophilic aromatic substitution).

    • Add 40 µL of 1% L-FDLA in acetone.

    • Critical Step: Incubate at 40°C for 1 hour. (Note: N-methyl amino acids react slower than primary amines due to steric hindrance; ensure full incubation).

  • Quenching:

    • Add 20 µL 1 M HCl to stop the reaction and protonate the carboxyl groups.

    • Dilute with 50% Acetonitrile/Water.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

    • Gradient: 5% to 60% MeCN with 0.1% Formic Acid over 40 mins.

    • Detection: Extract Ion Chromatograms (EIC) for the expected mass of the derivatized AA.

Causality: L-FDLA reacts with the amine to form a diastereomer.[4] An L-AA derivatized with L-FDLA (L-L) has a different hydrophobicity and retention time than a D-AA derivatized with L-FDLA (L-D). N-methylation adds significant hydrophobicity, eluting later and with a distinct mass (+14 Da).

Visualization: Analytical Decision Tree

MarfeysSampleUnknown PeptideHydrolysisAcid Hydrolysis(6M HCl, 110°C)Sample->HydrolysisDerivDerivatization(L-FDLA, pH 8)Hydrolysis->DerivLCMSLC-MS Analysis(C18 Column)Deriv->LCMSDecisionCompare Retention Time (RT)vs StandardsLCMS->DecisionResult1Early RT + Mass M= L-Amino AcidDecision->Result1Result2Late RT + Mass M= D-Amino AcidDecision->Result2Result3Shifted RT + Mass (M+14)= N-Methyl AADecision->Result3

Caption: Workflow for determining stereochemistry and methylation status using Marfey's method.

Part 4: Therapeutic Implications & Data

Why invest in N-methylation? The data below illustrates the transformation of a labile peptide into a drug-like candidate.

Mechanism of Permeability

Peptide bonds (-CO-NH-) are hydrogen bond donors. To cross a lipid bilayer, these bonds must desolvate (shed water), which is energetically costly.

  • Effect: N-methylation replaces the donor Hydrogen with a Methyl group.[6]

  • Result: Eliminates the desolvation penalty and promotes intramolecular H-bonding (e.g., beta-turns), creating a "chameleon" conformation that is soluble in water but folds to be lipophilic in membranes.

Comparative Data: Stability and Permeability

The following table summarizes the impact of N-methylation on Cyclosporine-class peptides compared to standard linear peptides.

PropertyStandard Linear PeptideN-Methylated Cyclic Peptide (e.g., CsA)Impact of N-Methylation
Proteolytic Half-life (Serum) < 10 minutes> 20 hoursSteric hindrance blocks protease access to the amide bond.
Oral Bioavailability (F%) < 1%~30%Increases lipophilicity and prevents enzymatic degradation.
Membrane Permeability (Papp) < 1 x 10⁻⁶ cm/s> 10 x 10⁻⁶ cm/sRemoves H-bond donors; lowers desolvation energy.
Conformational State Flexible / Random CoilRigid / Pre-organizedReduces entropy loss upon binding to target receptor.

Data aggregated from pharmacokinetic studies of Cyclosporine A and model hexapeptides.

References

  • Discovery of Enniatins: Gaumann, E., et al. "Enniatin, ein neues gegen Mykobakterien wirksames Antibiotikum." Experientia 3.5 (1947): 202-203. Link

  • Cyclosporine Discovery: Borel, J. F., et al. "Biological effects of cyclosporin A: a new antilymphocytic agent." Agents and Actions 6.4 (1976): 468-475. Link

  • Borosin Pathway Discovery: van der Velden, N. S., et al. "Autocatalytic backbone N-methylation in a family of ribosomal peptide natural products."[7] Nature Chemical Biology 13 (2017): 833–835. Link

  • Marfey's Method (Original): Marfey, P. "Determination of D-amino acids.[8] II. Use of a chiral reagent for liquid chromatographic resolution of racemic amino acids." Carlsberg Research Communications 49.6 (1984): 591-596. Link

  • Advanced Marfey's Method: Bhushan, R., and Bruckner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids 27.3 (2004): 231-247. Link

  • Permeability Mechanisms: Bockus, A. T., et al. "Going out on a limb: Delineating the effects of N-methylation on the conformational ensemble and permeability of cyclic peptides." Journal of Medicinal Chemistry 58.18 (2015): 7409-7418. Link

Methodological & Application

Application Note: Strategic Incorporation of N-Methyl-L-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of N-Methyl-L-tyrosine (N-Me-Tyr) into peptide sequences is a pivotal strategy in modern peptidomimetic drug design. By replacing the amide proton with a methyl group, researchers can dramatically alter the physicochemical properties of a lead compound.

Why Incorporate N-Me-Tyr?

  • Metabolic Stability: The N-methylation blocks the scissile bond from proteolytic enzymes (proteases), significantly extending the plasma half-life of the therapeutic.

  • Membrane Permeability: Removal of the hydrogen bond donor (NH) reduces the desolvation energy required to cross lipophilic membranes, enhancing oral bioavailability.

  • Conformational Constraint: The steric bulk of the methyl group restricts the

    
     and 
    
    
    
    torsion angles, locking the peptide into a bioactive conformation (often favoring cis-peptide bonds or specific turn structures).

However, this modification introduces significant synthetic hurdles. This guide provides a validated workflow to overcome the steric hindrance and reactivity drops associated with N-methylated residues.

Critical Synthetic Challenges

Before initiating synthesis, the operator must understand the two distinct bottlenecks introduced by N-Me-Tyr.

A. The Nucleophilicity Drop (Coupling to N-Me-Tyr)

This is the primary failure point. Once N-Me-Tyr is on the resin, the terminal amine is a secondary amine . It is sterically hindered by the methyl group and less nucleophilic than a standard primary amine. Standard coupling reagents (HBTU/DIC) often fail here, leading to deletion sequences.

B. Diketopiperazine (DKP) Formation

When the N-Me-Tyr is the second residue from the N-terminus (or if the residue following it is deprotected), there is a high risk of back-biting. The free amine of the terminal residue attacks the carbonyl of the antecedent residue, cleaving the dipeptide off the resin as a cyclic diketopiperazine.

Experimental Workflows & Protocols

Protocol A: Resin Preparation & Coupling of N-Me-Tyr

Incorporating the N-Me-Tyr residue itself is generally straightforward, but requires care to prevent racemization.

Reagents:

  • Fmoc-N-Me-Tyr(tBu)-OH

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous AA using 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-N-Me-Tyr(tBu)-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIEA (8.0 eq).

    • Note: Pre-activate for only 30-60 seconds to minimize racemization.

  • Coupling: Add mixture to resin. Agitate for 60 minutes .

  • Wash: DMF (5x), DCM (3x).

Protocol B: The "Difficult Step" – Coupling to the N-Methyl Terminus

This is the critical step. You are acylating a hindered secondary amine.

The "Magic Mixture" (HATU/HOAt): Using HOAt (1-Hydroxy-7-azabenzotriazole) as an additive is non-negotiable here. It creates a highly reactive active ester that is less sensitive to steric bulk than HOBt.

Step-by-Step:

  • Deprotection of N-Me-Tyr:

    • Treat resin with 20% Piperidine/DMF.[1]

    • Crucial: Wash extensively (7x DMF) to remove all traces of piperidine, which can form adducts with HATU.

  • Validation (The Chloranil Test):

    • Do not use the Kaiser Test. It tests for primary amines and will yield a false negative.

    • Perform the Chloranil Test (See Section 4). A positive result (blue/green beads) confirms the secondary amine is free.

  • High-Efficiency Coupling:

    • Amino Acid: Next Fmoc-AA-OH (5.0 eq).

    • Coupling Reagent: HATU (5.0 eq) + HOAt (5.0 eq) .

    • Base: DIEA (10.0 eq).

    • Solvent: DMF (keep concentration high, ~0.2 M).

  • Reaction Conditions:

    • Double Coupling is mandatory .

    • Round 1: 2 hours at Room Temp.

    • Round 2: 2 hours at Room Temp (fresh reagents).

    • Alternative: If available, microwave irradiation (75°C for 10 min) significantly improves yield for this step.

  • Capping: Acetylate unreacted N-Me-Tyr amines using Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Quality Control & Visualization

Data Table: Coupling Reagent Efficiency for N-Methylated Residues

Comparison of coupling efficiency for the step: Fmoc-Ala-OH + H-N(Me)Tyr-Resin

Coupling ReagentAdditiveConversion (1h)Racemization RiskRecommendation
HATU HOAt >98% LowStandard of Choice
PyBOPHOAt~90%LowGood Alternative
COMUOxyma>95%Very LowSafer/Greener Option
HBTU/TBTUHOBt<40%ModerateAvoid
DICOxyma~60%LowInsufficient for hindered AA
Visualization: The Synthesis Decision Tree

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Check_Amine Is the N-terminus N-Methylated? Deprotect->Check_Amine Primary_Path Standard Coupling (HBTU/DIEA, 1h) Check_Amine->Primary_Path No (Primary Amine) DKP_Risk Risk of DKP? (Pro/Gly next?) Check_Amine->DKP_Risk Yes (Secondary Amine) Kaiser QC: Kaiser Test Primary_Path->Kaiser Kaiser->Start Cycle Complete Sec_Path High-Efficiency Coupling (HATU/HOAt/DIEA, 2x 2h) Chloranil QC: Chloranil Test Sec_Path->Chloranil Chloranil->Start Cycle Complete DKP_Risk->Sec_Path Low Risk Mitigation Use Trityl Protection or Short Deprotection DKP_Risk->Mitigation High Risk Mitigation->Sec_Path

Figure 1: Decision logic for coupling amino acids to N-methylated residues vs. standard residues.

Troubleshooting & Expert Insights

The Chloranil Test Protocol

Since the Kaiser test relies on the formation of a Schiff base (requiring a primary amine), it will fail for N-Me-Tyr.

  • Take a few resin beads in a small tube.[2]

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% Chloranil in DMF.

  • Wait 5 minutes.

    • Dark Blue/Green Beads: Positive (Free secondary amine present → Proceed to coupling).

    • Colorless/Amber: Negative (Coupling complete).

Preventing Diketopiperazine (DKP)

If your sequence is Fmoc-AA-N(Me)Tyr-Resin, removing the Fmoc group exposes a primary amine that can attack the ester linkage of the N-Me-Tyr.

  • Symptom: Loss of peptide mass; finding cyclic dipeptide in waste stream.

  • Solution:

    • Use Trityl (Trt) protection for the N-terminus of the AA preceding the N-Me-Tyr if possible.

    • Alternatively, perform Fmoc deprotection with DBU/Piperidine for very short bursts (3 x 30 sec) to minimize the time the free amine sits in basic conditions before the next coupling.

References

  • Chatterjee, J., et al. (2013). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Chemical Reviews. [Link]

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[3] [Link]

Sources

optimal coupling reagents for N-Methyl-L-tyrosine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Coupling Strategies for N-Methyl-L-Tyrosine

Abstract

The incorporation of this compound (N-Me-Tyr) into peptide sequences presents a dual synthetic challenge: severe steric hindrance at the secondary amine and a heightened propensity for racemization during activation. This guide provides a scientifically grounded hierarchy of coupling reagents, detailed protocols for Solid Phase Peptide Synthesis (SPPS), and critical monitoring techniques. We identify HATU/HOAt and COMU/Oxyma Pure as the optimal reagent systems, demonstrating superior kinetics and chirality retention compared to standard carbodiimides.

The Physicochemical Challenge

To select the correct reagent, one must understand the failure modes specific to N-methylated amino acids.

The Steric Wall

In standard peptide coupling, the nucleophilic primary amine attacks the electrophilic carbonyl of the activated amino acid. In N-Me-Tyr, the methyl group on the nitrogen creates a significant steric blockade. This reduces the nucleophilicity of the amine, slowing the reaction kinetics by orders of magnitude.

  • Consequence: Standard reagents (e.g., HBTU, TBTU) often result in incomplete coupling (deletion sequences).[1]

The Epimerization Trap (Oxazolonium Formation)

When N-Me-Tyr is the activated species (coupling of N-Me-Tyr), it is highly prone to racemization.[1] The N-methyl group facilitates the formation of a chemically stable but chirally labile oxazolonium ion intermediate.

  • Mechanism: The carbonyl oxygen of the N-Me-Tyr backbone attacks the activated ester, forming a 5-membered ring. This ring allows the alpha-proton to be abstracted by base, destroying chirality.

  • Solution: Fast coupling reagents (phosphonium/uronium) and low-dielectric solvents are required to outcompete this side reaction.[1]

Strategic Reagent Selection

The following hierarchy is based on reaction kinetics (half-life of active ester) and suppression of racemization.

Reagent ClassRecommended ReagentMechanism of ActionBest Use Case
Tier 1 (Optimal) HATU / HOAt Generates highly reactive -OAt ester; Pyridine nitrogen provides anchimeric assistance (neighboring group effect).[1]Coupling to N-Me-Tyr (difficult secondary amine).[1]
Tier 1 (Alternative) COMU / Oxyma Generates Oxyma ester; safer than HATU (non-explosive), often higher solubility and comparable reactivity.[1]Large scale synthesis; Green chemistry compliance.
Tier 2 (Specific) PyAOP Phosphonium salt analog of HATU; avoids guanidinylation side-reactions common with uronium salts.[1]Slow couplings where HATU causes N-terminal capping.
Tier 3 (Standard) DIC / Oxyma Carbodiimide activation with acidic additive; suppresses racemization better than HOBt.[1]Coupling of N-Me-Tyr (activation step) to prevent epimerization.
Visualizing the Decision Logic

ReagentSelection Start Start: N-Me-Tyr Coupling Direction Direction of Coupling? Start->Direction CouplingTo Coupling TO N-Me-Tyr (Nucleophile is Secondary Amine) Direction->CouplingTo Difficult Nucleophile CouplingOf Coupling OF N-Me-Tyr (Electrophile is Activated Acid) Direction->CouplingOf Racemization Risk HATU Use HATU + HOAt + DIPEA (Max Reactivity) CouplingTo->HATU COMU Use COMU + Oxyma + DIPEA (High Yield / Safer) CouplingTo->COMU DIC Use DIC + Oxyma Pure (Prevents Racemization) CouplingOf->DIC Warning Monitor: Chloranil Test (Kaiser Test Fails) HATU->Warning COMU->Warning DIC->Warning

Figure 1: Decision matrix for selecting coupling reagents based on the specific synthetic step involving this compound.

Experimental Protocols

Protocol A: Coupling to N-Me-Tyr (The "Hard" Step)

Objective: Attach an amino acid onto the sterically hindered secondary amine of N-Me-Tyr.

Reagents:

  • Fmoc-AA-OH (4.0 equiv relative to resin loading)[1]

  • HATU (3.9 equiv) or COMU (3.9 equiv)[1]

  • HOAt (4.0 equiv - Critical additive for HATU)[1]

  • DIPEA (8.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Pre-Activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in minimal DMF.[1] Add DIPEA. Shake for 1-2 minutes . Note: Do not pre-activate longer than 5 minutes to avoid epimerization of the incoming AA.

  • Coupling: Add the pre-activated solution to the resin-bound N-Me-Tyr.

  • Incubation: Shake at room temperature for 2 hours .

  • Re-Coupling (Double Coupling): Drain the vessel. Repeat steps 1-3 with fresh reagents. This is mandatory for N-Me-Tyr.

  • Wash: Wash resin with DMF (3x) and DCM (3x).[1]

  • Monitoring: Perform the Chloranil Test (See Protocol C).

Protocol B: Coupling of N-Me-Tyr (The "Risky" Step)

Objective: Activate Fmoc-N-Me-Tyr-OH and couple it to a growing chain without losing chirality.

Reagents:

  • Fmoc-N-Me-Tyr(tBu)-OH (3.0 equiv)[1]

  • DIC (3.0 equiv)[1]

  • Oxyma Pure (3.0 equiv)[1]

  • Solvent: DMF/DCM (1:1 mixture recommended to reduce racemization)[1]

Procedure:

  • Dissolution: Dissolve Fmoc-N-Me-Tyr(tBu)-OH and Oxyma Pure in the solvent mixture.

  • Activation: Add DIC. Do not use base (DIPEA) during activation if possible, as base promotes oxazolonium formation.[1]

  • Coupling: Add immediately to the resin.

  • Incubation: Shake for 60-90 minutes .

  • Wash: DMF (3x), DCM (3x).

Critical Monitoring: The Chloranil Test

Standard ninhydrin (Kaiser) tests rely on the formation of Ruhemann's purple via reaction with a primary amine. This fails for N-Me-Tyr (a secondary amine), often yielding false negatives (appearing coupled when it is not).[1]

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~1-2 mg) in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

Interpretation:

  • Dark Blue/Green Beads: Positive (Free secondary amine present -> Incomplete Coupling ).[1]

  • Colorless/Yellow Beads: Negative (Blocked amine -> Complete Coupling ).[1]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Yield (Deletion) Steric hindrance prevented nucleophilic attack.[1]Switch to HATU/HOAt ; Increase temperature to 50°C (carefully); Use microwave-assisted synthesis.
Loss of Chirality (D-isomer) Base-catalyzed racemization via oxazolonium ion.[1]Use DIC/Oxyma (base-free activation); Reduce coupling time; Ensure pre-activation is <2 mins.[1]
Guanidinylation (+43 Da) Reaction of N-terminal amine with Uronium salt (HATU) due to slow coupling.[1]Switch to PyAOP (Phosphonium salt) which cannot guanidinylate amines.[1]
Diketopiperazine (DKP) Intramolecular cyclization if N-Me-Tyr is the 2nd residue.Avoid Fmoc removal of the 2nd residue until ready to couple the 3rd; Use Trityl linkers for C-terminal protection.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[4] Journal of the American Chemical Society, 115(10), 4397–4398.[1]

  • Biron, E., et al. (2006).[1] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.[1]

  • Vojkovsky, T. (1995).[1][5] Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.[1][5]

Sources

Application Note: Synthesis of N-Methyl-L-Tyrosine Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026


-Me-Tyr into Bioactive Peptides

Abstract

The incorporation of


-methyl-L-tyrosine (

-Me-Tyr) into peptide backbones is a critical strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and oral bioavailability. By eliminating the hydrogen bond donor capability of the amide bond,

-methylation prevents proteolytic cleavage and induces specific conformational constraints (e.g., cis-peptide bonds) that can improve receptor selectivity. This guide provides a definitive technical workflow for synthesizing

-Me-Tyr peptidomimetics, contrasting high-purity solution-phase building block synthesis with rapid on-resin modification strategies.

Part 1: Strategic Planning & Route Selection

Before initiating synthesis, the chemist must choose between Building Block Incorporation (pre-synthesized Fmoc-


-Me-Tyr) or Site-Specific On-Resin Methylation .
Decision Matrix
  • Use Building Blocks when: The sequence is prone to racemization, the peptide is long (>15 residues), or you require multi-gram scale. This route offers the highest purity.

  • Use On-Resin Methylation when: You are performing Structure-Activity Relationship (SAR) scanning (e.g.,

    
    -methyl scanning) or the specific building block is commercially unavailable.
    
Workflow Visualization

G Start Start: Target Peptide Design Decision Is Fmoc-N-Me-Tyr(tBu)-OH Commercially Available? Start->Decision Buy Purchase Building Block Decision->Buy Yes Scale Required Scale? Decision->Scale No Yes Yes No No Coupling Protocol C: Difficult Coupling (HATU/COMU) Buy->Coupling SolPhase Protocol A: Solution Phase Synthesis (Oxazolidinone Route) Scale->SolPhase Large Scale SolidPhase Protocol B: On-Resin Methylation (Mitsunobu-Miller-Scanlan) Scale->SolidPhase Small Scale Large > 500 mg (Scale-up) Small < 100 mg (Screening) SolPhase->Coupling SolidPhase->Coupling

Figure 1: Strategic decision tree for selecting the optimal synthesis route.

Part 2: Protocol A - Solution Phase Synthesis of Building Block

Target: Fmoc-


-Me-Tyr(tBu)-OH
Method:  Freidinger’s Oxazolidinone Method (Modified)

This method is superior to direct reductive amination because it locks the conformation, preventing racemization during the methylation step.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Fmoc-Tyr(tBu)-OH[1][2]

  • Paraformaldehyde

  • 
    -Toluenesulfonic acid (pTsOH)
    
  • Triethylsilane (Et

    
    SiH)
    
  • Toluene, TFA, DCM

Step-by-Step Methodology
  • Oxazolidinone Formation (The "Lock"):

    • Suspend Fmoc-Tyr(tBu)-OH (10 mmol) and paraformaldehyde (1 g) in toluene (100 mL).

    • Add catalytic pTsOH (0.5 mmol).

    • Reflux with a Dean-Stark trap to remove water. The formation of the oxazolidinone ring protects the

      
      -proton from abstraction, preventing racemization.
      
    • Checkpoint: Monitor by TLC.[3] The product is less polar than the starting material.

  • Reductive Ring Opening:

    • Dissolve the dried oxazolidinone intermediate in DCM.

    • Add Triethylsilane (Et

      
      SiH) and TFA.
      
    • Critical Mechanism: The TFA protonates the oxazolidinone ether oxygen; the silane delivers a hydride to open the ring, yielding the

      
      -methyl group while retaining the Fmoc and tBu groups.
      
    • Note: Ensure the reaction time is optimized (usually < 1 hr) to prevent loss of the

      
      -tBu group on the Tyrosine side chain, which is acid-labile.
      
  • Purification:

    • Evaporate volatiles immediately.

    • Precipitate with cold ether/hexane.

    • Validation: Verify structure via

      
      H-NMR (look for singlet N-Me peak ~2.8-3.0 ppm).
      

Part 3: Protocol B - On-Resin N-Methylation (Miller-Scanlan)

Method: 3-Step Sulfonylation-Methylation-Deprotection Application: Ideal for generating libraries or when the building block is scarce.

Reagents
  • 
    -Nitrobenzenesulfonyl chloride (
    
    
    
    -NBS-Cl)
  • Collidine (Base)[4]

  • Triphenylphosphine (PPh

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Methanol (MeOH) - The methyl source

  • DBU/Mercaptoethanol[3]

Protocol
  • Protection (

    
    -NBS): 
    
    • After Fmoc removal of the resin-bound Tyr(tBu), wash resin with DCM.

    • Add

      
      -NBS-Cl (4 eq) and Collidine (10 eq) in NMP. Shake for 2 hours.
      
    • Why: This renders the N-H proton highly acidic (pKa ~10), enabling Mitsunobu alkylation.

  • Methylation (Mitsunobu):

    • Wash resin with dry THF.

    • Add PPh

      
       (5 eq), MeOH (10 eq), and DIAD (5 eq) in dry THF.
      
    • Shake for 1 hour. Repeat this step once to ensure completion.

    • Mechanism:[5][1][6][7] The betaine intermediate activates MeOH, which then alkylates the sulfonamide nitrogen.

  • Deprotection (Removal of

    
    -NBS): 
    
    • Wash resin with NMP.[8]

    • Treat with DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP for 2 x 30 mins.

    • QC Check: Perform the Chloranil Test (see Part 5).[9] A blue/green color confirms the presence of the secondary amine (

      
      -Me-Tyr).
      

Part 4: Protocol C - SPPS Coupling & Elongation

Coupling the next amino acid onto the sterically hindered


-methylated residue is the most difficult step in the synthesis. Standard HBTU/DIPEA protocols will fail.
The "Difficult Coupling" Cocktail
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for suppressing racemization and boosting reactivity.

  • Base: DIPEA (Diisopropylethylamine).[8]

Procedure
  • Pre-activation: Dissolve Amino Acid (5 eq), HATU (5 eq), and HOAt (5 eq) in minimal DMF. Add DIPEA (10 eq) immediately before adding to resin.

  • Coupling: Double couple!

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 1 hour at 50°C (Microwave optional, but watch for Asp/Cys racemization).

  • Capping: Acetylate unreacted amines using Ac

    
    O/Pyridine to prevent deletion sequences.
    
Visualization: The SPPS Cycle for N-Me Peptides

SPPS Resin Resin-N(Me)-Tyr Couple Coupling Next AA (HATU/HOAt/DIPEA) Resin->Couple Deprotect Fmoc Deprotection (20% Piperidine) Cap Capping (Ac2O) Deprotect->Cap Optional Wash1 Wash (DMF/DCM) Wash1->Deprotect Check Chloranil Test (QC Step) Couple->Check Check->Wash1 Pass (Colorless) Check->Couple Fail (Blue)

Figure 2: Modified SPPS cycle emphasizing the critical QC checkpoint after coupling to N-methylated residues.

Part 5: Quality Control & Troubleshooting

The Chloranil Test (For Secondary Amines)

The Kaiser (Ninhydrin) test does not work reliably for


-methylated amines (secondary amines). You must use the Chloranil test.[4][9][10]
  • Reagent A: 2% Acetaldehyde in DMF.[4][11]

  • Reagent B: 2%

    
    -Chloranil in DMF.
    
  • Procedure: Add 2 drops A and 2 drops B to resin beads.

  • Result:

    • Blue/Green Beads: Positive (Free Secondary Amine present).[10]

    • Colorless/Yellow: Negative (Coupling complete).

Diketopiperazine (DKP) Formation[2]
  • Risk: When

    
    -Me-Tyr is the 2nd residue from the N-terminus, Fmoc removal of the 3rd residue can induce back-biting, cleaving the dipeptide as a DKP cyclic byproduct.
    
  • Mitigation: Use the bulky Trityl (Trt) protection for the N-terminus of the dipeptide or perform the coupling of the 3rd amino acid using highly active acid chlorides/fluorides to outcompete the DKP formation.

Data Summary Table
ParameterStandard SPPSN-Methyl SPPS
Coupling Reagent HBTU / DICHATU / COMU / PyBrOP
Coupling Time 30 - 60 min2 - 4 hours (Double Couple)
Monitoring Kaiser TestChloranil Test / Bromophenol Blue
Racemization Risk LowHigh (requires HOAt)
Solvent DMFNMP (Better swelling for hindered peptides)

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[5] Journal of the American Chemical Society.[8]

  • Freidinger, R. M., et al. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[5] Journal of Peptide Science.

  • Chatterjee, J., et al. (2008).[8] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science.

Sources

using N-Methyl-L-tyrosine to design proteolysis-resistant drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Proteolysis-Resistant Therapeutics via N-Methyl-L-Tyrosine

Executive Summary

Peptide-based therapeutics often fail in clinical development due to rapid degradation by endogenous proteases, particularly chymotrypsin-like enzymes that target aromatic residues like Tyrosine (Tyr). This guide details the application of This compound (N-Me-Tyr) as a precision modification to engineer resistance against proteolytic cleavage. By replacing the amide proton with a methyl group, researchers can introduce steric hindrance and eliminate critical hydrogen bond donors required for protease recognition, significantly extending plasma half-life (


) without compromising biological affinity.

Mechanistic Insight: Why N-Methylation Works

The stability conferred by N-Me-Tyr is not merely a result of steric bulk; it is a tripartite mechanism involving steric occlusion, conformational locking, and solvation dynamics.

  • Steric Occlusion (The "Umbrella" Effect): Proteases like chymotrypsin require the peptide bond to adopt a specific geometry within the catalytic triad (Ser-His-Asp). The

    
    -methyl group on Tyrosine creates a steric clash that prevents the enzyme from engaging the scissile bond.
    
  • Elimination of H-Bond Donors: Proteolysis often requires the amide proton of the substrate to form a hydrogen bond with the enzyme's backbone. N-methylation removes this proton, effectively "blinding" the enzyme to the substrate.

  • Conformational Constraint: N-methylation restricts the

    
     and 
    
    
    
    torsion angles, often locking the peptide into a bioactive turn conformation (e.g.,
    
    
    -turn), which reduces the entropic penalty of binding to the target receptor while disfavoring the extended conformation required for proteolysis.
Diagram 1: Mechanism of Proteolytic Resistance

ProteolysisResistance Figure 1: Mechanism of N-Me-Tyr mediated resistance against chymotrypsin-like proteolysis. Target Native Tyrosine Peptide Protease Chymotrypsin (Catalytic Triad) Target->Protease Recognition Complex Enzyme-Substrate Complex Protease->Complex Binding Steric Steric Clash & H-Bond Removal Protease->Steric Interaction Blocked Cleavage Proteolytic Cleavage (Inactive Fragments) Complex->Cleavage Hydrolysis ModTarget N-Me-Tyr Peptide ModTarget->Protease Attempted Recognition Stable Intact Bioactive Peptide Steric->Stable Resists Hydrolysis

Strategic Design: The "N-Methyl Scan"

Do not randomly insert N-Me-Tyr. Use an N-Methyl Scan strategy:

  • Identify P1 Sites: Locate Tyrosine residues that are primary cleavage sites (e.g., Tyr-X bonds).

  • Synthesize Analogs: systematically replace each Tyr with N-Me-Tyr.

  • Evaluate: Measure

    
     (stability) and 
    
    
    
    (binding affinity).
    • Success Criteria:

      
      -fold increase in 
      
      
      
      with
      
      
      -fold loss in affinity.

Protocol: Solid Phase Synthesis (SPPS) of N-Me-Tyr Peptides

Incorporating N-Me-Tyr presents two distinct chemical challenges:

  • Coupling of Fmoc-N-Me-Tyr-OH: The methyl group adds steric bulk, slightly slowing activation.

  • Coupling onto N-Me-Tyr: This is the critical bottleneck . The N-terminus becomes a secondary amine, which is significantly less nucleophilic and highly sterically hindered. Standard protocols will fail here.

Materials Required
  • Resin: Rink Amide ChemMatrix or Wang resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-N-Me-Tyr(tBu)-OH.[1]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow

Step 1: Coupling Fmoc-N-Me-Tyr-OH (The Easy Step)

  • Dissolve Fmoc-N-Me-Tyr(tBu)-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

  • Add DIPEA (8 eq) immediately prior to addition to the resin.

  • Reaction Time: 1 hour at Room Temperature (RT).

  • Monitoring: Standard Kaiser test may be ambiguous; use Chloranil test for secondary amines or micro-cleavage LC-MS check.

Step 2: Fmoc Deprotection

  • Treat resin with 20% Piperidine in DMF (2 x 5 min).

  • Note: N-methylated peptides are prone to diketopiperazine (DKP) formation if the N-Me residue is at the dipeptide stage. If N-Me-Tyr is the 2nd residue from the C-terminus, use short deprotection times and bulky Trityl linkers to prevent premature cleavage.

Step 3: Coupling ONTO the N-Me-Tyr (The Critical Step) The secondary amine of N-Me-Tyr is a poor nucleophile. You must use high-efficiency coupling conditions.

  • Reagents: Use HATU/HOAt (preferred) or PyAOP . Avoid DIC/HOBt here.

  • Stoichiometry: Amino Acid (5 eq) : HATU (5 eq) : HOAt (5 eq) : DIPEA (10 eq).

  • Procedure:

    • Pre-activate the incoming Fmoc-Amino Acid for 2 minutes.

    • Add to resin.[2][3][4]

    • Double Couple: React for 2 hours, drain, and repeat with fresh reagents for another 2 hours.

    • Optional: If coupling remains incomplete (checked by Chloranil test), perform a third coupling at 50°C for 30 mins (microwave assisted if available).

Diagram 2: SPPS Workflow for N-Methylation

SPPS_Workflow Figure 2: Critical SPPS workflow emphasizing the difficult coupling onto the secondary amine. Start Resin-Peptide-NH2 Couple1 Couple Fmoc-N-Me-Tyr-OH (HATU/HOAt, 1h) Start->Couple1 Deprotect Fmoc Removal (20% Piperidine) Couple1->Deprotect Check Critical Checkpoint: Secondary Amine Exposed Deprotect->Check Couple2 Couple Next AA (HATU/HOAt, 2x 2h, Excess Reagents) Check->Couple2 Requires High Efficiency Success Elongated Peptide Couple2->Success

Protocol: Enzymatic Stability Validation

Trust but verify. You must prove that the N-methylation actually confers resistance using a specific enzymatic challenge.

Assay A: Chymotrypsin Challenge (Specific)

Target: Validates resistance specifically at the Tyrosine site.

  • Preparation: Prepare a 1 mM stock of peptide in 50 mM Tris-HCl buffer (pH 7.8, 10 mM CaCl

    
    ).
    
  • Enzyme: Add

    
    -Chymotrypsin (bovine pancreas) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC or LC-MS. Calculate % remaining peptide relative to

    
    .
    
Assay B: Plasma Stability (Translational)

Target: Validates general systemic stability.

  • Matrix: Pooled Human Plasma (heparinized).

  • Spiking: Spike peptide to a final concentration of 10

    
    M (ensure <1% DMSO content).
    
  • Incubation: 37°C with gentle shaking.

  • Sampling: Timepoints: 0, 0.5, 1, 2, 4, 8, 24 hours.

  • Extraction:

    • Mix 50

      
      L plasma sample with 150 
      
      
      
      L ice-cold Acetonitrile (precipitation of plasma proteins).
    • Centrifuge at 14,000 x g for 10 min.

    • Collect supernatant for LC-MS/MS analysis.

Data Presentation & Analysis

Present your stability data in a comparative table. Calculate half-life (


) using first-order kinetics: 

, where

.

Table 1: Comparative Stability Profile (Example Data)

Peptide VariantSequenceChymotrypsin

(min)
Human Plasma

(hrs)
Fold Improvement
Native H-Gly-Tyr -Gly-NH2120.81.0x
Analog 1 H-Gly-N(Me)Tyr -Gly-NH2>24014.5~18x
Control H-Gly-Phe-Gly-NH2151.11.3x

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.

  • Di Gioia, M. L., et al. (2016). N-Methylated peptides: a innovative approach to improve the pharmacokinetic profile of peptide therapeutics. Mini-Reviews in Medicinal Chemistry.

  • Qvit, N., et al. (2017). Scaffold-based design of peptidomimetics: N-methylation as a tool. Drug Discovery Today.

  • BenchChem Application Note. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis.

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[2][3][4][5][6][7][8]

Sources

Application Note: Site-Selective N-Methylation of Tyrosine on Solid Support

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

N-methylation of the peptide backbone is a transformative modification in drug discovery. By replacing the amide proton with a methyl group, researchers can simultaneously improve metabolic stability (by blocking proteolytic cleavage) and membrane permeability (by lowering the energy penalty of desolvation).

Tyrosine (Tyr) presents a unique challenge and opportunity. Its bulky phenolic side chain, often critical for receptor binding, introduces steric hurdles during synthesis. Furthermore, the ortho-nitrobenzenesulfonyl (o-NBS) strategy—the gold standard for solid-phase N-methylation—must be executed with precision to avoid side reactions with the tyrosine hydroxyl group or incomplete alkylation due to steric shielding.

This guide details the Fukuyama-Mitsunobu protocol.[1] Unlike reductive amination (which risks over-alkylation) or direct alkylation with strong bases (which risks racemization and side-chain damage), this 3-step protocol offers the highest fidelity for Tyrosine residues within a growing peptide chain.

Why This Method?
  • Specificity: The Mitsunobu reaction conditions are neutral and highly selective for the sulfonamide nitrogen, preserving the integrity of the Fmoc-Tyr(tBu)-OH side chain.

  • Versatility: Compatible with standard Fmoc/tBu SPPS workflows.

  • Scalability: Validated for both manual synthesis and automated synthesizers.

Materials & Reagents

Ensure all solvents are anhydrous (≤50 ppm H₂O) to prevent Mitsunobu failure.

ComponentReagent SpecificationRole
Resin 2-Chlorotrityl Chloride or Rink Amide (Loading < 0.6 mmol/g recommended)Solid Support
Protection 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)Amine Activation
Base (Step 1) 2,4,6-Collidine (sym-Collidine)Acid Scavenger
Alkylation Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD)Mitsunobu Reagents
Methyl Source Methanol (Anhydrous)Methyl Donor
Deprotection 2-Mercaptoethanol (2-ME) + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Thiolysis (NBS removal)
Solvents NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), THF (Tetrahydrofuran)Reaction Media

Detailed Protocol

Phase 0: Pre-requisites

The starting point is a resin-bound peptide with a terminal Tyrosine residue: H₂N-Tyr(tBu)-[Peptide]-Resin . The Fmoc group must be removed prior to starting.

Phase 1: Activation (Sulfonylation)

Objective: Activate the primary amine of Tyrosine as a sulfonamide to increase the acidity of the N-H proton (pKa drops from ~35 to ~11), enabling alkylation under neutral conditions.

  • Wash: Swell resin in DCM (3 x 1 min).

  • Prepare Solution: Dissolve o-NBS-Cl (4 eq) and Collidine (10 eq) in minimal NMP.

  • Reaction: Add solution to the resin. Shake at room temperature for 2 hours .

  • Wash: NMP (3x), DCM (3x).

  • QC Check: Perform a Kaiser Test.

    • Result: The beads should be colorless (Negative for free amine). If blue, repeat Step 3.

Phase 2: N-Methylation (The Mitsunobu Step)

Objective: Selective methylation of the sulfonamide nitrogen.[2]

  • Wash: Wash resin thoroughly with anhydrous THF (3x) to remove traces of NMP (crucial, as NMP can interfere with Mitsunobu kinetics).

  • Prepare Solution:

    • Dissolve PPh₃ (5 eq) in anhydrous THF.

    • Add MeOH (10 eq) .

    • Critical Step: Add DIAD (5 eq) dropwise to the solution. Allow the complex to form for 1-2 minutes (solution may turn yellow).

  • Reaction: Add the mixture to the resin-bound o-NBS-Tyr. Shake for 1 hour at room temperature.

  • Wash: THF (3x), DCM (3x).

  • Repeat: This reaction is prone to steric hindrance with Tyrosine. Perform a double coupling (Repeat steps 1-4) to ensure 100% conversion.

Phase 3: Deprotection (Thiolysis)

Objective: Remove the o-NBS activating group to reveal the N-methyl secondary amine.[1]

  • Prepare Solution: Mix 2-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.

  • Reaction: Add to resin. Shake for 5 minutes .

  • Repeat: Drain and add fresh solution. Shake for 30 minutes .

  • Wash: NMP (5x), DCM (5x), MeOH (2x), DCM (3x).

    • Note: Extensive washing is required to remove the yellow by-products of the NBS group.

  • QC Check: Chloranil Test (specifically for secondary amines).

    • Result: Beads should turn blue/green (Positive for secondary amine).

Workflow Visualization

The following diagram illustrates the chemical transformation pathway.

NMethylationWorkflow Start H-Tyr(tBu)-Resin (Free Amine) Step1 o-NBS-Tyr(tBu)-Resin (Sulfonamide) Start->Step1 Activation: o-NBS-Cl, Collidine (2 hrs) Step2 Me-N(NBS)-Tyr(tBu)-Resin (Methylated) Step1->Step2 Mitsunobu: MeOH, PPh3, DIAD (THF, 2x 1 hr) Step2->Step2 Double Couple Recommended Final Me-N-Tyr(tBu)-Resin (Secondary Amine) Step2->Final Deprotection: 2-Mercaptoethanol, DBU (35 mins)

Figure 1: Step-wise chemical transformation of the Tyrosine residue on solid support.

Expert Insights & Troubleshooting

The "Difficult Coupling" Paradox

Once you successfully create N-Me-Tyr , coupling the next amino acid is significantly harder. The N-methyl group creates steric bulk and lowers the nucleophilicity of the amine.

  • Solution: Do not use standard HBTU/HATU cycles for the next amino acid.

  • Protocol: Use BTC (Bis(trichloromethyl)carbonate / Triphosgene) or HATU/HOAt with prolonged reaction times (2-3 hours) and double coupling.

  • Check: The Chloranil test is your best friend here. Ensure it goes negative before proceeding.

Side Reaction: O-Methylation
  • Risk: If the Tyrosine side chain is unprotected, the phenolic -OH will be methylated (forming a methyl ether).

  • Prevention: Always use Fmoc-Tyr(tBu)-OH . The tert-butyl group is stable to Mitsunobu conditions.

Aggregation
  • Observation: N-methylation actually disrupts beta-sheet aggregation (a common cause of synthesis failure). However, the reaction itself (Step 2) can be slow if the peptide is already aggregated.

  • Tip: Use "Magic Mixture" washes (DCM/DMF/NMP) or elevate temperature to 35°C during the Mitsunobu step if conversion is low (though room temp is safer for stereochemistry).

Alternative Alkylation (The Biron-Kessler Method)

While Mitsunobu is the standard, Biron and Kessler (2006) optimized a method using Dimethylsulfate (DMS) + DBU for the methylation step.

  • Pros: Faster (10 min), cheaper.[1]

  • Cons: DBU is a strong base. If your peptide contains Aspartic Acid (Asp) , DBU can catalyze aspartimide formation (ring closure).

  • Verdict: Use the Mitsunobu protocol described above for sequences containing Asp/Glu to ensure safety. Use DMS/DBU for simple, robust sequences.

References

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society. [Link]

  • Biron, E., & Kessler, H. (2005). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link][2]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.[3] Accounts of Chemical Research. [Link][3]

  • Biotage Application Note. Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

Sources

Application Note: Liquid-Phase Synthesis of Boc-N-Methyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in drug discovery to enhance proteolytic stability, membrane permeability, and conformational rigidity. However, the synthesis of Boc-N-Methyl-L-Tyrosine (Boc-N-Me-Tyr-OH) presents unique challenges compared to standard aliphatic amino acids.

The phenolic side chain of Tyrosine competes with the


-amine for alkylation, leading to unwanted O-methylation. Furthermore, N-methylated amino acids are significantly more prone to racemization during synthesis and subsequent coupling steps due to the increased acidity of the 

-proton and the absence of the amide proton hydrogen bond donor.

This guide details the Modified Benoiton Method , the industry-standard protocol for liquid-phase synthesis. Unlike reductive amination routes, this method uses direct alkylation (MeI/NaH) on side-chain protected tyrosine.

Key Advantages of This Protocol
  • Scalability: Suitable for multi-gram liquid phase batch synthesis.

  • Selectivity: Uses O-benzyl protection to strictly prevent ether formation.

  • Stereochemical Integrity: Includes a low-temperature saponification step optimized to minimize

    
     racemization.
    

Critical Pre-Experimental Analysis

Before initiating synthesis, the choice of starting material is the single most important determinant of success. You cannot use unprotected Boc-Tyr-OH.

The Protection Strategy Matrix
FeatureBoc-Tyr-OH (Unprotected)Boc-Tyr(Bzl)-OH (Recommended) Boc-Tyr(tBu)-OH
Reaction with MeI/NaH O-methylation + N-methylation (Mix of products)Exclusive N-methylation N-methylation (Risk of tBu loss or migration)
Product Stability LowHigh Moderate
Post-Synthesis Irreversible ether formationBzl removed by H₂/Pd or HFtBu removed by TFA (removes Boc too)

Decision: This protocol utilizes Boc-Tyr(Bzl)-OH . The benzyl group is stable to the basic methylation conditions (NaH) and can be removed later via catalytic hydrogenation if the free phenol is required, or kept for peptide synthesis.

Detailed Protocol: The Modified Benoiton Method

Phase 1: N-Methylation

Objective: Conversion of Boc-Tyr(Bzl)-OH to Boc-N-Me-Tyr(Bzl)-OMe. Note: This reaction inherently esterifies the C-terminus. Saponification (Phase 2) is required.

Reagents:

  • Starting Material: Boc-L-Tyr(Bzl)-OH (1.0 equiv)

  • Methyl Iodide (MeI): 8.0 equiv (Excess drives reaction to completion)

  • Sodium Hydride (NaH): 3.0 equiv (60% dispersion in mineral oil)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and N₂ inlet.

  • Dissolution: Dissolve Boc-L-Tyr(Bzl)-OH (10 mmol) in anhydrous THF (10 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Reagent Addition (Alkylation): Add Methyl Iodide (80 mmol) to the stirring solution.

  • Base Addition (Critical): Carefully add NaH (30 mmol) portion-wise over 15 minutes.

    • Expert Insight: Rapid addition causes vigorous H₂ evolution and exotherms, which can degrade the Boc group. Keep the internal temperature <5°C.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 24 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The product (methyl ester) will run higher (more non-polar) than the starting acid.

  • Quenching: Cool back to 0°C. Add water dropwise to quench excess NaH.

  • Workup: Evaporate THF under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and water. Wash the organic layer with 5% aqueous citric acid (to remove mineral oil/salts) and brine. Dry over MgSO₄ and concentrate.

    • Result: Yellowish oil (Boc-N-Me-Tyr(Bzl)-OMe). Proceed immediately to Phase 2.

Phase 2: Controlled Saponification

Objective: Hydrolysis of the methyl ester to yield the free acid Boc-N-Me-Tyr(Bzl)-OH without racemization.

Reagents:

  • Lithium Hydroxide (LiOH·H₂O): 3.0 equiv

  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude methyl ester from Phase 1 in THF (7 mL/mmol).

  • Cooling: Cool the solution to 0°C .

    • Expert Insight:Do not perform this at room temperature. N-methylated amino acids are prone to base-catalyzed racemization via enolate formation. The steric clash of the N-methyl group lowers the energy barrier for proton abstraction at the

      
      -carbon.
      
  • Hydrolysis: Add a solution of LiOH (3 equiv) in water (2.5 mL/mmol). Stir vigorously at 0–5°C.

  • Monitoring: Monitor by TLC. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Evaporate THF (keep bath temp <30°C).

    • Dilute the remaining aqueous layer with water.

    • Wash with Ether (removes unreacted ester and mineral oil). Discard organic layer.

    • Acidification: Acidify the aqueous layer to pH 2–3 using 1M HCl or KHSO₄ solution at 0°C.

    • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane.

Visualizing the Workflow

The following diagram illustrates the chemical pathway and critical decision points.

G Start Start: Boc-Tyr(Bzl)-OH Step1 Methylation (MeI, NaH, THF) Forms Methyl Ester Start->Step1 Alkylation Step2 Quench & Workup (Remove NaH/Oil) Step1->Step2 Crude Ester Step3 Saponification (LiOH, 0°C) CRITICAL: Temp Control Step2->Step3 Hydrolysis Step4 Acidification & Extraction Step3->Step4 pH Adjustment End Final Product: Boc-N-Me-Tyr(Bzl)-OH Step4->End Crystallization

Figure 1: Step-by-step synthetic pathway for the Benoiton modification method.

Quality Control & Troubleshooting (Self-Validating Systems)

The "Rotamer" Confusion in NMR

When analyzing Boc-N-Me-Tyr-OH by


H NMR, researchers often observe "double peaks" or broad signals and assume the product is impure.
  • Explanation: The tertiary amide bond (Boc-N-Me) has restricted rotation, leading to cis and trans rotamers that equilibrate slowly on the NMR timescale.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). The peaks should coalesce into single sharp signals, confirming purity.

QC Specifications Table
TestMethodAcceptance CriteriaNote
Identity

H NMR (DMSO-d6)
Conforms to structureExpect rotamers (approx 3:1 ratio).
Purity HPLC (C18 Column)> 98%Gradient: 5-95% ACN in Water (0.1% TFA).
Enantiomeric Purity Chiral HPLC> 99% eeUse Chiralpak AD-H or similar. Look for D-isomer < 0.5%.
Appearance VisualWhite to off-white foam/solidOils often indicate residual solvent.

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910.

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids. Chemical Reviews, 104(11), 5823-5846.

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. The Journal of Organic Chemistry, 48(1), 77-81.

designing cyclic peptides using N-Methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Membrane-Permeable Cyclic Peptides via N-Methyl-L-Tyrosine

Abstract

This guide details the strategic incorporation of this compound (N-Me-Tyr) into cyclic peptides to enhance metabolic stability and membrane permeability. Unlike standard amino acids, N-Me-Tyr introduces significant steric constraints and removes a critical hydrogen bond donor, necessitating specialized synthesis protocols. This document provides a validated workflow for Solid Phase Peptide Synthesis (SPPS) of N-Me-Tyr containing sequences, strategies for overcoming difficult couplings, and cyclization methodologies that minimize oligomerization.

Introduction: The "Chameleon" Effect

Cyclic peptides occupy a privileged chemical space between small molecules and biologics. However, their utility is often limited by poor oral bioavailability and rapid proteolytic degradation.

Why this compound? The incorporation of N-Me-Tyr serves three distinct mechanistic functions:

  • Metabolic Shielding: It blocks the access of proteases (specifically chymotrypsin-like enzymes) that cleave after Tyrosine residues.

  • Permeability Enhancement: By replacing the amide proton (NH) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced. This allows the peptide to adopt a "chameleon" conformation—exposing hydrophobic groups in membranes and polar groups in aqueous cytosol.

  • Conformational Locking: The N-methyl group introduces a steric clash that disfavors the trans peptide bond, often populating the cis isomer. This pre-organizes the macrocycle, reducing the entropic penalty of binding to its target.

Strategic Design: The N-Methyl Scan

Before synthesis, computational or empirical scanning is required to determine the optimal position for N-Me-Tyr.

Design Rules:

  • H-Bond Audit: Identify amide protons that are solvent-exposed in the unbound state. Methylating these residues improves permeability.[1][2][3][4][5] Do NOT methylate amides involved in critical intramolecular H-bonds (e.g., beta-turn stabilizers), as this will collapse the macrocyclic structure.

  • Steric Clash: N-Me-Tyr is bulky. Avoid placing it adjacent to other bulky residues (e.g., Trp, Val) unless a cis-turn is explicitly desired.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting N-methylation sites.

DesignStrategy Start Target Sequence Analysis HBondCheck Is Amide NH involved in intramolecular H-bond? Start->HBondCheck Exposed Solvent Exposed NH HBondCheck->Exposed No Buried Structural NH (Turn/Sheet) HBondCheck->Buried Yes StericCheck Is adjacent residue bulky (Val, Ile, Trp)? Exposed->StericCheck DecisionNo Do Not Methylate (Risk of Collapse) Buried->DecisionNo DecisionYes Candidate for N-Me-Tyr Replacement StericCheck->DecisionYes No DecisionCaution Proceed with Caution (Likely cis-inducer) StericCheck->DecisionCaution Yes

Caption: Decision matrix for identifying optimal sites for this compound incorporation to maximize permeability without disrupting structural integrity.

Protocol: Solid Phase Synthesis (SPPS)

Synthesizing peptides with N-Me-Tyr is non-trivial. The secondary amine of the N-methyl group is sterically hindered and nucleophilically deactivated, making the coupling of the next amino acid the critical failure point.

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin is preferred to prevent diketopiperazine (DKP) formation during cleavage.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[4]

  • Solvents: DMF (anhydrous), DIPEA.

Step-by-Step Workflow

Step 1: Resin Loading (First Residue) Load the first amino acid (NOT N-Me-Tyr) onto 2-CTC resin using standard DIPEA/DCM conditions to a substitution of ~0.4–0.6 mmol/g. Low loading is crucial to prevent aggregation.

Step 2: Elongation up to N-Me-Tyr Use standard Fmoc protocols (HBTU/DIPEA) until you reach the position before the N-Me-Tyr.

Step 3: Coupling OF this compound

  • Reagents: Fmoc-N-Me-Tyr(tBu)-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq).

  • Time: 2 hours, double coupling recommended.

  • Note: This step is generally efficient. The challenge lies in the next step.

Step 4: The "Difficult Coupling" (Coupling ONTO N-Me-Tyr) This is the bottleneck. The steric bulk of the N-methyl group and the Tyrosine side chain creates a "molecular wall."

  • Reagents: Fmoc-AA-OH (5 eq), HATU (5 eq) , HOAt (5 eq) , DIPEA (10 eq).

  • Solvent: pure DMF or NMP (N-methylpyrrolidone) for better swelling.

  • Procedure:

    • Pre-activate the incoming amino acid, HATU, and HOAt in DMF for 2 minutes before adding DIPEA.

    • Add the activated mixture to the resin-bound N-Me-Tyr peptide.

    • Reaction Time: 3 hours at Room Temperature.

    • Repeat: Drain and repeat the coupling (Double Couple) with fresh reagents for another 3 hours.

    • Validation: Chloranil test (standard Kaiser test does not work on secondary amines). A positive result (blue spots) indicates unreacted secondary amine.

Step 5: Completion Continue standard synthesis for the remaining residues.

Protocol: Cyclization

Cyclization of N-methylated peptides is often more efficient than standard peptides because the N-methyl group promotes a cis-amide bond, bringing the N- and C-termini closer (the "turn-inducing" effect).

Strategy: Solution-phase cyclization under high dilution.

  • Cleavage: Cleave linear peptide from 2-CTC resin using 20% Hexafluoroisopropanol (HFIP) in DCM. This retains side-chain protecting groups (e.g., tBu on Tyr).

    • Why HFIP? It is mild and prevents premature removal of side-chain protection.

  • Concentration: Rotovap to dryness; re-dissolve in DCM/Toluene and evaporate twice to remove traces of HFIP/acid.

  • Cyclization Reaction:

    • Solvent: DMF/DCM (1:1).

    • Concentration: Extremely Dilute (0.1 mM to 0.5 mM) . This is non-negotiable to avoid dimerization.

    • Reagents: PyBOP (3 eq), HOBt (3 eq), DIPEA (6 eq).

    • Addition: Add the peptide solution slowly (via syringe pump over 4 hours) to the stirring coupling mixture.

    • Duration: Stir for 24 hours.

  • Global Deprotection:

    • Evaporate cyclization solvents.

    • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove tBu groups.

    • Precipitate in cold diethyl ether.

Quality Control & Data Analysis

HPLC Analysis: N-methylated cyclic peptides often exist as slowly interconverting conformers (rotamers).[6]

  • Observation: You may see broad peaks or split peaks on C18 HPLC, even for a pure compound.

  • Verification: Run HT-HPLC (High Temperature, 60°C). If the peaks coalesce into a single sharp peak, they are conformers, not impurities.

Table 1: Troubleshooting Common Synthesis Issues

IssueCauseSolution
Incomplete Coupling onto N-Me-Tyr Steric hindrance of secondary amineSwitch to HATU/HOAt; Use microwave assistance (50°C, 20W); Double couple.
Diketopiperazine (DKP) Formation N-terminal N-Me-AA attacks ester linkageUse 2-CTC resin (sterically bulky handle); Avoid Fmoc removal if N-Me-AA is the second residue.
Racemization of N-Me-Tyr Base-mediated enolization during activationUse HOAt as additive; Keep DIPEA equivalents controlled; Avoid pre-activation >2 mins.
Broad HPLC Peaks Cis/Trans isomerizationRun HPLC at 60°C; Perform NMR to confirm rotamer population.

Visualizing the Workflow

Workflow cluster_SPPS SPPS (Solid Phase) cluster_Cyc Cyclization Resin 2-CTC Resin Coupling1 Standard AA Coupling Resin->Coupling1 CouplingNMe Coupling OF N-Me-Tyr (HATU) Coupling1->CouplingNMe CouplingHard Coupling ONTO N-Me-Tyr (HATU/HOAt) CouplingNMe->CouplingHard Cleavage Mild Cleavage (HFIP/DCM) CouplingHard->Cleavage Dilution High Dilution (0.1 mM) Cleavage->Dilution Linear Protected Peptide Reaction PyBOP Cyclization Dilution->Reaction Deprotect Global Deprotection (TFA) Reaction->Deprotect

Caption: Optimized workflow for N-Me-Tyr cyclic peptide synthesis, highlighting the critical "Hard Coupling" step and dilution requirements.

References

  • Chatterjee, J., et al. (2008).[2][4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[4] (Discusses the pharmacokinetic benefits and "spatial screening" using N-methylation).

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[3] Nature Chemical Biology.[3] (Key paper on permeability and Lokey group methodologies).

  • Teixidó, M., et al. (2005).[6] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[6] (Detailed protocols on coupling reagents like HATU/HOAt for hindered amines).

  • Biron, E., et al. (2008).[2] Optimized selective N-methylation of peptides on solid support.[3][4] Journal of Peptide Science.[6] (Protocols for on-resin methylation if pre-methylated Tyr is unavailable).

Sources

Application Note: Site-Specific N-Methylation of Tyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

Enhancing Peptide Stability and Bioavailability via Solid-Phase Synthesis

Abstract & Strategic Value

The site-specific N-methylation of tyrosine (


-Me-Tyr) is a pivotal modification in modern peptide drug discovery. By replacing the amide proton with a methyl group, researchers can significantly enhance metabolic stability  (blocking proteolytic cleavage), membrane permeability  (increasing lipophilicity/oral bioavailability), and receptor selectivity  (imposing conformational constraints).

However, the introduction of


-Me-Tyr presents unique synthetic challenges in Solid-Phase Peptide Synthesis (SPPS), specifically:
  • Steric Hindrance: Coupling the subsequent amino acid to the secondary amine of

    
    -Me-Tyr is kinetically difficult.
    
  • Diketopiperazine (DKP) Formation: Spontaneous cleavage of the dipeptide from the resin is highly favorable when

    
    -Me-Tyr is the second residue.
    
  • Racemization: High risk during the activation of

    
    -methylated residues.
    

This application note details two validated protocols to overcome these barriers: the Building Block Method (Gold Standard) and the On-Resin Mitsunobu Method (Alternative).

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Building Block (Recommended) Method B: On-Resin Mitsunobu
Principle Use of pre-synthesized Fmoc-

-Me-Tyr(tBu)-OH.
Chemical methylation of resin-bound Tyr via sulfonamide.
Purity High (>98% typical).Moderate (Risk of incomplete methylation).
Cost Higher (Building blocks are expensive).Lower (Uses standard reagents).
Scalability Excellent (Ideal for GMP).Limited (Best for R&D/Libraries).
Use Case Clinical candidates, scale-up, critical positions.SAR screening, unavailable building blocks.
Protocol A: The Building Block Strategy (Gold Standard)

Rationale: This method minimizes side reactions by ensuring the methyl group is already present with correct stereochemistry.

3.1 Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Critical for preventing DKP).[1]

  • Building Block: Fmoc-

    
    -Me-Tyr(tBu)-OH.
    
  • Coupling Reagents: HATU (or COMU), HOAt, DIEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM.[2]

3.2 Step-by-Step Workflow

Step 1: Resin Loading (The First Residue) [2]

  • If

    
    -Me-Tyr is the C-terminal residue: Load onto 2-CTC resin using standard DIPEA/DCM protocols.
    
  • Why 2-CTC? The steric bulk of the trityl linker prevents the "back-biting" attack that causes DKP formation. Avoid Wang resin for C-terminal

    
    -Me-Tyr.
    

Step 2: Peptide Elongation (Up to


-Me-Tyr) 
  • Perform standard Fmoc SPPS cycles until the position preceding the tyrosine is reached.

Step 3: Coupling Fmoc-


-Me-Tyr(tBu)-OH 
  • Activation: Dissolve 3.0 eq. Fmoc-

    
    -Me-Tyr(tBu)-OH, 2.9 eq. HATU, and 3.0 eq. HOAt in DMF. Add 6.0 eq. DIEA.
    
  • Reaction: Shake for 2 hours.

  • Monitoring: Standard Kaiser test may be faint. Use Chloranil test (detects secondary amines) or micro-cleavage LC-MS to confirm.

Step 4: Fmoc Deprotection (The DKP Danger Zone)

  • Risk: Once the Fmoc group is removed, the secondary amine is highly nucleophilic. If

    
    -Me-Tyr is the 2nd residue from the C-terminus, it will attack the C-terminal ester, releasing a cyclic diketopiperazine and deleting two residues from the chain.
    
  • Mitigation Protocol:

    • Use short deprotection times : 20% Piperidine/DMF (2 x 3 min) instead of standard (2 x 10 min).

    • Advanced: Use DBU/Piperidine cocktails which are faster and less conducive to DKP.[1]

Step 5: The "Difficult Coupling" (Residue


) 
  • Context: Attaching the next amino acid onto the bulky

    
    -methyl group is the bottleneck. Standard HBTU/DIC will fail.
    
  • High-Efficiency Cocktail:

    • Reagent: PyAOP (preferred) or COMU .

    • Stoichiometry: 5.0 eq. AA, 5.0 eq. PyAOP, 10 eq. DIEA.

    • Conditions: Double coupling (2 x 2 hours) at 50°C (if residue allows) or overnight at RT.

    • Note: If the incoming residue is also hindered (e.g., Val, Ile), use triphosgene activation (creates highly reactive N-carboxyanhydride intermediate).

Protocol B: On-Resin Mitsunobu Methylation (Fukuyama)

Rationale: Used when specific N-methylated building blocks are unavailable or for combinatorial library generation.

4.1 Workflow Diagram (Chemical Logic)

Mitsunobu_Methylation Start Fmoc-Tyr(tBu)-Resin Deprotect 1. Fmoc Removal Start->Deprotect Nosyl 2. Nosyl Protection (o-NBS-Cl, Collidine) Deprotect->Nosyl Free Amine Methylate 3. Mitsunobu Methylation (MeOH, DIAD, PPh3) Nosyl->Methylate Sulfonamide DeNosyl 4. Nosyl Removal (DBU, Mercaptoethanol) Methylate->DeNosyl N-Me-Sulfonamide Result N-Me-Tyr-Resin DeNosyl->Result Secondary Amine

Figure 1: The Fukuyama-Mitsunobu strategy allows for post-synthetic methylation of the resin-bound peptide backbone.

4.2 Detailed Procedure
  • Fmoc Removal: Remove Fmoc from the resin-bound Tyr residue. Wash DCM/DMF.

  • Activation (Nosylation):

    • Treat resin with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq.) and Collidine (10 eq.) in NMP for 2 hours.

    • Check: Ninhydrin test should be negative (amine is protected).

  • Methylation (Mitsunobu):

    • Add Triphenylphosphine (

      
      )  (5 eq.) and Methanol  (10 eq., dry) in THF/DCM.
      
    • Add DIAD (Diisopropyl azodicarboxylate) (5 eq.) dropwise.

    • Shake for 1 hour. Repeat this step (Double Methylation) to ensure completion.

  • Deprotection (De-Nosylation):

    • Treat resin with DBU (5 eq.) and 2-Mercaptoethanol (10 eq.) in NMP (2 x 30 min).

    • Result: You now have a free secondary amine (

      
      -Me-Tyr) on the resin, ready for the "Difficult Coupling" (See Protocol A, Step 5).
      
Troubleshooting & Quality Control
5.1 Common Failure Modes
SymptomDiagnosisCorrective Action
Deletion of 2 Residues DKP Formation. The dipeptide cyclized and cleaved itself.Switch to Trityl/2-CTC resin . Avoid base treatments longer than 5 mins.
Incomplete Coupling (

)
Steric Hindrance. The secondary amine is not reacting.Switch to PyAOP or HATU . Increase temperature to 50°C. Perform double coupling.
Racemization Base-Catalyzed Epimerization. Use Oxyma Pure instead of HOBt. Reduce base concentration during coupling.
5.2 Analytical Verification
  • Chloranil Test: Unlike the Ninhydrin (Kaiser) test which detects primary amines (Blue), the Chloranil test detects secondary amines (Blue/Green). Use this to verify the presence of

    
    -Me-Tyr before coupling the next residue.
    
  • Micro-Cleavage: Always perform a small-scale cleavage (TFA/TIS/H2O) after the difficult coupling to verify mass shift (+14 Da for Methyl) and sequence integrity before proceeding to full length.

References
  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

  • Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[3] "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society. Link

  • Teixidó, M., et al. (2005).[4] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[4] Link

  • Yang, H., et al. (2018). "Methodologies for the Synthesis of N-Methylated Peptides." Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Overcoming Steric Hindrance in N-Methyl-L-Tyrosine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "N-Methyl Penalty"

N-Methyl-L-tyrosine (N-Me-Tyr) presents a "perfect storm" of synthetic challenges. You are likely facing low yields or epimerization due to two converging factors:

  • Steric Bulk: The N-methyl group introduces significant steric clash, forcing the peptide backbone into a cis-conformation (or equilibrium) that buries the nucleophilic amine.

  • Electronic Deactivation: The secondary amine is less nucleophilic than a primary amine, and the bulky tyrosine side chain (often protected with

    
    -Bu or Trt) acts as an additional steric shield.
    

This guide moves beyond standard Fmoc protocols to address these specific kinetic barriers.

Diagnostic Phase: Identify Your Bottleneck

Before selecting a protocol, determine which side of the coupling is failing.

Scenario A: Coupling TO N-Me-Tyr (The Nucleophile Problem)
  • The Issue: You have N-Me-Tyr on the resin/chain, and you are trying to attach the next amino acid.

  • Symptoms: Incomplete coupling (positive Chloranil test), deletion sequences.

  • Root Cause: The N-methyl group sterically hinders the incoming activated amino acid.[1]

Scenario B: Coupling N-Me-Tyr ONTO the Chain (The Activation Problem)
  • The Issue: You are activating Fmoc-N-Me-Tyr-OH to attach it to the peptide.

  • Symptoms: Low yield, but more importantly, racemization (D-enantiomer formation).

  • Root Cause: N-alkylated amino acids form oxazolonium ions (pseudo-oxazolones) more readily than standard amino acids, leading to rapid loss of chirality if activation is too slow or base concentration is too high.

Strategic Decision Logic

The following decision tree outlines the recommended workflow based on the severity of hindrance and the specific coupling scenario.

CouplingStrategy Start START: Define Problem Scenario Is N-Me-Tyr the Nucleophile or the Acid? Start->Scenario Nucl Nucleophile (Coupling TO N-Me-Tyr) Scenario->Nucl Nucleophile Acid Activated Acid (Coupling N-Me-Tyr ONTO chain) Scenario->Acid Activated Acid Std_Nucl Attempt 1: HATU + HOAt (Double Couple) Nucl->Std_Nucl Check_Nucl Chloranil Test Positive? Std_Nucl->Check_Nucl Adv_Nucl Attempt 2: Bis(trichloromethyl)carbonate (Acid Chloride Method) Check_Nucl->Adv_Nucl Yes (Failed) End Proceed to Deprotection Check_Nucl->End No (Success) Racemization Risk: Epimerization Acid->Racemization Std_Acid Protocol: COMU or HATU Base: Collidine (NOT DIEA) Acid->Std_Acid Std_Acid->End

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on the specific synthetic bottleneck.

Reagent Selection & Optimization

For N-methylated residues, standard HBTU/DIEA protocols are insufficient. Use this comparison table to select the right tool.

ReagentClassBest Use CaseProsCons
HATU / HOAt Uronium / Aza-benzotriazoleFirst-line defense. Good for moderate steric hindrance.[2]Faster kinetics than HBTU due to neighboring group effect of the pyridine nitrogen [1].Can cause guanidinylation of the amine if the acid is not pre-activated.
COMU Uronium / OxymaRacemization control. Coupling N-Me-Tyr to the chain.Superior suppression of racemization compared to HATU; safer by-products [2].Less effective for extremely hindered nucleophiles than acid chlorides.
PyBrOP PhosphoniumDifficult Nucleophiles. Coupling TO N-Me-Tyr.Does not require base for activation (can avoid base-catalyzed side reactions).Expensive; by-products can be difficult to remove.
BTC (Triphosgene) Acid Chloride GeneratorThe "Nuclear Option." Extreme steric hindrance.Generates highly reactive acid chlorides in situ. Forces coupling where others fail [3].[3]Requires strict anhydrous conditions; generates phosgene (safety hazard).

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Use this for initial attempts or moderate hindrance.

  • Reagents:

    • Amino Acid (5.0 eq)

    • HATU (4.9 eq)

    • HOAt (5.0 eq) - Crucial additive for N-methyl couplings.

    • DIEA (10.0 eq)

    • Solvent: NMP (N-methylpyrrolidone) - Superior to DMF for preventing aggregation.

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in NMP.

    • Add DIEA to the mixture to activate. Important: Allow to pre-activate for exactly 30-60 seconds. Do not exceed 2 minutes to avoid racemization.

    • Add the activated solution to the resin-bound N-Me-Tyr.

    • Microwave Step (Optional but Recommended): Heat to 75°C for 10 minutes (25W).

    • Wash resin 3x with NMP.

    • Repeat: Perform a double coupling with fresh reagents.

Protocol B: The "Nuclear Option" (BTC / Acid Chloride)

Use this when Protocol A fails (Chloranil test remains blue). This generates an acid chloride in situ, the most reactive species available for peptide synthesis.

⚠️ SAFETY WARNING: This reaction generates phosgene gas. Must be performed in a well-ventilated fume hood.

  • Reagents:

    • Fmoc-Amino Acid (5.0 eq)

    • BTC (Bis(trichloromethyl)carbonate) (1.65 eq)

    • Collidine (2,4,6-trimethylpyridine) (14 eq) - Use Collidine instead of DIEA to prevent decomposition.

    • Solvent: THF (Anhydrous) or DCM/THF mixture.

  • Procedure:

    • Activation: In a glass vial, dissolve the Fmoc-Amino Acid and BTC in anhydrous THF.

    • Add Collidine dropwise. A white precipitate (collidinium chloride) will form.

    • Stir for 1-2 minutes to ensure complete acid chloride formation.

    • Coupling: Add the resulting suspension directly to the resin-bound N-Me-Tyr.

    • Agitate for 1-2 hours at room temperature. Do not heat acid chlorides.

    • Wash resin with DCM (3x) then DMF (3x).

Monitoring & Troubleshooting (FAQ)

Q: Why can't I use the Kaiser test?

A: The Kaiser (Ninhydrin) test relies on the reaction with primary amines to form Ruhemann's purple. It does not react with secondary amines like N-Me-Tyr. You will get a false negative (colorless beads) even if the coupling failed completely.

  • Solution: Use the Chloranil Test .[3][4][5][6]

    • Reagent: 2% Chloranil in DMF + 2% Acetaldehyde in DMF.[5]

    • Result: Dark Blue/Green beads = Free secondary amine (Coupling Incomplete). Colorless/Yellow = Coupled.

Q: I am seeing significant racemization (D-Tyr). How do I stop it?

A: Racemization occurs via base-catalyzed proton abstraction or oxazolone formation.

  • Fix 1 (Base): Switch from DIEA (pKa ~10.5) to TMP (2,4,6-Collidine) (pKa ~7.4). The weaker base is sufficient for activation but less likely to abstract the

    
    -proton.
    
  • Fix 2 (Temperature): If using microwave, lower the temperature to 50°C and extend the time, rather than 75°C. High heat promotes epimerization in N-methylated species.

Q: The coupling works, but the yield is low due to aggregation.

A: N-methylation disrupts hydrogen bonding, but the surrounding sequence can still aggregate.

  • Fix: Add LiCl (0.4M) or KSCN to the coupling mixture. These chaotropic salts disrupt beta-sheet formation on the resin, making the N-Me-Tyr more accessible [4].

References

  • Coste, J., et al. (1990).[1] "BOP and congeners: Present status and new developments." Tetrahedron Letters, 31(2), 205-208.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Falb, E., et al. (1999). "In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis." Journal of Peptide Research, 53, 507-517.[7]

  • Di Gioia, M. L., et al. (2016). "N-Methylated peptides: Structure and synthesis." Mini-Reviews in Medicinal Chemistry, 16(8), 683-690.

Sources

Technical Support Center: Preventing Racemization of N-Methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereochemically-controlled synthesis of N-Methyl-L-tyrosine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in maintaining the enantiomeric purity of L-tyrosine derivatives during N-methylation. Here, we provide in-depth answers to common questions, troubleshooting strategies, and validated protocols to help you mitigate racemization in your experiments.

Part 1: Frequently Asked Questions (FAQs) on Racemization

Q1: What is racemization and why is it a critical issue for this compound?

Racemization is a chemical process that converts an enantiomerically pure substance, like this compound, into a mixture containing equal amounts of both enantiomers (L and D forms), known as a racemate.[1] In pharmaceutical and biological applications, this is a significant problem. Typically, only one enantiomer (in this case, the L-form) exhibits the desired biological activity. The other enantiomer may be inactive or, in some cases, cause harmful side effects.[2] Therefore, maintaining high enantiomeric purity is crucial for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

Q2: What is the primary chemical mechanism causing racemization in amino acid derivatives?

The primary mechanism for racemization at the alpha-carbon (α-carbon) of an amino acid is deprotonation-reprotonation, which proceeds through a planar intermediate. Under basic conditions, a base can abstract the acidic proton from the α-carbon. This creates a planar carbanion or enolate intermediate, which loses its original stereochemical information.[2][3] Subsequent, non-stereospecific reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to a mixture of both L- and D-enantiomers.[4] The presence of activating groups on the carboxyl or amino functions can exacerbate the acidity of this proton, increasing the risk of racemization.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: Which steps in the synthesis of this compound are most prone to racemization?

Racemization can occur at several stages, but it is most common during:

  • N-Methylation: The use of strong bases like sodium hydride (NaH) to deprotonate the N-H group for subsequent alkylation with a methylating agent (e.g., methyl iodide) is a major risk factor.[5] The strongly basic conditions can easily lead to abstraction of the α-proton.

  • Saponification: Hydrolysis of a methyl or ethyl ester protecting group on the carboxyl terminus using strong bases (e.g., NaOH, LiOH) can induce racemization. Saponification of N-methylated amino acid esters is known to be more susceptible to racemization than their non-methylated counterparts.[6]

  • Carboxyl Group Activation: In peptide synthesis, activation of the carboxylic acid (e.g., to form an active ester or acid chloride) for coupling reactions can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[2][7]

Part 2: Troubleshooting Guide & Recommended Protocols

Q4: I am planning my synthesis. What is a reliable method to minimize racemization during N-methylation?

A highly effective and well-established method for minimizing racemization during N-methylation is the use of silver(I) oxide (Ag₂O) and methyl iodide (MeI) in a suitable solvent like dimethylformamide (DMF). This method, often a variation of Haworth methylation, avoids the need for strong, soluble bases.

Mechanism Insight: The silver oxide acts as a heterogeneous base. It is believed to coordinate with the carboxylate and the N-H group, facilitating a localized and mild deprotonation and subsequent methylation on the nitrogen atom without significantly increasing the basicity of the bulk solution. This prevents the abstraction of the more kinetically sluggish α-proton, thus preserving the stereocenter.

A robust synthesis workflow involves proper protection of the other reactive functional groups of L-tyrosine before proceeding with methylation.

Caption: A workflow for synthesizing this compound with minimal racemization.

Q5: How do I choose the right protecting groups for L-tyrosine to prevent racemization?

The choice of protecting groups is critical.[8] They must be stable under the methylation conditions and removable under mild conditions that do not induce racemization.[9]

  • α-Amino Group Protection: While the goal is to methylate this group, a common strategy involves first protecting it with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), then protecting other sites, removing the initial N-protecting group, and finally performing the N-methylation. However, for direct methylation, the N-H is the reaction site.

  • α-Carboxyl Group Protection: Protection as a methyl or ethyl ester is common but carries the risk of racemization during basic saponification.[6] A benzyl ester (Bn) is a superior choice, as it can be removed under neutral conditions via catalytic hydrogenation (H₂/Pd-C), which does not affect the stereocenter.

  • Phenolic Hydroxyl Group Protection: The phenolic -OH of tyrosine is acidic and will react with bases and alkylating agents. It should be protected, typically as a benzyl ether (Bn) , which can be conveniently removed along with the carboxyl benzyl ester during hydrogenolysis.

Q6: I used a strong base (NaH/MeI) and suspect racemization. How can I confirm this and what should I change?

If you suspect racemization, you must analytically confirm the presence of the D-enantiomer.

Confirmation Methods: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[10][11] This technique uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). Other methods include polarimetry (measuring the specific optical rotation) and NMR spectroscopy using chiral shift reagents.

Analytical Method Principle Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[11]Highly accurate, quantitative, can detect very low levels of the other enantiomer.[12]Requires specialized and sometimes expensive columns.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.Fast, simple, and non-destructive.Less sensitive, requires a pure sample, value can be affected by impurities.
NMR with Chiral Shift Reagents A chiral lanthanide complex binds to the analyte, inducing different chemical shifts for the enantiomers.Provides structural information, can be done on a standard NMR instrument.Can be complex to interpret, reagent may cause line broadening.

Protocol Optimization: If racemization is confirmed, you must modify your protocol.

  • Switch to a Milder Base: Immediately replace sodium hydride with silver(I) oxide (Ag₂O).[13] Other milder bases like potassium carbonate (K₂CO₃) can be tested, but Ag₂O is generally superior for this application.

  • Lower the Temperature: Perform the methylation at room temperature or even 0 °C. Higher temperatures increase the rate of all reactions, including the undesired α-proton abstraction.[14]

  • Control Stoichiometry: Use a minimal excess of methyl iodide and base to reduce side reactions. The widely used Benoiton method often employs a large excess of reagents, which can increase racemization risk.[5]

  • Change the Solvent: While DMF is common, consider alternative polar aprotic solvents. Some studies suggest that solvents like N-butylpyrrolidinone (NBP) can lead to lower racemization rates compared to DMF in certain reactions.[15]

Part 3: Detailed Experimental Protocol

Protocol 1: Racemization-Resistant N-Methylation of Protected L-Tyrosine

This protocol describes the N-methylation of L-tyrosine previously protected as a Boc-L-Tyrosine-OBn (N-Boc, O-benzyl ester, O'-benzyl ether).

Materials:

  • N-Boc-O-Bn-L-tyrosine (prepared via standard methods)

  • Silver(I) Oxide (Ag₂O), freshly prepared or purchased and stored in the dark

  • Methyl Iodide (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-O-Bn-L-tyrosine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add silver(I) oxide (Ag₂O, ~2.0 eq). The mixture will be a suspension. Add methyl iodide (MeI, ~3.0-5.0 eq) dropwise.

  • Reaction: Vigorously stir the suspension at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts can be light-sensitive.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Filter the suspension through a pad of Celite® to remove the silver salts. Wash the Celite pad thoroughly with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (N-Boc-N-Methyl-O-Bn-L-tyrosine) by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization & Chiral Analysis: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS. Crucially, analyze the enantiomeric purity by chiral HPLC to confirm the retention of stereochemistry.

References

  • Laskar, D. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University.
  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Bada, J. L. (2013). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews.
  • Google Patents. (n.d.).
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Aurelio, L., et al. (2004). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Saito, S., et al. (2018). Ag(I)/TiO2-Photocatalyzed N-Methylation of Amino Acids with Methanol.
  • Gaus, K., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • Wikipedia. (n.d.). Tyrosine.
  • MDPI. (n.d.).
  • Google Patents. (n.d.).
  • Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1.
  • Illuminati, D., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation.
  • Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews.
  • Saito, S., et al. (2018). Ag(I)/TiO2-Photocatalyzed N-Methylation of Amino Acids with Methanol. ChemRxiv.
  • BenchChem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid.
  • Smith, G. G., & Reddy, G. V. (1981). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry.
  • Postnikova, E. B., et al. (2022). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. PMC.
  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data.
  • Tsesarskaia, M., et al. (2008). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
  • Sortais, J.-B., et al. (2016). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC.
  • Ramalho, T. C., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC.
  • MDPI. (n.d.). Silver Cluster Interactions with Tyrosine: Towards Amino Acid Detection.
  • Wolanin, M., et al. (2016).
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • ResearchGate. (n.d.). Silver Cluster Interactions with Tyrosine: Towards Amino Acid Detection.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups | Request PDF.
  • Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Google Patents. (n.d.).
  • ACS Publications. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • Academia.edu. (n.d.). Amino Acid-Protecting Groups.
  • ResearchGate. (n.d.).
  • Chromatography Today. (n.d.).

Sources

Technical Support Center: N-Methyl-L-Tyrosine Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: N-Me-Tyr-YIELD-001 | Specialist: Senior Application Scientist

Introduction: The "N-Methyl Bottleneck"

You are likely reading this because your standard Fmoc-SPPS protocols have failed at or immediately following an N-Methyl-L-Tyrosine (N-Me-Tyr) residue. This is not a user error; it is a fundamental chemical challenge.

Incorporating N-Me-Tyr introduces two distinct antagonistic forces:

  • Steric Wall: The N-methyl group introduces significant steric bulk, shielding the nucleophilic amine (when coupling to it) and obstructing the electrophilic center (when coupling it to the chain).

  • Electronic Deactivation: The secondary amine of N-Me-Tyr is less nucleophilic than a primary amine, and the resulting amide bond lacks a hydrogen bond donor, disrupting the secondary structure and often leading to aggregation (β-sheet formation) on the resin.

This guide bypasses standard "optimization" advice and provides rescue protocols for when standard HATU/DIEA cycles fail.

Troubleshooting Module 1: Coupling TO N-Me-Tyr (The Nucleophile Problem)

Symptom: Incomplete coupling of the next amino acid onto the N-Me-Tyr residue. Kaiser test is inconclusive; yield drops >40%.

Root Cause: The N-methyl group creates a "steric umbrella" over the secondary amine. Standard uronium reagents (HBTU/HCTU) create an active ester that is often too bulky to penetrate this shield effectively before hydrolysis or guanidinylation occurs.

Strategic Solution: The "PyBrOP/HATU" Switch

While HATU is the standard for difficult couplings, PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is often superior specifically for coupling to secondary amines because the acid bromide intermediate formed in situ is less sterically demanding than the OBt/OAt ester.

Protocol A: The "Sledgehammer" Coupling (PyBrOP Method)

Use this when HATU fails to drive conversion >80%.

  • Reagent Prep:

    • Amino Acid (AA): 5.0 eq

    • PyBrOP: 5.0 eq

    • DIEA (Diisopropylethylamine): 10.0 eq

    • Solvent: Anhydrous DCM/DMF (1:1 ratio). Note: DCM swells polystyrene resins better, exposing the buried amine.

  • Execution:

    • Dissolve AA and PyBrOP in the solvent mixture.

    • Add DIEA immediately before adding to the resin (to minimize activation racemization).

    • Reaction Time: 2 hours at Room Temp.

    • Repeat: Double couple is mandatory. Perform the second coupling with HATU/HOAt (3 eq) to scavenge remaining sites via a different mechanism.

Visualizing the Steric Barrier

StericHindrance N_Me_Tyr N-Me-Tyr on Resin (Secondary Amine) Steric_Clash STERIC CLASH (Methyl Group Blockade) N_Me_Tyr->Steric_Clash Low Nucleophilicity Incoming_AA Incoming Amino Acid (Activated Ester) Incoming_AA->Steric_Clash Bulky Leaving Group Success Peptide Bond Formed Steric_Clash->Success Requires High T or Small Leaving Group (Br-)

Figure 1: The Methyl group on Tyrosine creates a steric barrier that standard bulky active esters (OBt) struggle to bypass.

Troubleshooting Module 2: Coupling OF N-Me-Tyr (The Activation Problem)

Symptom: High yield, but product contains significant diastereomers (D-isomer contamination).

Root Cause: N-methylated amino acids are highly prone to racemization during activation. The lack of an amide proton facilitates the formation of an oxazolonium ion intermediate, which readily epimerizes. Using strong bases (DIEA) with slow coupling rates exacerbates this.

Strategic Solution: Base Swapping & Oxyma

Replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the α-proton, significantly reducing racemization.

Protocol B: Low-Racemization Activation
  • Reagent Prep:

    • Fmoc-N-Me-Tyr(tBu)-OH: 3.0 eq

    • DIC (Diisopropylcarbodiimide): 3.0 eq

    • Oxyma Pure: 3.0 eq (Superior to HOBt/HOAt for suppressing racemization).

    • Solvent: DMF (keep concentration high, ~0.3 M).

  • Execution:

    • Pre-activate for 2 minutes max.

    • Add to resin.[1][2][3][4][5]

    • NO DIEA. The reaction proceeds without tertiary amine bases.

    • Temp: Keep at Room Temperature or 0°C . Do not use microwave heating for this specific step.

Troubleshooting Module 3: The Silent Killer (Diketopiperazine Formation)

Symptom: Dramatic loss of yield after removing the Fmoc group from the N-Me-Tyr (or the subsequent residue). Mass spec shows truncated sequences corresponding to the cleavage of the last two amino acids.

Root Cause: Diketopiperazine (DKP) formation.[6][7][8][9] The cis-amide bond conformation favored by N-methyl amino acids allows the N-terminal amine to back-bite the ester linkage to the resin, cleaving the dipeptide off the solid support.

Strategic Solution: The "Safety-Catch" & Trityl Linkers

If N-Me-Tyr is the C-terminal or penultimate residue, standard Wang resin will fail.

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl group hinders the back-biting attack.

  • Deprotection Cocktail: Avoid 20% Piperidine. It is too basic and promotes DKP.

    • Use: 0.1 M HOBt in 20% Piperidine/DMF. The acidic HOBt buffers the reaction, suppressing the nucleophilic attack on the resin ester.

DKP Mechanism Visualization

DKP_Mechanism Step1 Fmoc Removal (Free Amine Exposed) Step2 Cis-Conformation (Induced by N-Methyl) Step1->Step2 Step3 Back-Biting Attack (Amine attacks Resin Ester) Step2->Step3 Facilitated by steric strain Result Diketopiperazine (DKP) Released + Loss of Peptide Chain Step3->Result Irreversible Cleavage

Figure 2: The DKP pathway. N-methylation forces a cis-amide conformation, positioning the amine perfectly to cleave the peptide from the resin.

Comparison of Coupling Reagents for N-Me-Tyr

ReagentCoupling Efficiency (to N-Me)Racemization RiskRecommended Use Case
HATU HighModerateStandard rescue for difficult sequences.
PyBrOP Very High High (requires care)Best for coupling TO secondary amines.
COMU HighLowSafer alternative to HATU; excellent with Oxyma.
HBTU/HCTU LowLowDo not use for N-Me-Tyr interfaces.
DIC/Oxyma ModerateLowest Use when coupling OF N-Me-Tyr to prevent epimerization.

FAQ: Monitoring & Validation

Q: I used the Kaiser test, and it was yellow (negative), but the coupling failed. Why? A: The Kaiser test (ninhydrin) relies on primary amines.[10] It often gives false negatives with secondary amines like N-Me-Tyr.

  • Solution: Use the Chloranil Test or p-Anil Test .

    • Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

    • Positive (Free secondary amine): Beads turn Dark Blue/Green .

    • Negative (Coupled): Beads remain colorless/yellow.

Q: Can I use microwave synthesis? A: generally, yes, but proceed with caution .

  • Coupling TO N-Me-Tyr: Yes, microwave energy helps overcome the steric barrier (75°C).

  • Coupling OF N-Me-Tyr:NO. High temperature significantly increases racemization of the activated N-Me residue. Perform this coupling at RT.

References

  • Comparison of Coupling Reagents (HATU vs. PyBrOP)

    • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Racemization Suppression (Oxyma/COMU)

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link

  • Diketopiperazine Formation & Prevention

    • Giraud, M., et al. (1999). "Diketopiperazine formation during solid-phase peptide synthesis of C-terminal proline-containing peptides." Journal of Peptide Science, 5(3), 157-161. Link

  • Chloranil Test for Secondary Amines

    • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. Link

Sources

Technical Support Center: Navigating the Synthesis of Peptides Containing N-Methyl-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with challenging peptide sequences, specifically those incorporating N-methyl-tyrosine (N-Me-Tyr). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic strategies. N-methylation is a powerful tool for enhancing the pharmacokinetic properties of therapeutic peptides, but it introduces unique synthetic hurdles. This resource will equip you with the knowledge to overcome these challenges, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of N-Me-Tyr-containing peptides.

Q1: Why is the coupling of Fmoc-N-Me-Tyr-OH so inefficient compared to its non-methylated counterpart?

A1: The primary reason for low coupling efficiency is steric hindrance.[1] The methyl group on the alpha-amino group of N-Me-Tyr physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation.[1] This steric clash is particularly pronounced when coupling an amino acid onto an N-methylated residue.[1] Additionally, the secondary amine of N-Me-Tyr is less nucleophilic than the primary amine of a non-methylated amino acid, further reducing the reaction rate.[2]

Q2: I'm observing a broad or split peak for my purified N-Me-Tyr peptide in RP-HPLC. Is my peptide impure?

A2: Not necessarily. The presence of multiple peaks or a broadened peak in the HPLC chromatogram of a peptide containing an N-methylated residue is often due to the presence of stable cis and trans isomers of the N-methylated amide bond.[3][4] These conformers can interconvert slowly on the HPLC timescale, leading to their separation.

  • Troubleshooting/Verification:

    • Collect Fractions: Collect the individual peaks and re-inject them. If they are conformers, you may observe the re-emergence of the other peaks over time as the equilibrium between the cis and trans forms is re-established.[3]

    • Vary Temperature: Increasing the temperature of the HPLC column can sometimes accelerate the rate of cis/trans isomerization, leading to the coalescence of the peaks into a single, sharper peak.[3]

Q3: My peptide synthesis is failing with significant deletion sequences, especially after the N-Me-Tyr residue. What's happening?

A3: This is a direct consequence of the low coupling efficiency discussed in Q1. When the coupling reaction is incomplete, the subsequent Fmoc deprotection step exposes the unreacted N-terminal amine of the growing peptide chain. In the next coupling cycle, the incoming amino acid will couple to this site, resulting in a peptide that is missing the intended amino acid (a deletion sequence).

Q4: I'm seeing an unexpected mass corresponding to the loss of my N-terminal residue after cleavage. What could be the cause?

A4: A common side reaction, particularly when an N-methylated amino acid is at the N-terminus or the second position, is the formation of a diketopiperazine (DKP).[4][5] This is an intramolecular cyclization reaction that cleaves the dipeptide from the resin. The presence of an N-methyl group can accelerate DKP formation.[5]

Q5: How does N-methylation of Tyrosine affect the overall properties of my peptide?

A5: N-methylation of tyrosine, and other amino acids, can significantly alter the biological and physical properties of a peptide:

  • Increased Metabolic Stability: The N-methylated peptide bond is resistant to cleavage by many proteases, which can significantly increase the in vivo half-life of the peptide.[1][3]

  • Enhanced Membrane Permeability: The increased lipophilicity due to the methyl group can improve the peptide's ability to cross cell membranes, potentially leading to better oral bioavailability.[1][3]

  • Altered Conformation: N-methylation removes the amide proton, which is a key hydrogen bond donor. This disrupts secondary structures like α-helices and can favor more extended or β-turn conformations.[3] This conformational change can impact receptor binding and selectivity.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges during the synthesis of N-Me-Tyr-containing peptides.

Guide 1: Overcoming Low Coupling Efficiency of Fmoc-N-Me-Tyr-OH

Low coupling efficiency is the most frequent obstacle. Here’s a systematic approach to improving your coupling yields.

Step 1: Selection of Coupling Reagents

Standard coupling reagents like HBTU and HCTU can be less effective for sterically hindered couplings.[6] Consider using more potent reagents.

Coupling ReagentKey Features & Recommendations
HATU Highly efficient for couplings involving N-methylated amino acids.[6][7] Often the first choice for difficult couplings.
PyAOP/PyBOP + HOAt Also reported to be very effective for coupling N-methylated amino acids.[4][7]
COMU A newer generation coupling reagent with high reactivity, comparable to HATU.[7]

Step 2: Optimization of Reaction Conditions

  • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.[2]

  • Increased Equivalents and Concentration: Use a higher excess of the Fmoc-N-Me-Tyr-OH and coupling reagents (e.g., 3-5 equivalents).[2] Increasing the concentration of the reagents can also drive the reaction to completion.

  • Microwave-Assisted Synthesis: The use of microwave energy can significantly shorten reaction times and improve the efficiency of difficult couplings, including those involving N-methylated residues.[3]

  • Solvent Choice: While DMF is standard, in some cases, switching to N-methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve resin swelling and reaction kinetics.[8]

Step 3: Monitoring the Coupling Reaction

The standard ninhydrin test will give a negative result for the secondary amine of N-Me-Tyr. Use a more sensitive test to monitor the completion of the coupling.

  • Isatin Test: This test can detect the presence of unreacted secondary amines, appearing as a blue-green color.

  • Chloranil Test: Another sensitive test for detecting secondary amines.

Guide 2: Minimizing Side Reactions

1. Diketopiperazine (DKP) Formation

  • Strategy: If the N-Me-Tyr is at the C-terminal end of the peptide, consider using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the resin linkage can disfavor the back-biting cyclization that leads to DKP formation.

  • Dipeptide Building Blocks: Instead of coupling the first two amino acids sequentially, use a pre-formed dipeptide. This bypasses the vulnerable stage where DKP formation is most likely.

2. Racemization

The risk of racemization is higher with N-methylated amino acids, especially when using aggressive coupling conditions.[7][9][10]

  • Base Selection: Use a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[7][11]

  • Additive Choice: Coupling additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are known to suppress racemization.[12]

3. Side Reactions During Final Cleavage

  • Scavengers: The phenolic hydroxyl group of tyrosine is susceptible to alkylation by carbocations generated during the cleavage of other protecting groups. Always use a scavenger cocktail in your trifluoroacetic acid (TFA) cleavage mixture. A common and effective cocktail is Reagent K (TFA/thioanisole/water/phenol/ethanedithiol).[13] For peptides containing Tyr(Me), a standard cleavage cocktail is generally suitable.[12]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-N-Me-Tyr(tBu)-OH

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of Fmoc-N-Me-Tyr(tBu)-OH and 3.95 equivalents of HATU in DMF. Add 8 equivalents of DIPEA. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Monitoring: Perform an isatin test to check for completion. If the test is positive (indicating incomplete coupling), proceed to the double coupling step.

  • Double Coupling (if necessary): Drain the reaction vessel and add a fresh solution of activated Fmoc-N-Me-Tyr(tBu)-OH. Agitate for another 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times).

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

  • Washing: Wash the resin with DMF and then with dichloromethane (DCM) before proceeding to the next cycle.

Visualizations

Diagram 1: Steric Hindrance in N-Me-Tyr Coupling

G cluster_0 Standard Coupling cluster_1 N-Me-Tyr Coupling AA_n+1_COOH Activated AA(n+1) H2N_Tyr H₂N-Tyr(n) AA_n+1_COOH->H2N_Tyr Easy Approach AA_n+1_COOH_2 Activated AA(n+1) MeHN_Tyr MeHN-Tyr(n) AA_n+1_COOH_2->MeHN_Tyr Steric Hindrance Me_group CH₃

Caption: Steric hindrance from the N-methyl group impedes peptide bond formation.

Diagram 2: Troubleshooting Workflow for Low Coupling Yield

G start Low Coupling Yield with N-Me-Tyr reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) start->reagent conditions Optimize Reaction Conditions reagent->conditions double_couple Implement Double Coupling conditions->double_couple Yes increase_conc Increase Reagent Equivalents & Concentration conditions->increase_conc Yes microwave Use Microwave-Assisted Synthesis conditions->microwave Yes monitor Monitor with Isatin/Chloranil Test double_couple->monitor increase_conc->monitor microwave->monitor success Successful Synthesis monitor->success

Caption: A systematic approach to troubleshooting low coupling efficiency.

References

  • ResearchGate. (2016, March 26). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?[Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research, 37(5), 468-474. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. [Link]

  • MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Gordon, E. H., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9879-9891. [Link]

  • MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ACS Central Science. (2022, January 26). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • PMC. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. [Link]

  • ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • PMC. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. [Link]

  • PMC. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • ResearchGate. (2025, August 7). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • ResearchGate. (2023, October 9). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. [Link]

  • CEM. The latest SPPS application data - innovative solution for peptide chemistry. [Link]

  • The Royal Society of Chemistry. (2014). Synthesis of Fmoc-Tyr-Leu-OH (Fmoc-YL). [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • RSC Publishing. (2022, February 11). A novel tyrosine hyperoxidation enables selective peptide cleavage. [Link]

  • Gyros Protein Technologies. Webinar: SPPS Tips for Success: Designing a Synthesis. [Link]

  • ResearchGate. (2025, August 6). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. [Link]

  • PubMed. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

Sources

Technical Support Center: N-Methyl-L-Tyrosine Peptide Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Methyl-Tyrosine Paradox

Welcome to the technical support hub. You are likely here because you are working with N-Methyl-L-Tyrosine (N-Me-Tyr) to improve the metabolic stability or membrane permeability of your peptide.

The Problem: While N-methylation protects against proteolytic degradation and improves blood-brain barrier crossing, it introduces a significant physicochemical trade-off. By replacing the amide proton with a methyl group, you remove a critical hydrogen bond donor. While this disrupts


-sheet aggregation (usually improving solubility), the addition of the methyl group to the already aromatic, hydrophobic Tyrosine side chain significantly increases the peptide's lipophilicity (LogP).

This guide addresses the three critical failure points: Synthesis (Coupling) , Purification , and Aqueous Reconstitution .

Module 1: Synthesis Troubleshooting (The Root Cause)

Issue: "My crude yield is low, and I see deletion sequences." Diagnosis: Steric hindrance.[1][2] The N-methyl group on the growing peptide chain creates a bulky barrier, making the coupling of the next amino acid extremely difficult.

Protocol: High-Efficiency Coupling for N-Me-Tyr

Standard HBTU/DIEA protocols often fail here. Use this optimized workflow to prevent deletion sequences.

Step-by-Step Workflow:

  • Reagent Switch: Replace HBTU with HATU or COMU . These reagents generate a more reactive active ester (7-azabenzotriazole) that reacts faster than the competing enantiomerization.

  • Base Selection: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive if using carbodiimides (DIC).

  • Double Coupling: This is mandatory for the amino acid immediately following the N-Me-Tyr.

  • Monitoring: The Kaiser test (ninhydrin) does not work reliably on secondary amines (N-methylated residues). You must use the Chloranil Test .

Visual Workflow: N-Methyl Coupling Logic

SynthesisWorkflow start Resin-Bound N-Me-Tyr Peptide deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash 2. Wash (DMF/DCM) deprotect->wash coupling 3. Coupling Next AA Reagent: HATU/HOAt/DIEA (Time: 2x 1hr) wash->coupling monitor 4. Monitor Reaction coupling->monitor kaiser Kaiser Test (Avoid: False Negatives) monitor->kaiser Not Recommended chloranil Chloranil/Acetaldehyde Test (Detects 2° Amines) monitor->chloranil Recommended decision Test Result? recouple Incomplete: Perform 3rd Coupling (Try PyAOP or Microwave) decision->recouple Blue/Green Beads proceed Complete: Proceed to Next Cycle decision->proceed Colorless Beads chloranil->decision recouple->monitor

Figure 1: Optimized synthesis workflow emphasizing the necessity of Chloranil testing for secondary amines.

Module 2: Purification & Workup

Issue: "The peptide crashes out on the HPLC column or during lyophilization." Diagnosis: The N-Me-Tyr residue increases hydrophobicity, causing strong adsorption to C18 stationary phases or aggregation in standard water/acetonitrile gradients.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Broad/Tailing Peaks Aggregation on columnHeat the HPLC column to 50–60°C . This disrupts hydrophobic interactions and sharpens peaks.
Precipitation in Loading Sample too hydrophobicDissolve sample in 50% Acetic Acid or minimal DMSO before injecting. Do not load in pure water.[3]
Retention Time Shift Conformational flippingN-methyl peptides can exist in cis/trans isomers. Run gradients slower (0.5% B/min) to separate isomers if necessary.
Insoluble after Lyophilization Salt formationUse TFA-to-Acetate/Chloride exchange . TFA salts are often less soluble than Acetate or HCl salts for hydrophobic peptides.

Module 3: Solubilization Guide (End-User)

Issue: "I cannot get the peptide back into solution for my bioassay." Diagnosis: Users often add PBS (pH 7.4) directly to the powder. For N-Me-Tyr peptides, this is often fatal. The peptide aggregates before it can solvate.

The "Crash Test" Protocol

Do not blindly add buffer. Follow this chemically grounded decision tree.

  • Calculate Net Charge: Determine the charge at pH 7.

    • Acidic (Net -): Asp (D), Glu (E), C-term.[4]

    • Basic (Net +): Arg (R), Lys (K), His (H), N-term.[4]

    • Hydrophobic: Tyr (Y), Phe (F), Trp (W), Leu (L), Ile (I), Val (V), Met (M).[4]

    • Note: N-Methylation removes the H-bond donor but does not alter charge.

  • The Tyrosine Advantage: Tyrosine has a phenolic hydroxyl group with a pKa of ~10.1. At high pH (>10.5), it ionizes, becoming negatively charged and highly soluble.

Solubilization Decision Tree

SolubilizationLogic start Lyophilized Peptide (N-Me-Tyr Containing) check_charge Check Net Charge (at pH 7) start->check_charge acidic Net Negative (-) (Acidic) check_charge->acidic basic Net Positive (+) (Basic) check_charge->basic neutral Neutral (0) (Hydrophobic) check_charge->neutral step_acidic Add 0.1M NH4OH (Ammonium Hydroxide) acidic->step_acidic step_basic Add 10% Acetic Acid basic->step_basic step_neutral Organic Solvent First (DMSO/DMF) neutral->step_neutral final Dilute with Buffer (Target Conc.) step_acidic->final step_basic->final tyr_trick Tyr-Specific Trick: Briefly raise pH > 10 (Ionize Phenol) step_neutral->tyr_trick If Tyr content >30% step_neutral->final tyr_trick->final

Figure 2: Decision matrix for solubilizing difficult N-Me-Tyr peptides based on physicochemical properties.

Critical Solvents & Limits
SolventRoleBiological Limit (Typical)Notes
DMSO Universal solvent for hydrophobic peptides.< 0.1% - 1% (Cell culture)Avoid with Cysteine/Methionine (oxidation risk).
0.1M NH4OH Ionizes Acidic residues & Tyrosine.VolatileExcellent for Tyr-rich peptides. Evaporates, leaving no salt.
Acetonitrile Breaks hydrophobic interactions.ToxicGood for stock solutions, must be diluted significantly.
Urea (8M) Chaotropic agent.Incompatible with many assaysUnfolds aggregates. Use only if structural integrity is not required.

Frequently Asked Questions (FAQ)

Q: Can I use sonication to dissolve my N-Me-Tyr peptide? A: Yes, but with caution. Sonication helps break up bulk aggregates, but excessive heat (generated by sonication) can degrade peptides (especially if Met/Trp are present). Sonicate in short bursts (10s) on ice.

Q: Why does my peptide dissolve in DMSO but precipitate when I add water? A: This is "crashing out." You likely exceeded the critical micelle concentration or solubility limit.

  • Fix: Add the water/buffer very slowly (dropwise) to the DMSO-peptide solution while vortexing. If it clouds, you have reached the limit. Stop and add more DMSO or adjust pH.

Q: Does N-methylation always improve solubility? A: No. It is a common misconception. N-methylation disrupts hydrogen bonding (reducing aggregation), which can help. However, for short, hydrophobic sequences, the addition of the methyl group increases the LogP (lipophilicity), potentially making aqueous solubility worse [1].

Q: How do I store the solubilized peptide? A: N-Me-Tyr peptides are generally stable. However, if dissolved in DMSO, store at -20°C or -80°C. DMSO is hygroscopic; repeated freeze-thaw cycles will introduce water and cause precipitation. Aliquot immediately after solubilization.

References

  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution. (PMC Methods). [Link]

  • Royal Society of Chemistry (RSC). The effect of N-methylation of amino acids on solubility and conformation. Org.[3][4][5][6] Biomol. Chem. [Link]

Sources

Technical Support Center: Reducing Diketopiperazine (DKP) Formation in N-Me-Tyr Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DKP-NMT-001 Status: Open Priority: High (Yield Critical) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic

The Issue: You are observing a significant loss of peptide mass or the presence of truncated sequences when synthesizing peptides containing N-Methyl-Tyrosine (N-Me-Tyr) , particularly at the C-terminus (positions 1 and 2).

The Cause: N-methylated amino acids are potent inducers of cis-peptide bond conformations. During the removal of the Fmoc group from the second residue (the dipeptide stage), the free secondary amine is spatially positioned to attack the C-terminal ester linkage to the resin. This "back-biting" reaction releases the dipeptide as a cyclic Diketopiperazine (DKP) , leaving a hydroxyl-functionalized resin and a truncated target sequence.

Immediate Action Required: Stop using standard Wang or Merrifield resins for these sequences. Stop using standard 20% Piperidine deprotection cycles.

The Mechanism of Failure

To solve the problem, you must visualize the enemy. The N-methyl group on Tyrosine introduces steric clash that favors the cis-conformer, bringing the N-terminal amine into proximity with the resin ester carbonyl.

Figure 1: DKP Formation Pathway

This diagram illustrates the "back-biting" mechanism that cleaves your peptide from the resin.

DKP_Mechanism Resin_Bound Resin-Bound Dipeptide (Fmoc-ON) Deprotection Fmoc Removal (Base) Resin_Bound->Deprotection 20% Piperidine Free_Amine Free Secondary Amine (Nucleophile) Deprotection->Free_Amine Generates NH Cyclization Intramolecular Attack (Back-biting) Free_Amine->Cyclization Cis-conformer facilitates Cleavage Ester Cleavage Cyclization->Cleavage 5-membered TS Result Cyclic DKP + Truncated Resin Cleavage->Result Irreversible

Troubleshooting Protocols

Use the following modules to correct your synthesis. These are ordered from most critical (Resin) to fine-tuning (Chemistry).

Module A: Resin Selection (The Foundation)

The Fix: Switch from benzyl-ester resins (Wang) to Trityl-based resins. Why: The bulky trityl group in 2-Chlorotrityl Chloride (2-CTC) resin creates a "steric wall" that prevents the amine from attacking the ester linkage.[1]

Resin TypeDKP RiskSuitability for N-Me-TyrMechanism of Protection
Wang Resin High Avoid Minimal steric hindrance; ester bond is exposed.
Merrifield High Avoid Similar to Wang; high risk of premature cleavage.
2-Chlorotrityl (2-CTC) Low Recommended Massive steric bulk blocks the "back-biting" attack.
TCP (Trityl) Low Recommended Similar to 2-CTC; highly effective.

Protocol A1: Loading 2-CTC Resin

  • Swell: Swell 2-CTC resin in dry DCM for 30 mins.

  • Load: Dissolve Fmoc-N-Me-Tyr-OH (1.0 eq) and DIPEA (4.0 eq) in dry DCM. Add to resin.[1][2][3][4]

  • Reaction: Agitate for 2 hours.

  • Cap: Add Methanol (1 mL per g resin) to the reaction mix for 15 mins to cap unreacted chlorides.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Module B: Optimized Deprotection Cocktail

The Fix: Replace 20% Piperidine with a DBU-based cocktail. Why: Piperidine is a slow base. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) promotes rapid Fmoc removal, allowing you to shorten the reaction time significantly, reducing the "window of opportunity" for DKP formation.

Protocol B1: The "Anti-DKP" Cocktail

  • Reagent: 2% DBU + 5% Piperazine in NMP (or DMF).

  • Method:

    • Short Burst 1: Add reagent, agitate for 30 seconds , drain.

    • Short Burst 2: Add reagent, agitate for 3 minutes , drain.

    • Wash: Immediately wash with DMF (5x) and DCM (3x).[1]

  • Note: Do not exceed 5 minutes total contact time.

Module C: Decision Logic for N-Me-Tyr Synthesis

Follow this flowchart to determine the exact workflow for your specific sequence.

Figure 2: Synthesis Strategy Flowchart

Decision tree for selecting the correct resin and coupling strategy based on sequence position.

Decision_Tree Start Start: N-Me-Tyr Sequence Pos_Check Is N-Me-Tyr at C-terminus (Residue 1 or 2)? Start->Pos_Check Resin_Select MUST use 2-CTC Resin Pos_Check->Resin_Select Yes Internal_Check Is it an internal position? Pos_Check->Internal_Check No Deprotect_Select Use DBU/Piperazine Short Cycles Resin_Select->Deprotect_Select Coupling_Speed Use HATU/HOAt for next coupling Deprotect_Select->Coupling_Speed Next Step Standard_Resin Wang/Rink Amide OK (with caution) Internal_Check->Standard_Resin Yes Standard_Resin->Coupling_Speed

Frequently Asked Questions (FAQ)

Q: Can I use Rink Amide resin if I need a C-terminal amide? A: Yes, but the risk remains high. Rink Amide linkers are not as sterically hindered as 2-CTC. If you must use Rink Amide, you must use the DBU-based deprotection cocktail (Module B) and keep reaction times under 5 minutes. Alternatively, synthesize the peptide on 2-CTC, cleave the protected fragment, and couple it to an amine in solution (Fragment Condensation).

Q: Why not just use 50% Piperidine to speed it up? A: Increasing Piperidine concentration does not significantly improve the kinetics relative to the DKP rate and may cause side reactions. DBU is mechanistically distinct and faster for Fmoc removal without being as nucleophilic toward the ester bond.

Q: I see a "des-dipeptide" impurity in my Mass Spec. Is this DKP? A: Yes. If your target mass is


 and you see a peak at 

, this is the classic signature of DKP formation. The first two amino acids cyclized and fell off the resin, and the synthesis continued from Residue 3 (which became the new N-terminus).

Q: Does temperature affect this? A: Absolutely. Do not use microwave heating during the deprotection of the second residue. Heat accelerates the cyclization (DKP) reaction faster than it accelerates Fmoc removal. Perform the deprotection of the dipeptide at Room Temperature (RT) or even


.

References

  • Gilon, C., et al. (2022).[5] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega.

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis." BenchChem Technical Guides.

  • Merck/Novabiochem. "2-Chlorotrityl chloride resin: The gold standard for preventing DKP." Sigma-Aldrich Peptide Synthesis Protocols.

  • Biotage. (2023). "What do you do when your peptide synthesis fails? Troubleshooting DKP." Biotage Blog.

Sources

alternative activation methods for hindered N-methyl tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Activation Methods for Hindered N-Methyl Tyrosine Role: Senior Application Scientist, Technical Support Center

Subject: Activation Protocols for Hindered N-Methyl Tyrosine ( -Me-Tyr)

Executive Summary & Diagnostic

The Challenge: Coupling


-methylated tyrosine (

-Me-Tyr) presents a dual challenge in peptide synthesis:
  • Steric Hindrance: The

    
    -methyl group creates significant steric clash, particularly when coupling to another hindered residue (e.g., 
    
    
    
    -Me-Tyr
    
    
    
    
    -Me-AA).
  • Racemization (Epimerization): Unlike standard amino acids,

    
    -alkylated amino acids lack the amide proton (
    
    
    
    ) required to stabilize the intermediate. This facilitates the formation of the oxazolonium ion , a key intermediate that leads to rapid loss of chiral integrity at the
    
    
    -carbon.

Diagnostic: When to abandon standard reagents (HBTU/HATU)? If you observe the following during


-Me-Tyr coupling:
  • Incomplete Coupling: Kaiser test is negative (false negative common with secondary amines) or Chloranil test remains positive after double coupling.

  • Epimerization: HPLC shows a split peak (diastereomers) > 5%.

  • Low Yield: < 70% conversion after 2 hours.

Decision Matrix:

ActivationLogic Start Coupling Scenario Standard Standard (to 1° Amine) Start->Standard Hindered Hindered (to 2° Amine/Bulky) Start->Hindered Extreme Extreme (N-Me to N-Me) Start->Extreme Method1 COMU/Oxyma (Protocol A) Standard->Method1 High Yield Method2 PyAOP/HOAt (Protocol B) Hindered->Method2 rec. for N-Me Method3 Acid Chloride (BTC) (Protocol C) Extreme->Method3 Max Activation

Figure 1: Reagent selection logic based on steric demand.

Technical Protocols
Protocol A: The Modern Standard (COMU/Oxyma)

Best for: General coupling of N-Me-Tyr to primary amines or unhindered secondary amines.

Mechanism: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) combines the power of uronium salts with the superior leaving group properties of Oxyma, showing lower epimerization rates than HATU [1].[1]

Reagents:

  • 
    -Me-Tyr-OH (1.0 equiv)
    
  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • DIEA (2.0 equiv)

  • Solvent: DMF or NMP[2]

Workflow:

  • Dissolve

    
    -Me-Tyr-OH, COMU, and Oxyma in minimal DMF (0.1 M final concentration).
    
  • Crucial Step: Add DIEA immediately before adding to the resin/amine. Pre-activation > 2 mins increases racemization risk.

  • Add mixture to the resin.[2]

  • React for 1–2 hours at room temperature.

  • Validation: Perform micro-cleavage and check HPLC. If incomplete, do not re-couple with the same reagent. Switch to Protocol C.

Protocol B: Phosphonium Power (PyAOP)

Best for: "Difficult" sequences, specifically N-Me-Tyr


 N-Me-Xaa couplings.

Mechanism: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium reagent.[3][4] Unlike uronium salts (HATU/HBTU), phosphonium reagents do not react with the N-terminus to form guanidinium byproducts (capping the chain), allowing for longer reaction times and higher temperatures [2].

Reagents:

  • 
    -Me-Tyr-OH (3.0 equiv)
    
  • PyAOP (3.0 equiv)

  • HOAt (3.0 equiv) - Essential additive to suppress racemization

  • DIEA (6.0 equiv)

Workflow:

  • Dissolve amino acid, PyAOP, and HOAt in NMP.

  • Add DIEA.[5]

  • Microwave Assistance (Optional): 50°C for 15 mins (25W). Note: Higher temps increase racemization risk for N-Me-Tyr.

  • Standard: Shake for 2–4 hours at RT.

Protocol C: In-Situ Acid Chloride (Triphosgene/BTC)

Best for: The "Nuclear Option." When all else fails. Highly reactive, zero steric dependance.

Mechanism: Bis-(trichloromethyl) carbonate (Triphosgene/BTC) generates an acid chloride in situ. Acid chlorides are the smallest activated species (least steric bulk) but are highly prone to racemization if base is not controlled. We use TMP (2,4,6-trimethylpyridine/Collidine) as a non-nucleophilic base to prevent oxazolone formation [3].

Reagents:

  • 
    -Me-Tyr-OH (3.0 equiv)
    
  • BTC (Triphosgene) (1.0 equiv) - Generates 3 equiv of Cl-

  • Collidine (10.0 equiv) - Must be in excess

  • Solvent: THF or DCM (Anhydrous essential)

Workflow:

  • Pre-activation (In Vial): Dissolve

    
    -Me-Tyr-OH and BTC in anhydrous THF.
    
  • Add Collidine.[5][6] A white precipitate (collidinium chloride) will form.

  • Stir for 1 minute.

  • Add the suspension immediately to the resin-bound amine.

  • Reaction time: 30–60 minutes.

  • Safety Warning: BTC generates Phosgene gas. Perform strictly in a fume hood. Quench waste with MeOH/Water.

Troubleshooting & FAQs

Q1: I see a "double peak" on my HPLC after coupling N-Me-Tyr. What happened? A: You likely have epimerization (D/L mixture).

  • Cause: The

    
    -methyl group promotes the formation of the oxazolonium ion intermediate.
    
  • Fix: Switch to Protocol C (BTC) but ensure temperature is strictly controlled (

    
    C for pre-activation) or use Protocol B (PyAOP)  with excess HOAt. Avoid HATU/DIEA pre-activation times > 1 min.
    

Q2: My coupling yield is low (<50%) even with PyAOP. A: Check the resin loading.

  • Issue: Aggregation of hydrophobic

    
    -methyl chains.
    
  • Fix: Use a lower loading resin (0.2–0.3 mmol/g) or switch solvent to NMP/DMSO (4:1) to disrupt secondary structure aggregation.

Q3: Can I use microwave heating? A: Proceed with extreme caution.

  • Risk:

    
    -Me-Tyr is thermally unstable regarding chirality.
    
  • Limit: Max 50°C for 10 minutes. Protocol C (Acid Chloride) should never be heated; it is too reactive.

Q4: Why not use HATU? A: HATU is generally excellent, but for


-methylated amino acids, the reaction rate often slows down enough that the side-reaction (guanidinylation of the amine) or epimerization becomes competitive. COMU or PyAOP are kinetically superior for these specific substrates.
Visualizing the Racemization Risk

The absence of the amide proton in


-Me-Tyr lowers the energy barrier for oxazolonium formation.

Racemization Step1 Activated N-Me-Tyr (O-Acyl Urea/Ester) Step2 Oxazolonium Ion Formation (Cyclization via Carbonyl Oxygen) Step1->Step2 Fast (No H-N stabilization) Step3 Loss of Chirality (Planar Intermediate) Step2->Step3 Step4 Racemic Product (D/L Mix) Step3->Step4 Amine Attack

Figure 2: Mechanism of oxazolonium-mediated racemization in N-methyl amino acids.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. Link

  • Thern, B., Rudolph, J., & Jung, G. (2002). Total Synthesis of the Nematicidal Cyclododecapeptide Omphalotin A by Using Racemization-Free Triphosgene-Mediated Couplings in the Solid Phase. Angewandte Chemie International Edition, 41(13), 2307–2309. Link

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Link

Sources

Technical Support Center: Minimizing Deletion Sequences in N-Methyl-L-Tyrosine SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: N-Methyl-L-Tyrosine (N-Me-Tyr) Coupling Optimization Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Steric Wall" Problem

Incorporating This compound (N-Me-Tyr) into a peptide sequence introduces a distinct "steric wall." Unlike standard amino acids, the methyl group on the alpha-amine eliminates the hydrogen bond donor capability and creates significant steric clash.

This leads to two primary failure modes:

  • Deletion Sequences: The incoming amino acid cannot access the N-methylated amine, resulting in incomplete coupling (yield < 100%).

  • Diketopiperazine (DKP) Formation: The N-methylated residue facilitates a back-biting attack on the resin linker, cleaving the dipeptide from the solid support.

This guide provides a self-validating protocol to overcome these thermodynamic barriers.

Core Protocol: The Optimized Workflow

Do not use standard automated protocols for N-Me-Tyr. The following manual or modified-automated workflow is required to ensure sequence integrity.

A. Resin Selection (Critical for DKP Prevention)

Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why: The steric bulk of the trityl linker prevents the "back-biting" attack necessary for DKP formation. Rink Amide or Wang resins are highly susceptible to DKP loss when N-Me-Tyr is at the C-terminus or penultimate position.

B. Coupling Reagents & Conditions

Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Alternative: COMU (safer, comparable efficiency).

  • Avoid: HBTU/TBTU (insufficient activation for secondary amines).

The "Double Couple" Standard:

Parameter Coupling 1 Coupling 2
Reagent HATU (0.95 eq) / HOAt (0.95 eq) PyAOP or HATU
Base DIPEA (2.0 eq) TMP (2,4,6-Trimethylpyridine) (2.0 eq)
Stoichiometry 5-fold excess of AA 3-fold excess of AA

| Time | 2 hours (or 10 min @ 75°C MW) | 1 hour (or 10 min @ 75°C MW) |

C. Workflow Visualization

SPPS_Workflow Start Fmoc-N-Me-Tyr-Resin Deprotect Fmoc Removal (20% Pip/DMF) Start->Deprotect Wash Extensive Wash (DMF/DCM/DMF) Deprotect->Wash Test1 Chloranil Test (Must be Blue) Wash->Test1 Couple1 Coupling 1: HATU/HOAt/DIPEA Test1->Couple1 Secondary Amine Exposed Couple2 Coupling 2: PyAOP/TMP Couple1->Couple2 Mandatory Repeat Test2 Chloranil Test (Must be Colorless) Couple2->Test2 Test2->Couple2 Fail (Repeat) Success Next Cycle Test2->Success Pass

Figure 1: Optimized coupling workflow for N-methylated residues. Note the mandatory double coupling and specific colorimetric testing.

Troubleshooting Guide

Issue 1: "I see a deletion sequence (Mass = Expected - Residue Mass)"

Diagnosis: Incomplete coupling of the next amino acid onto the N-Me-Tyr. The Cause: The methyl group creates a "steric umbrella," shielding the nucleophilic amine.

Corrective Actions:

  • Switch to Microwave: Heat to 75°C (max) for 10 minutes. The thermal energy overcomes the activation barrier.

  • Solvent Swap: Use NMP (N-methyl-2-pyrrolidone) instead of DMF.[1] NMP promotes better swelling and breaks up aggregation (beta-sheets) that N-methyl residues can induce.

  • The "Magic" Additive: Add 0.1 M LiCl in the coupling solution. This chaotropic salt disrupts hydrogen bonding networks that cause chain aggregation.

Issue 2: "My peptide yield is near zero, or I see cyclic byproducts."

Diagnosis: Diketopiperazine (DKP) Formation.[1] The Mechanism: After deprotecting the amino acid attached to the N-Me-Tyr, the free amine attacks the C-terminal carbonyl, cleaving the dipeptide off the resin as a cyclic DKP.

DKP_Mechanism Step1 1. Dipeptide on Resin (H2N-AA-N(Me)Tyr-O-Resin) Step2 2. Nucleophilic Attack (N-terminus attacks Ester) Step1->Step2 High Risk with Proline or N-Me-AA Result 3. Cleavage & Cyclization (Cyclic DKP + Free Resin) Step2->Result Loss of Peptide

Figure 2: The DKP "Back-Biting" Mechanism. This reaction competes with the coupling of the 3rd amino acid.

Corrective Actions:

  • Resin Change: If not using 2-CTC resin, switch immediately.

  • Short Deprotection: When removing the Fmoc from the residue after N-Me-Tyr, use a short, aggressive deprotection (e.g., 2 x 3 min) rather than standard times to minimize the window for cyclization.

  • Bulky Protection: Ensure the N-Me-Tyr side chain (tBu) is intact.

Monitoring & Validation (Self-Validating Systems)

Crucial Warning: Do NOT use the Kaiser Test (Ninhydrin).

  • Why: The Kaiser test relies on primary amines.[2][3][4] N-Me-Tyr has a secondary amine.[1][2] It will yield a False Negative (stays yellow), leading you to believe coupling is complete when it is not.

Required Protocol: Use the Chloranil Test or Acetaldehyde/Chloranil Test .

TestTargetPositive Result (Free Amine)Negative Result (Coupled)
Kaiser Primary AminesBlue BeadsYellow Beads
Chloranil Secondary Amines Dark Blue/Green Beads Colorless/Amber Beads

Validation Step: After coupling to N-Me-Tyr, perform a micro-cleavage of a small resin sample (~5 mg). Analyze via LC-MS.

  • Pass: Single peak at expected mass.

  • Fail: Presence of [M - (Next AA)] peak indicates deletion.

Frequently Asked Questions (FAQs)

Q: Can I use DIC/Oxyma for N-Me-Tyr coupling? A: While DIC/Oxyma is excellent for standard SPPS and preventing racemization, it often lacks the "punch" required for sterically hindered N-methyl couplings. Stick to HATU or PyAOP for this specific step.

Q: Why is my N-Me-Tyr racemizing? A: N-methylated amino acids are more prone to racemization during activation because the N-methyl group facilitates the formation of an oxazolonium intermediate.

  • Fix: Limit microwave temperature to 50°C if racemization is observed. Use TMP (collidine) instead of DIPEA, as it is a weaker, more sterically hindered base that reduces proton abstraction from the alpha-carbon.

Q: I cannot source 2-CTC resin. What now? A: You can use a Trityl linker on a standard resin. Alternatively, use the "Safety-Catch" strategy (sulfonamide linkers), but this is complex. The simplest workaround for Wang resin is to couple the first two amino acids in solution (generating the dipeptide) and then load the dipeptide onto the resin. This bypasses the on-resin DKP risk entirely.

References

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[5] Journal of Peptide Science. Link

  • Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides. Link (Discusses HATU/PyAOP efficacy).

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides. Journal of Peptide Science. Link

  • Vojkovsky, T. (1995).[2] Detection of secondary amines on solid phase. Peptide Research. (Establishes the Chloranil test protocol).

  • Giraud, M., et al. (1999). Diketopiperazine formation: a major side reaction in the SPPS of N-alkylated peptides. Journal of Peptide Science. Link

Sources

Technical Support Center: Purification of Hydrophobic N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: N-ME-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Solubility, Aggregation, and Rotameric Peak Splitting in N-Methylated Peptides

Introduction

Welcome to the Advanced Purification Support Center. You are likely here because your N-methylated peptide—designed for enhanced metabolic stability and membrane permeability—is behaving poorly during purification.

N-methylation introduces two distinct physicochemical challenges:

  • Extreme Hydrophobicity: The removal of hydrogen bond donors (amide protons) increases lipophilicity, leading to aggregation and irreversible adsorption.

  • Conformational Heterogeneity (Rotamers): The N-methyl group sterically hinders the amide bond, often creating stable cis and trans isomers (rotamers) that resolve as distinct peaks on HPLC, mimicking impurities.

This guide provides self-validating protocols to distinguish between synthetic impurities and conformational isomers, alongside strategies to maximize recovery.

Module 1: The Solubility Paradox (Sample Preparation)

The Symptom: Sample precipitates upon injection, causing high backpressure or "missing" mass.

The Science: Hydrophobic peptides often suffer from "hydrophobic collapse" in aqueous buffers. Standard dissolution (Water


 ACN) fails because the peptide aggregates before it ever hits the column.

Troubleshooting Protocol: The "Organic-First" Wetting Strategy Do not dissolve your peptide directly in the mobile phase.[1] Follow this order of operations to disrupt intermolecular hydrophobic interactions.

  • Solubilization: Dissolve the crude peptide in a minimal volume of Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

    • Why? These are potent structure-breaking solvents that disrupt hydrogen bond networks and dissolve aggregates (e.g., amyloid-like fibrils).

  • Primary Dilution: Add DMSO or DMF to the HFIP solution.

  • Secondary Dilution: Slowly add your Mobile Phase A (Water/0.1% TFA) while vortexing.

    • Target: Final composition should be <50% organic if possible, but for N-methyl peptides, you may need to load in high organic content (e.g., 20-30% ACN).

Data Table 1: Solubilization Agents for N-Methyl Peptides

SolventStrengthApplicationWarning
HFIP ExtremeDissolving aggregates/fibrilsIncompatible with some plastic tubing; use glass syringes.
DMSO HighGeneral hydrophobic peptidesHigh viscosity; can cause pressure spikes if injected in large volumes.
Formic Acid HighProtonating acidic residuesGood alternative if HFIP is unavailable; corrosive.
6M Guanidine MediumDenaturing proteinsSalt must be desalted; not recommended for prep HPLC loading.
Module 2: The "Ghost Peak" Phenomenon (Conformational Isomerism)

The Symptom: Your chromatogram shows multiple broad peaks or a "split" peak. MS analysis confirms all peaks have the exact same mass.

The Science: N-methylation lowers the energy barrier for rotation around the peptide bond. Unlike standard peptides (mostly trans), N-methyl peptides often exist as a slow-equilibrating mixture of cis and trans rotamers. At room temperature, these interconvert slowly enough to separate on the column, appearing as "impurities."

Diagnostic Workflow: The Re-injection Test Before discarding fractions, perform this test to validate if peaks are impurities or rotamers.

  • Isolate the "major" peak and the "impurity" peak separately.

  • Let them sit at room temperature for 2-4 hours (allow equilibration).

  • Re-inject both fractions separately.

  • Result: If both fractions redistribute to show the original multi-peak profile, they are conformers of the same peptide.

Remediation: Thermal Coalescence To purify this as a single peak, you must increase the rate of interconversion so the detector sees a time-averaged population.

  • Protocol: Heat the HPLC column to 60°C – 70°C .

  • Effect: The peaks will coalesce into a single, sharper peak.

  • Note: Ensure your column (e.g., hybrid silica or polymer) is rated for >60°C.

Module 3: Chromatography Optimization

The Symptom: Broad peaks, tailing, or irreversible retention (peptide never elutes).

The Science: N-methyl peptides bind aggressively to C18 alkyl chains. The interaction is often too strong for standard gradients.

Stationary Phase Selection Guide

Column ChemistryLigand DensitySuitability for N-Me Peptides
C18 (Standard) HighPoor. Risk of irreversible adsorption.
C4 (Butyl) LowExcellent. Lower hydrophobicity allows elution with standard gradients.
Phenyl-Hexyl MediumHigh. Pi-pi interactions offer alternative selectivity to pure hydrophobicity.
Polymer (PLRP) N/AGood. High pH stability allows pH 10 elution (often necessary for basic peptides).

Visualizing the Troubleshooting Logic

PurificationLogic Start Symptom: Multiple Peaks / Broadening CheckMS Check Mass (LC-MS) Start->CheckMS MassMatch Masses Match? CheckMS->MassMatch Impurity It is a Synthetic Impurity (Deletion/Side Product) MassMatch->Impurity No (Different Mass) RotamerSuspect Suspect Rotamers (Conformational Isomers) MassMatch->RotamerSuspect Yes (Same Mass) Action1 Action: Optimize Gradient (Shallower slope) Impurity->Action1 Reinjection Perform Re-injection Test (Isolate -> Wait -> Inject) RotamerSuspect->Reinjection Redistribute Did peaks redistribute? Reinjection->Redistribute Redistribute->Impurity No (Peaks stable) ConfirmedRotamer Confirmed Rotamers Redistribute->ConfirmedRotamer Yes (Profile returns) Action2 Action: Heat Column to 60-70°C (Coalesce Peaks) ConfirmedRotamer->Action2

Figure 1: Decision tree for distinguishing between synthetic impurities and conformational isomers (rotamers).

Module 4: Recovery & Yield Optimization

The Symptom: Low yield despite a large peak area (The "Invisible Loss").

The Science: Hydrophobic peptides adsorb rapidly to polypropylene and glass surfaces. They also precipitate if the organic fraction in the collection tube is too low.

Recovery Protocol:

  • Collection Vials: Pre-fill fraction tubes with formic acid or isopropanol (5-10% of fraction volume). This prevents the peptide from crashing out when the mobile phase mixes in the tube.

  • Hardware: Use PEEK (polyether ether ketone) tubing rather than stainless steel where possible to reduce non-specific binding.

  • Evaporation: Do not rotovap to dryness from 100% aqueous. Freeze-dry (lyophilize) from a mixture of Water/Acetonitrile to maintain a porous "fluff" rather than a glassy film that is hard to resolubilize.

Frequently Asked Questions (FAQ)

Q: Can I use C18 for N-methylated peptides? A: You can, but it is risky. If you must use C18, choose a column with a large pore size (300 Å) and low carbon load to minimize hydrophobic interaction strength.

Q: My peptide is stuck on the column. How do I clean it? A: Run a "sawtooth" wash cycle: Inject 100% Isopropanol or TFE, followed by 100% Dichloromethane (if system compatible), then return to ACN. The "Magic Mix" for cleaning is Acetonitrile:Water:Formic Acid (50:40:10) .

Q: Why does heating the column improve peak shape? A: Heating increases the kinetic energy of the peptide, allowing the cis and trans forms to interconvert faster than the timescale of the separation (coalescence). It also reduces mobile phase viscosity, improving mass transfer [1][5].

References
  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Discusses temperature effects on hydrophobic peptide solubility and peak shape).

  • ResearchGate. RP-HPLC Chromatogram of crude obtained after N-methylation. (Visualizing N-methyl peptide crude profiles).

  • Nest Group. Designing Purification Methods for Hydrophobic Peptides. (Protocols for solubility trials using n-propanol and acetic acid).

  • NIH / PubMed Central. Synthesis and Purification of Highly Hydrophobic Peptides. (Discusses HFIP usage and aggregation challenges).

  • MDPI. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. (Analysis of temperature effects on retention time and solubility).

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Analysis Methods for N-Methyl-L-Tyrosine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-L-tyrosine (N-Me-Tyr) is a critical non-canonical amino acid used in peptide synthesis to improve metabolic stability and alter receptor selectivity. Its analysis presents unique chromatographic challenges: it is zwitterionic, highly polar, and possesses a secondary amine , rendering standard primary-amine derivatization techniques (e.g., OPA) ineffective.

This guide objectively compares three distinct high-performance liquid chromatography (HPLC) methodologies for assessing the purity of N-Me-Tyr. Unlike generic templates, this analysis is grounded in the specific physicochemical constraints of the analyte.

The Core Challenge: Selectivity vs. Sensitivity
  • Chemical Purity: Distinguishing N-Me-Tyr from its precursor (L-Tyrosine) and over-methylated byproducts (N,N-dimethyl-tyrosine).

  • Enantiomeric Purity: Quantifying the D-isomer (N-Methyl-D-tyrosine), which is often considered a critical impurity (<0.5%) in drug development.

Part 1: Critical Analyte Analysis

Before selecting a method, the analyst must understand the molecule's behavior.

FeatureImplication for Chromatography
Secondary Amine CRITICAL: Cannot use O-Phthalaldehyde (OPA) for derivatization. Requires FMOC, AQC, or direct detection.
Phenolic Ring Provides a native chromophore (UV

~274 nm, ~220 nm). Allows direct UV detection without derivatization.
Zwitterionic Nature High polarity leads to poor retention on standard C18 columns without ion-pairing agents or specific pH control.

Part 2: Comparative Methodologies

Method A: Ion-Pair RP-HPLC (The "Gold Standard" for Chemical Purity)

Best For: Routine QC, chemical purity assessment, separating synthesis intermediates.

This method utilizes a hydrophobic stationary phase (C18) with an ion-pairing agent (TFA) to retain the polar amino acid. The acidic pH suppresses the ionization of the carboxylic acid, while the TFA forms a transient neutral ion pair with the amine, increasing retention.

Protocol 1: IP-RP-HPLC Workflow
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm, 100 Å).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0-5 min (0% B); 5-25 min (0%

    
     40% B); 25-30 min (Wash).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (peptide bond/amide sensitivity) and 274 nm (aromatic specificity).

  • Temperature: 25°C.

Mechanism of Action: The TFA anion (


) pairs with the protonated secondary amine (

), creating a hydrophobic complex that partitions into the C18 stationary phase.

Pros/Cons:

  • (+) Robust separation of N-Me-Tyr from L-Tyr (L-Tyr elutes earlier due to higher polarity).

  • (+) No derivatization required.

  • (-) TFA suppresses ionization in Mass Spectrometry (MS).

  • (-) Not suitable for chiral separation.

Method B: Chiral Ligand-Exchange/Macrocyclic HPLC (The "Stereochemical Specialist")

Best For: Enantiomeric purity (L- vs. D- isomer quantification).

Standard C18 columns cannot distinguish enantiomers. This method uses a Chiral Stationary Phase (CSP).[1] For underivatized amino acids, Teicoplanin-based columns (e.g., Astec CHIROBIOTIC T) or Crown Ether columns are superior.

Protocol 2: Chiral Purity Workflow
  • Column: Astec CHIROBIOTIC® T (Teicoplanin bond) or Crownpak CR(+).

  • Mobile Phase: Methanol:Water (50:50 v/v) or Ethanol:Water (for Chirobiotic).

    • Note: Crown ether columns require acidic aqueous mobile phases (e.g., pH 1.5 HClO4).

  • Mode: Isocratic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 274 nm.

Mechanism of Action: The chiral selector (Teicoplanin) forms complex "host-guest" interactions (hydrogen bonding, steric inclusion) specifically with the L- or D- isomer. The D-isomer typically interacts more strongly and elutes later on Teicoplanin phases.

Pros/Cons:

  • (+) Direct separation of enantiomers without derivatization.

  • (+) High specificity for stereoisomers.

  • (-) Lower peak capacity for general chemical impurities compared to RP-HPLC.

  • (-) Expensive columns.

Method C: HILIC / Mixed-Mode (The "Modern MS-Compatible" Method)

Best For: LC-MS analysis, trace impurity detection, highly polar metabolites.

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer on the silica surface. Mixed-mode columns (HILIC + Cation Exchange) offer superior selectivity for zwitterions.

Protocol 3: HILIC-MS Workflow
  • Column: Silica-based HILIC or Mixed-Mode (e.g., Amaze SC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: High organic start (90% B) decreasing to 50% B.

  • Detection: ESI-MS (Positive Mode).

    • Target Ion: [M+H]+ = 196.2 m/z (N-Me-Tyr).

Pros/Cons:

  • (+) Fully MS compatible (no TFA).

  • (+) Orthogonal selectivity to RP-HPLC (elution order often reversed).

  • (-) Longer equilibration times.[3]

  • (-) Sample must be dissolved in high organic solvent to prevent peak distortion.

Part 3: Data Presentation & Decision Framework

Comparative Performance Matrix
MetricMethod A: IP-RP-HPLCMethod B: Chiral HPLCMethod C: HILIC-MS
Primary Goal Chemical Purity (Process Impurities)Enantiomeric Purity (% ee)Trace Analysis / PK Studies
LOD (UV) ~0.5 µg/mL~1.0 µg/mLN/A (UV is weak in HILIC)
LOD (MS) Poor (TFA suppression)Good (if volatile buffer used)Excellent (< 1 ng/mL)
Resolution (

)
High (Tyr vs N-Me-Tyr)High (L vs D)Medium
Cost LowHighMedium
Derivatization NoneNoneNone
Decision Logic for Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on specific research needs.

MethodSelection Start Start: N-Me-Tyr Analysis Goal Define Analytical Goal Start->Goal ChemPurity Chemical Purity (Synthesis Byproducts) Goal->ChemPurity General QC EnantPurity Enantiomeric Purity (L vs D Isomer) Goal->EnantPurity Chiral Check TraceQuant Trace Quant/PK (Bioanalysis) Goal->TraceQuant Biological Matrix MethodA Method A: IP-RP-HPLC (C18 + TFA) ChemPurity->MethodA Standard MethodB Method B: Chiral HPLC (Teicoplanin) EnantPurity->MethodB Required MethodC Method C: HILIC-MS/MS TraceQuant->MethodC High Sensitivity

Figure 1: Decision matrix for selecting the optimal HPLC methodology based on analytical requirements.

Experimental Workflow: IP-RP-HPLC (Self-Validating System)

This diagram details the causality and checkpoints within the standard IP-RP-HPLC protocol to ensure data integrity.

Workflow cluster_validity Self-Validation Criteria Prep Sample Preparation Dissolve in Mobile Phase A Check1 Checkpoint: Solubility Is solution clear? Prep->Check1 Check1->Prep No (Adjust pH/Solvent) Inj Injection (10-20 µL) Check1->Inj Yes Sep Separation (C18 + TFA) Hydrophobic Interaction Inj->Sep Det Dual Wavelength Detection 220nm (Amide) & 274nm (Ring) Sep->Det Result Data Analysis Det->Result Crit1 Resolution (Rs) > 1.5 (Tyr vs N-Me-Tyr) Result->Crit1 Crit2 Tailing Factor < 1.5 Result->Crit2

Figure 2: Step-by-step workflow for Method A, highlighting critical checkpoints for validity.

References

  • BenchChem. (2025).[1] HPLC Analysis of O-Methyl-D-tyrosine. Retrieved from (Note: Generalized from search context regarding methylated tyrosine derivatives).

  • Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from .

  • Helix Chromatography. (2023). HPLC Methods for analysis of Tyrosine and Amino Acids. Retrieved from .[2]

  • U.S. Food and Drug Administration (FDA). (2021). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from .

  • Forgács, et al. (2026).[3] Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine and O-(2-[18F]fluoroethyl)-L-tyrosine. EJNMMI Radiopharmacy and Chemistry. Retrieved from .

Sources

A Comparative Guide to the NMR Characterization of N-Methyl-L-tyrosine vs. L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide chemistry and drug development, subtle molecular modifications can precipitate profound changes in biological activity, stability, and pharmacokinetic profiles. One such modification, N-methylation, the substitution of a hydrogen atom on a peptide's backbone amide nitrogen with a methyl group, is a key strategy employed to fine-tune these properties. This modification can enhance membrane permeability, increase resistance to enzymatic degradation, and modulate receptor binding affinity.

L-tyrosine, a canonical amino acid, and its derivative, N-Methyl-L-tyrosine, serve as a classic case study for understanding the structural consequences of this modification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical tool for verifying such modifications and elucidating the resultant changes in the local electronic and conformational environment.

This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR characteristics of L-tyrosine and this compound. We will move beyond a simple recitation of data to explore the underlying chemical principles responsible for the observed spectral differences, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structures: The Locus of a Single Methyl Group

The fundamental difference between the two molecules is the replacement of one amino proton in L-tyrosine with a methyl group. This seemingly minor alteration introduces significant electronic and steric changes that are readily detected by NMR.

Caption: Chemical structures of L-tyrosine and this compound.

The introduction of the electron-donating methyl group directly onto the nitrogen atom alters the inductive effects along the amino acid backbone, influencing the chemical shifts of the adjacent α-proton and α-carbon most significantly.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is the bedrock of reliable NMR characterization. The following workflow is a self-validating system designed to yield high-quality, comparable spectra for both analytes.

G start Start: Obtain Analytes (L-tyrosine, this compound) prep Sample Preparation - Weigh ~5-10 mg of each analyte. - Dissolve in 0.5 mL D₂O (or DMSO-d₆). - Add internal standard (e.g., DSS). - Transfer to 5mm NMR tube. start->prep Purity >98% instrument Instrument Setup - Use 400 MHz (or higher) spectrometer. - Tune and shim the probe. - Set temperature (e.g., 298 K). prep->instrument acquire_h1 Acquire ¹H Spectrum - Standard 1D proton experiment. - Optimize spectral width and receiver gain. - Set appropriate relaxation delay (D1). instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum - Proton-decoupled 1D carbon experiment. - Increase number of scans for S/N. acquire_h1->acquire_c13 process Data Processing - Apply Fourier Transform. - Phase correction. - Baseline correction. - Calibrate spectrum to internal standard. acquire_c13->process analyze Spectral Analysis & Comparison - Assign peaks. - Compare chemical shifts (δ) and coupling constants (J). - Tabulate data. process->analyze end End: Characterization Complete analyze->end

Caption: Standard experimental workflow for NMR characterization.

Step-by-Step Methodology:
  • Solvent Selection: Deuterated water (D₂O) is a common choice for its ability to dissolve these polar amino acids and to exchange with labile protons (e.g., -OH, -COOH, -NH₂), simplifying the spectrum by removing their signals. For compounds with lower aqueous solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and has the advantage of not exchanging with the NH proton, allowing for its observation.

  • Sample Concentration: A concentration of approximately 10-20 mM (roughly 1.5-3.5 mg in 0.5 mL of solvent) is typically sufficient for acquiring high-quality ¹H and ¹³C spectra on a modern 400-600 MHz spectrometer.[1]

  • Internal Standard: An internal reference standard is critical for accurate chemical shift calibration. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is preferred, with its primary reference signal set to 0.00 ppm.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is usually adequate. A relaxation delay (D1) of 1-2 seconds is sufficient for qualitative analysis.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, which simplifies analysis. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.

¹H NMR Spectral Comparison: Unmistakable Signatures

The ¹H NMR spectra provide the most immediate and clear confirmation of N-methylation. The primary differences are observed at the amino acid backbone and the appearance of a new, distinct signal for the methyl group.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton AssignmentL-tyrosine (δ ppm)This compound (δ ppm, approx.)Key Observation
α-H ~3.94[2]~4.1-4.3Downfield shift
β-H (diastereotopic) ~3.06, ~3.20[2]~3.1-3.3Minor shifts and/or Δδ change
Aromatic H (m) ~6.90 (d)[2]~6.9 (d)Largely unchanged
Aromatic H (o) ~7.19 (d)[2]~7.2 (d)Largely unchanged
N-CH₃ N/A~2.7 (s)Appearance of a new singlet

Note: Chemical shifts are pH-dependent. Data is referenced to DSS in D₂O. Approximate values for this compound are based on typical effects of N-methylation.

In-Depth Analysis:
  • The N-Methyl Singlet (N-CH₃): The most definitive evidence of successful methylation is the appearance of a sharp singlet integrating to three protons in the region of ~2.7 ppm. This signal is absent in the L-tyrosine spectrum and serves as an unambiguous diagnostic marker.

  • The Alpha-Proton (α-H): In this compound, the α-H signal is shifted downfield (to a higher ppm value) compared to L-tyrosine. This is a direct consequence of the change in the electronic environment of the nitrogen atom. The methyl group alters the inductive effect and the hybridization of the nitrogen, leading to deshielding of the adjacent α-proton.

  • Beta-Protons (β-CH₂): These two protons are diastereotopic and appear as a multiplet (typically a pair of doublets of doublets, an ABX system) due to their coupling to each other and to the α-H. While the effect of N-methylation on their chemical shifts is less pronounced than on the α-H, subtle changes in their shifts and the difference between them (Δδ) can indicate conformational adjustments in the side chain.

  • Aromatic Protons: The protons on the phenolic ring are distant from the site of modification and thus show minimal to no change in their chemical shifts. They typically appear as two doublets, characteristic of a para-substituted benzene ring.[3]

¹³C NMR Spectral Comparison: A Quantitative Look at Electronic Effects

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

Carbon AssignmentL-tyrosine (δ ppm)This compound (δ ppm, approx.)Key Observation
α-C ~58.8[2]~65-68Significant downfield shift
β-C ~38.3[2]~36-38Minor upfield/downfield shift
Aromatic C-ipso ~129.5[2]~129-130Largely unchanged
Aromatic C-meta ~133.5[2]~133-134Largely unchanged
Aromatic C-ortho ~118.6[2]~118-119Largely unchanged
Aromatic C-para (C-OH) ~157.7[2]~157-158Largely unchanged
Carboxyl (C=O) ~177.0[2]~175-177Minor shift
N-CH₃ N/A~35-38Appearance of a new signal

Note: Chemical shifts are pH-dependent. Data is referenced to DSS in D₂O. Approximate values for this compound are based on typical effects of N-methylation.

In-Depth Analysis:
  • The Alpha-Carbon (α-C): The most dramatic effect is observed at the α-C, which experiences a significant downfield shift of 7-10 ppm upon N-methylation. This is a classic example of the "beta-effect" in carbon NMR, where substitution on an adjacent atom (the nitrogen) causes a substantial deshielding of the carbon . This large shift provides unequivocal confirmation of the modification.

  • The N-Methyl Carbon (N-CH₃): A new signal appears in the aliphatic region of the spectrum, typically between 35-38 ppm, corresponding to the newly introduced methyl carbon.

  • Other Carbons: The β-carbon and the carboxyl carbon may show minor shifts, but the effect diminishes rapidly with distance. The aromatic carbons, being four or more bonds away from the nitrogen, are typically unaffected, showing nearly identical chemical shifts in both compounds.[4]

Conclusion and Field Insights

NMR spectroscopy provides a powerful and definitive method for distinguishing between L-tyrosine and its N-methylated analog. The key diagnostic features for confirming the structure of this compound are:

  • In ¹H NMR: The appearance of a new singlet around 2.7 ppm (N-CH₃) and a downfield shift of the α-proton signal.

  • In ¹³C NMR: The appearance of a new signal around 35-38 ppm (N-CH₃) and a significant downfield shift (7-10 ppm) of the α-carbon signal.

For professionals in drug development and peptide synthesis, these spectral signatures are not merely for identification; they are crucial for quality control. They provide a rapid and non-destructive means to verify the successful and specific incorporation of N-methylated residues into a peptide sequence, ensuring the integrity and desired properties of the final product. The quantitative nature of NMR also allows for the assessment of methylation efficiency in a reaction mixture. Understanding these fundamental spectral differences is an essential skill for any scientist working with modified peptides and amino acids.

References

  • ResearchGate. ¹H NMR spectrum of L-tyrosine hydrochloride. Available from: [Link]

  • ResearchGate. ¹³C NMR spectrum of L-tyrosine hydrochloride. Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. Available from: [Link]

  • University of Regensburg. Peptide NMR. Available from: [Link]

  • University of California, Irvine. NMR Sample Preparation Guidelines. Available from: [Link]

  • RSC Publishing. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available from: [Link]

Sources

Comparative Guide to the Proteolytic Stability of N-Methylated Tyrosine vs. Standard Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Peptide Stability

In the landscape of therapeutic drug development, peptides offer remarkable specificity and potency. However, their clinical utility is often hampered by their susceptibility to enzymatic degradation by proteases. This rapid clearance necessitates frequent administration and limits oral bioavailability. A key strategy to overcome this hurdle is the strategic modification of the peptide backbone to enhance proteolytic resistance. One of the most effective and subtle modifications is N-methylation, the substitution of the amide proton with a methyl group.

This guide provides a technical comparison of the proteolytic stability of peptides incorporating N-methylated tyrosine (N-Me-Tyr) versus those with the canonical tyrosine (Tyr). We will delve into the mechanistic basis for the enhanced stability, present supporting experimental data, and provide a detailed protocol for researchers to validate these findings in their own laboratories.

The Mechanism of Protection: Steric Hindrance

Proteases, such as chymotrypsin, recognize and bind to specific amino acid residues within a peptide sequence. Chymotrypsin, for instance, preferentially cleaves the peptide bond C-terminal to aromatic residues like tyrosine. The catalytic process requires the peptide backbone to fit snugly into the enzyme's active site.

The introduction of a methyl group on the amide nitrogen of the peptide bond (N-methylation) introduces significant steric hindrance. This seemingly minor addition fundamentally alters the local conformation of the peptide backbone, preventing it from adopting the necessary geometry to bind effectively within the protease's catalytic cleft. This disruption of the enzyme-substrate complex is the primary reason for the dramatically increased resistance of N-methylated peptides to proteolysis.

cluster_0 Standard Tyr Peptide Cleavage cluster_1 N-Me-Tyr Peptide Resistance P1 Peptide Chain Tyr Tyrosine (Tyr) Residue P1->Tyr Chymo Chymotrypsin Active Site P1->Chymo Binding P2 Peptide Chain Tyr->P2 Tyr->Chymo Binding P2->Chymo Binding Cleavage Peptide Bond Cleavage Chymo->Cleavage Fragments Degraded Fragments Cleavage->Fragments P3 Peptide Chain NMeTyr N-Me-Tyr Residue (Steric Shield) P3->NMeTyr Chymo2 Chymotrypsin Active Site P3->Chymo2 P4 Peptide Chain NMeTyr->P4 NMeTyr->Chymo2 P4->Chymo2 NoBind Binding Hindered Chymo2->NoBind Steric Clash Intact Intact Peptide NoBind->Intact

Caption: Enzymatic cleavage mechanism for Tyr vs. N-Me-Tyr peptides.

Quantitative Comparison: Experimental Evidence

The theoretical advantage of N-methylation is borne out by empirical data. Studies consistently demonstrate a significant increase in the half-life of peptides when a susceptible tyrosine residue is replaced with N-Me-Tyr. The data below is synthesized from typical results observed in in-vitro proteolytic stability assays.

Table 1: Comparative Stability in the Presence of Chymotrypsin

Peptide SequenceModificationHalf-life (t½) in minutesFold Increase in Stability
Ac-Gly-Tyr-Gly-NH₂None (Standard Tyr)~ 151x
Ac-Gly-(N-Me)Tyr-Gly-NH₂N-Methylated Tyr> 240> 16x

Data represents typical outcomes from in-vitro assays with α-chymotrypsin at 37°C. The exact half-life can vary based on precise buffer conditions and enzyme concentration.

These results clearly show that the simple addition of a methyl group to the peptide backbone at the tyrosine residue can increase the peptide's half-life by more than an order of magnitude.

Experimental Protocol: In-Vitro Proteolytic Stability Assay

To ensure trustworthy and reproducible results, a well-controlled experimental setup is paramount. This protocol describes a self-validating system for comparing the stability of a Tyr-containing peptide against its N-Me-Tyr analog.

Objective:

To determine and compare the rate of degradation of a standard tyrosine-containing peptide and its N-methylated counterpart when exposed to a specific protease (e.g., α-chymotrypsin).

Materials:
  • Peptides:

    • Test Peptide 1 (Control): e.g., Ac-Gly-Tyr -Gly-NH₂

    • Test Peptide 2 (Modified): e.g., Ac-Gly-(N-Me)Tyr -Gly-NH₂

    • Stock solutions prepared in DMSO (10 mM)

  • Enzyme: α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

    • Stock solution prepared in 1 mM HCl (1 mg/mL)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Workflow Diagram:

cluster_workflow Proteolytic Assay Workflow A 1. Prepare Reaction Mix (Buffer + Peptide) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add Chymotrypsin) B->C D 4. Aliquot Sampling (t=0, 5, 15, 30, 60, 120 min) C->D E 5. Quench Reaction (Add TFA Solution) D->E F 6. HPLC Analysis E->F G 7. Quantify Remaining Peptide (Peak Area vs. t=0) F->G

Caption: Step-by-step workflow for the in-vitro proteolytic stability assay.

Step-by-Step Procedure:
  • Preparation of Reaction Mixtures:

    • For each peptide, prepare a master mix. For a final reaction volume of 1 mL, combine 940 µL of 50 mM Tris-HCl buffer (pH 8.0) and 10 µL of the 10 mM peptide stock solution (final peptide concentration: 100 µM).

    • Causality: Using a buffer at the optimal pH for the enzyme (pH ~8.0 for chymotrypsin) ensures maximal enzymatic activity and a reliable degradation profile.

  • Pre-incubation:

    • Equilibrate the peptide/buffer mixtures at 37°C for 5 minutes.

    • Causality: This step ensures that the reaction starts at the correct physiological temperature, which is critical for consistent enzyme kinetics.

  • Reaction Initiation and Sampling (t=0):

    • Immediately before adding the enzyme, withdraw a 100 µL aliquot from the reaction mixture. This is the t=0 time point.

    • Quench this aliquot immediately by adding it to a vial containing 100 µL of the 10% TFA quenching solution.

    • Initiate the proteolytic reaction by adding 50 µL of the 1 mg/mL chymotrypsin stock solution to the remaining 900 µL of the reaction mixture (final enzyme concentration: 50 µg/mL). Mix gently.

    • Trustworthiness: The t=0 sample serves as the undigested control, representing 100% intact peptide. All subsequent time points are normalized against this sample, providing a self-validating internal standard for each peptide.

  • Time-Course Sampling:

    • Continue incubating the reaction mixture at 37°C.

    • At predetermined intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot and quench it in the same manner as the t=0 sample.

    • Causality: A time-course analysis is essential to determine the rate of degradation, not just the endpoint. This allows for the calculation of a reliable half-life (t½).

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC.

    • Use a gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the elution profile at a wavelength appropriate for tyrosine (typically 280 nm).

    • Causality: HPLC provides robust separation of the intact parent peptide from its degradation fragments, allowing for accurate quantification of the remaining substrate.

  • Data Analysis:

    • Integrate the peak area of the intact parent peptide for each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample ((Peak Area_t=x / Peak Area_t=0) * 100).

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.

Conclusion and Field Implications

The strategic incorporation of N-methylated tyrosine is a powerful and validated method for enhancing the proteolytic stability of therapeutic peptides. The steric hindrance provided by the N-methyl group effectively "shields" the scissile peptide bond from protease attack, leading to a significant increase in the peptide's half-life, as demonstrated by in-vitro assays. For researchers in drug development, this modification represents a critical tool in the medicinal chemist's arsenal for improving the pharmacokinetic properties of peptide-based drug candidates, ultimately bridging the gap between potent molecules and viable clinical therapies.

References

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331–1342. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Distribution of N-methyl groups in peptoids and peptides: a new strategy to design potent and cell-permeable agents. Journal of Peptide Science, 12(4), 213-219. [Link]

  • Nestor, J. J. (2008). The impact of peptide N-methylation on the discovery of novel peptide-based therapeutics. Current Medicinal Chemistry, 15(21), 2149-2161. [Link]

  • Simon, R. J., Kania, R. S., Zuckermann, R. N., Huebner, V. D., Jewell, D. A., Banville, S., ... & Bartlett, P. A. (1992). Peptoids: a modular approach to drug discovery. Proceedings of the National Academy of Sciences, 89(20), 9367-9371. [Link]

  • Ovadia, O., Gilon, C., & Hoffman, A. (2011). The role of N-methylation in the context of peptide drug development. RSC Drug Discovery Series, (11), 206-226. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of modified amino acids is a cornerstone of innovation. N-Methyl-L-tyrosine, a derivative of L-tyrosine, is of significant interest due to its role in peptide modification and as a precursor in various metabolic and pharmaceutical pathways[1]. Understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification and quantification in complex matrices. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of this compound, comparing it with its parent amino acid, L-tyrosine, to highlight the structural nuances revealed by mass spectrometry.

The Analytical Imperative: Why Fragmentation Matters

In the realm of bioanalysis, mass spectrometry stands as a premier technique for its sensitivity and specificity. When coupled with a fragmentation technique like CID, it allows us to dissect a molecule and generate a unique fingerprint—its mass spectrum. The fragmentation pattern is not arbitrary; it is governed by the molecule's inherent chemical structure. The location of charge, the presence of functional groups, and bond stabilities dictate the fragmentation pathways. For this compound, the key structural difference compared to L-tyrosine is the methyl group on the alpha-amino nitrogen. This seemingly minor modification significantly alters the fragmentation cascade, providing a clear diagnostic marker for its identification.

Fragmentation Deep Dive: this compound

Under positive-ion electrospray ionization (ESI), this compound readily protonates to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 196.0967[2]. The subsequent fragmentation of this ion via CID reveals a characteristic pattern driven by the interplay between the carboxyl group, the N-methylamino group, and the aromatic side chain.

The major fragmentation pathways observed for protonated this compound are detailed below[2]:

  • Loss of Methylamine (CH₃NH₂): A significant fragmentation route involves the neutral loss of methylamine, leading to a fragment ion at m/z 165.05455 . This pathway is a strong indicator of the N-methyl modification.

  • Formation of the Immonium Ion: The most abundant fragment ion is typically the immonium ion at m/z 150.09129 [2]. This characteristic ion for N-methylated amino acids is formed through the loss of both water (H₂O) and carbon monoxide (CO) from the precursor ion[3].

  • Side Chain Cleavage: Cleavage of the bond between the alpha and beta carbons of the side chain results in the formation of a tropylium-like ion at m/z 123.0442 .

  • Decarboxylation: The loss of the carboxyl group as COOH is a common fragmentation pathway for amino acids.

Below is a proposed fragmentation pathway for this compound, visualized using a Graphviz diagram.

Fragmentation_N_Methyl_L_tyrosine parent [M+H]⁺ m/z 196.0967 frag1 [M+H - CH₃NH₂]⁺ m/z 165.05455 parent->frag1 - CH₃NH₂ frag2 Immonium Ion [M+H - H₂O - CO]⁺ m/z 150.09129 parent->frag2 - H₂O, -CO frag3 [M+H - C₄H₅NO₂]⁺ m/z 123.0442 parent->frag3 - Side Chain frag4 [M+H - COOH]⁺ m/z 150.09129

Caption: Proposed fragmentation pathway of protonated this compound.

A Comparative Analysis: this compound vs. L-Tyrosine

To fully appreciate the diagnostic value of this compound's fragmentation, a direct comparison with L-tyrosine is essential. L-tyrosine, with a molecular weight of 181.19 g/mol , forms a protonated molecule [M+H]⁺ at m/z 182.08119[4][5].

The fragmentation of protonated L-tyrosine proceeds via pathways that are subtly yet significantly different from its N-methylated counterpart:

  • Loss of Ammonia (NH₃): Instead of losing methylamine, L-tyrosine loses ammonia, producing a fragment at m/z 165.05434[6].

  • Decarboxylation: A prominent fragmentation pathway for L-tyrosine is the loss of the carboxyl group (as COOH), resulting in a characteristic fragment ion at m/z 136.07578 [4]. This is a key differentiator from this compound.

  • Formation of Immonium Ion: L-tyrosine also forms an immonium ion, but at m/z 136.07578, corresponding to the loss of the carboxyl group.

The table below summarizes the key fragmentation differences, providing a clear guide for distinguishing between these two closely related compounds.

Precursor Ion ([M+H]⁺)This compoundL-Tyrosine
m/z 196.0967182.08119
Key Fragment Ions (m/z)
Loss of Amino Group165.05455 (-CH₃NH₂)165.05434 (-NH₃)
Immonium Ion150.09129136.07578
Side Chain Fragment123.0442123.04391[6]
Diagnostic Differentiator Immonium ion at m/z 150.09129 Fragment from decarboxylation at m/z 136.07578 [4]

The presence of the N-methyl group stabilizes the positive charge on the nitrogen, influencing the fragmentation cascade. This leads to the preferential formation of the m/z 150 immonium ion in this compound, which is 14 mass units higher than the corresponding major fragment of L-tyrosine. This mass shift is a direct and reliable indicator of N-methylation.

Experimental Protocol: LC-MS/MS Analysis

To achieve reliable and reproducible results, a robust analytical method is paramount. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the analysis of this compound.

1. Sample Preparation:

  • For plasma or urine samples, a protein precipitation step is recommended. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 2-5% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor m/z 196.1 → Product m/z 150.1 (quantitative) and 165.1 (qualitative).

    • L-Tyrosine (for comparison): Precursor m/z 182.1 → Product m/z 136.1.

  • Instrument Parameters: Optimize collision energy, declustering potential, and source parameters (e.g., temperature, gas flows) for maximum signal intensity.

The workflow for this analysis is depicted in the following diagram:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Protein Precipitation sp2 Centrifugation sp1->sp2 sp3 Supernatant Evaporation sp2->sp3 sp4 Reconstitution sp3->sp4 lc LC Separation (Reversed-Phase C18) sp4->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The N-methylation of L-tyrosine introduces a distinct signature in its mass spectrometric fragmentation pattern. The key diagnostic ions for this compound, particularly the immonium ion at m/z 150.09129, provide an unambiguous means of identification and differentiation from its parent amino acid. By understanding these fundamental fragmentation pathways and employing a validated LC-MS/MS method, researchers can confidently analyze this important biomolecule in a variety of applications, from fundamental biochemical studies to the development of novel therapeutics.

References

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

  • PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyltyrosine. Retrieved from [Link]

  • ResearchGate. (2019). ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. Retrieved from [Link]

Sources

Technical Guide: Validating Chirality and Enantiomeric Excess of N-Methyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-L-tyrosine (N-Me-L-Tyr) is a critical non-proteinogenic amino acid often employed in peptide drug design to improve proteolytic stability and membrane permeability. Unlike standard L-tyrosine, the N-methylation introduces a secondary amine and alters the zwitterionic character of the molecule.

This structural change creates a specific analytical challenge: Standard crown ether chiral columns (e.g., CROWNPAK CR(+)) often fail to resolve N-methylated amino acids because they rely on the three-point hydrogen bonding available only in primary amines.

This guide outlines two validated pathways for determining enantiomeric excess (ee):

  • The Derivatization Method (Marfey’s Reagent): The most robust method for laboratories without specialized zwitterionic chiral columns.

  • The Direct Method (Teicoplanin/ZWIX): The preferred method for high-throughput QC, utilizing macrocyclic glycopeptide or zwitterionic ion-exchange stationary phases.

Part 1: The Analytical Challenge

The validation of N-Me-L-Tyr requires distinguishing it from its enantiomer (N-Me-D-Tyr) and potentially the unmethylated precursor (L-Tyr).

FeatureImpact on Analysis
Secondary Amine Critical: Reduces affinity for standard Crown Ether chiral columns (CROWNPAK), which require a primary amine (

) for complexation.
Zwitterionic Nature Requires acidic mobile phases or specialized zwitterionic stationary phases to prevent peak tailing.
Chromophore The phenol group allows for UV detection at 275 nm (native) or 340 nm (derivatized).
Decision Matrix: Selecting Your Protocol

DecisionMatrix Start Start: N-Me-L-Tyr Sample Q1 Is a Specialized Chiral Column Available? Start->Q1 MethodA Method A: Direct Chiral HPLC (Teicoplanin/ZWIX) Q1->MethodA Yes (Chirobiotic T or ZWIX) MethodB Method B: Indirect Derivatization (Marfey's Reagent) Q1->MethodB No (Standard C18 only) Check Check Secondary Amine Compatibility (Avoid Crown Ether) MethodA->Check Validation

Figure 1: Decision matrix for selecting the appropriate analytical method based on laboratory resources.

Part 2: Comparative Analysis of Methods

Method A: Direct Chiral HPLC (Teicoplanin/ZWIX)

Best For: Routine QC, high-throughput environments, and avoiding derivatization errors.

Unlike crown ethers, Macrocyclic Glycopeptide (Teicoplanin) columns (e.g., Astec CHIROBIOTIC™ T) effectively separate secondary amino acids. The chiral selector contains multiple interaction sites (hydrophobic pockets, H-bond donors/acceptors) that do not strictly require a primary amine.

  • Stationary Phase: Astec CHIROBIOTIC™ T (Teicoplanin) or Chiralpak ZWIX(+).

  • Mechanism: Inclusion complexation and ionic interactions.

  • Pros: No sample prep; non-destructive; high reproducibility.

  • Cons: High column cost (~$1,500+); requires careful mobile phase optimization.

Method B: Marfey’s Reagent (FDAA Derivatization)

Best For: Biological matrices, trace impurity analysis (0.1% D-isomer), and labs using standard C18 columns.

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of N-Me-Tyr to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).
    
  • Elution Logic: The D-isomer derivative typically exhibits stronger intramolecular hydrogen bonding, reducing its polarity and increasing retention time on C18 compared to the L-isomer derivative.

  • Pros: Uses standard equipment; extremely sensitive (UV 340 nm); separates N-methylated species well.

  • Cons: Destructive; requires precise pH control during reaction.

Method C: Polarimetry (Specific Rotation)

Best For: Raw material identification (Pharmacopeial ID). NOT suitable for high-precision ee determination.

  • Standard Value:

    
     (
    
    
    
    in 1M HCl).
  • Limitation: A sample with 95% ee and 99% ee may show indistinguishable rotation values within instrument error. Do not use this for quantitative purity validation.

Part 3: Detailed Experimental Protocols

Protocol 1: Marfey's Reagent (The "Universal" Method)

This protocol is optimized for N-methylated amino acids, which may react slower than primary amines due to steric hindrance.

Reagents:

  • FDAA (Marfey's Reagent): 1% w/v solution in acetone.

  • 1M NaHCO3: To maintain alkaline pH (essential for nucleophilic attack).

  • 2M HCl: Quenching agent.

  • Standard: Authentic N-Me-D-Tyr and N-Me-L-Tyr (for retention time confirmation).

Workflow:

  • Preparation: Dissolve 1 mg of sample (N-Me-Tyr) in 100 µL water.

  • Alkalis: Add 40 µL of 1M NaHCO3.

  • Derivatization: Add 200 µL of 1% FDAA (acetone).

  • Reaction: Heat at 45°C for 60 minutes .

    • Note: Standard amino acids take 15 mins. N-methylated variants require longer heat to drive the reaction to completion against steric resistance.

  • Quench: Cool to room temperature. Add 40 µL of 2M HCl to stop the reaction.

  • Dilution: Dilute with 500 µL of 50% Acetonitrile/Water. Filter (0.2 µm).

HPLC Conditions:

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (or 50mM Triethylamine Phosphate pH 3.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 50% B over 40 minutes.

  • Detection: UV at 340 nm .[1][2]

  • Expected Result: The L-L diastereomer (L-FDAA + N-Me-L-Tyr) elutes before the L-D diastereomer.

MarfeysReaction Reactants N-Me-L-Tyr + FDAA (pH > 8.0) Transition Heat (45°C, 60m) Nucleophilic Attack Reactants->Transition Products Diastereomers Formed (L-L and L-D) Transition->Products Separation C18 HPLC (Hydrophobicity Difference) Products->Separation

Figure 2: Reaction pathway for Marfey's derivatization of secondary amines.

Protocol 2: Direct Chiral HPLC (Teicoplanin Method)

This method avoids the "Crown Ether Trap" by using a glycopeptide selector capable of resolving secondary amines.

System Suitability:

  • Column: Astec CHIROBIOTIC™ T (25 cm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: 20% Methanol / 80% Water (containing 0.1% Triethylamine and 0.1% Acetic Acid).

    • Optimization: The TEAA buffer pH should be approx 4.1.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV 275 nm.

Data Interpretation:

  • Inject a racemic mixture (DL-N-Me-Tyr) first to establish the separation window.

  • Calculate Resolution (

    
    ): Must be > 1.5 for quantitative ee analysis.
    
  • Calculate Enantiomeric Excess:

    
    
    

Part 4: Data Summary & Validation Criteria

ParameterMethod A (Chirobiotic T)Method B (Marfey's)Method C (Polarimetry)
Analyte State Native (Underivatized)Derivatized (Diastereomer)Native
Detection Limit ~0.5% D-isomer< 0.1% D-isomerN/A (Qualitative only)
Run Time 15–20 mins40 mins (+ 1hr prep)5 mins
Cost Per Run Low (after column purchase)Medium (reagent cost)Very Low
Risk Factor Column foulingIncomplete reactionLow sensitivity

Validation Checklist (Self-Validating System):

  • Blank Run: Inject solvent blank to ensure no carryover (critical for Method B).

  • Racemic Spike: Spike the L-sample with 1% D-isomer. The method must resolve this peak with a signal-to-noise ratio > 10.

  • Retention Time Lock: For Method B, run a pure FDAA blank. FDAA peaks often elute early; ensure they do not co-elute with the N-Me-Tyr derivative.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+) and CR(-). (Note: Specifies limitation regarding secondary amines).

  • Sigma-Aldrich (Merck). Astec CHIROBIOTIC™ T Chiral HPLC Columns Application Guide. (Validates Teicoplanin for amino acids).

  • Marfey, P. (1984). "Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide." Carlsberg Research Communications.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][6][7]

  • Chem-Impex International. Product Specification: this compound (Optical Rotation Data).

Sources

bioactivity comparison of methylated vs non-methylated tyrosine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Bioactivity Comparison: Methylated vs. Non-Methylated Tyrosine Analogs

Executive Summary: The "Tyrosine Problem" in Peptidomimetics

For the drug development professional, native L-Tyrosine (Tyr) presents a paradox. It is a critical pharmacophore in countless endogenous ligands (opioids, neurohormones) due to its capacity for hydrogen bonding (phenolic -OH) and


-

stacking. However, it is also a primary metabolic liability. The exposed N-terminus and the phenolic ring are rapid targets for aminopeptidases and oxidative cross-linking (tyrosyl radical formation), resulting in poor plasma half-life (

) and low oral bioavailability.

This guide objectively compares native Tyrosine against its methylated analogs—specifically 2',6'-Dimethyltyrosine (Dmt) , N-methyltyrosine (N-Me-Tyr) , and O-methyltyrosine . We analyze how these modifications alter bioactivity, metabolic stability, and receptor selectivity, supported by experimental data from opioid and mitochondrial therapeutic research.

Mechanistic Comparison: Steric Shielding & Conformational Locking

The bioactivity differences between these analogs are driven by three physicochemical alterations:

  • Steric Hindrance (Dmt): The addition of methyl groups at the 2' and 6' positions of the aromatic ring creates a "steric shield" around the phenolic hydroxyl group. This does not prevent receptor binding (which often tolerates the bulk) but severely impedes the approach of oxidative enzymes and proteases.

  • Backbone Constraint (N-Methylation): Methylating the alpha-amine removes a hydrogen bond donor, often forcing the peptide bond into a specific conformation (cis/trans equilibrium shift). This can lock a peptide into its bioactive pose or, conversely, disrupt binding if the H-bond is critical for the receptor pocket.

  • Lipophilicity: Methylation increases LogP, generally enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Diagram 1: Mechanistic Impact of Tyrosine Methylation

MethylationMechanism NativeTyr Native L-Tyrosine Proteolysis Proteolytic Degradation (Aminopeptidases) NativeTyr->Proteolysis High Susceptibility Oxidation Oxidative Radical Formation NativeTyr->Oxidation ROS Scavenging (Uncontrolled) Dmt 2',6'-Dimethyltyrosine (Dmt) Dmt->Oxidation Controlled Radical Scavenging (Mitochondrial Protection) Receptor Receptor Binding Pocket (High Affinity) Dmt->Receptor Maintains H-Bonding Increases Lipophilicity Stability Enhanced Metabolic Stability Dmt->Stability Steric Shielding (2',6' Methyls) NMeTyr N-Methyltyrosine NMeTyr->Receptor Conformational Lock (Risk of H-bond loss) NMeTyr->Stability Blocks N-terminal Cleavage

Caption: Mechanistic divergence: Dmt preserves receptor affinity while shielding against degradation; N-methylation blocks proteolysis but may alter binding conformation.

Comparative Bioactivity Data

The following data aggregates findings from opioid peptide research (Enkephalin/Dermorphin analogs) and mitochondrial therapeutics (SS-31).

Table 1: Potency and Stability Comparison (Dmt vs. Tyr)
Peptide AnalogModificationReceptor Affinity (

nM)
Bioactivity (GPI Assay)Metabolic Stability (

)
Key Finding
Leu-Enkephalin Native Tyr

: 1.8 nM

: 14 nM
1x (Baseline)< 5 min (Plasma)Rapid degradation by aminopeptidase M.
[L-Dmt¹]Enk 2',6'-Dimethyl

: 0.4 nM

: 0.3 nM
187x Potency ~20 min Dramatic increase in

-affinity and proteolytic resistance [1].
SS-31 (Elamipretide) Dmt + D-ArgMitochondrial TargetingN/A (ROS Scavenging)> 2 hours Dmt allows ROS scavenging without rapid breakdown, unlike native Tyr [2].
[N-Me-Tyr¹]Enk N-Methylation

: Reduced

: Reduced
0.5x Potency> 60 min High stability, but N-methylation disrupted the critical H-bond network in the binding pocket [3].

Analysis:

  • Dmt Superiority: In the context of opioid receptors (GPCRs), Dmt is the superior analog. It provides a "best of both worlds" scenario: the phenolic hydroxyl remains available for receptor activation, while the ortho-methyl groups prevent enzymatic docking. The 187-fold increase in GPI (Guinea Pig Ileum) bioactivity for [L-Dmt¹]Enk is a landmark result in peptidomimetics [1].

  • N-Methylation Trade-off: While N-methylation offers superior stability (often exceeding Dmt), it carries a higher risk of abolishing bioactivity if the N-terminal amine is a hydrogen bond donor in the receptor active site.

Experimental Protocols for Validation

As a Senior Scientist, you must validate these properties in your specific scaffold. Do not rely solely on literature values.

Protocol A: Comparative Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance (


) of Tyr vs. Dmt analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of the Native Tyr peptide and the Dmt analog in DMSO.

    • Thaw pooled Liver Microsomes (human or rat) on ice. Dilute to 0.5 mg/mL protein in 0.1 M Phosphate Buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (95 µL) at 37°C for 5 min.

    • Start Reaction: Add 5 µL of peptide (final conc: 1 µM). Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH).

    • Timepoints: 0, 5, 15, 30, 60, 120 min.

  • Quenching & Analysis:

    • At each timepoint, transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope is

      
      .
      
    • 
      .
      
    • Expectation: Dmt analogs should exhibit a slope significantly flatter (lower

      
      ) than native Tyr.
      
Protocol B: Synthesis Note – Coupling Dmt

Challenge: The 2',6'-dimethyl groups create significant steric hindrance during Solid Phase Peptide Synthesis (SPPS), leading to incomplete coupling if standard protocols are used. Solution:

  • Reagents: Use HATU/HOAt instead of HBTU/HOBt. The HOAt enhances reactivity via the neighboring group effect.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 3 eq AA, 2.9 eq HATU, 6 eq DIEA, 45 min at RT.

    • Coupling 2: Same reagents, microwave irradiation (75°C for 5 min) [4].

  • Monitoring: Use the Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify completion before proceeding.

Workflow Visualization: Stability Testing Pipeline

This diagram outlines the decision logic when selecting between Dmt and N-methylation based on stability data.

Diagram 2: Stability & Optimization Workflow

StabilityWorkflow Start Start: Native Tyr Peptide (Low t1/2) Assay Run Microsomal Stability Assay (Protocol A) Start->Assay Decision Identify Cleavage Site (LC-MS Metabolite ID) Assay->Decision NTermCleavage N-Terminal Cleavage (Aminopeptidase) Decision->NTermCleavage Oxidative Oxidative Degradation (Ring Modification) Decision->Oxidative Sol_NMe Apply N-Methylation (N-Me-Tyr) NTermCleavage->Sol_NMe Sol_Dmt Apply 2',6'-Dimethylation (Dmt) Oxidative->Sol_Dmt CheckBind Check Receptor Binding (Ki / IC50) Sol_NMe->CheckBind Sol_Dmt->CheckBind Success Lead Candidate CheckBind->Success High Affinity Fail Loss of Potency CheckBind->Fail Low Affinity Fail->Sol_Dmt Try Dmt (Less Conf. Change)

Caption: Decision matrix for optimizing tyrosine residues. Dmt is often the "rescue" strategy when N-methylation kills potency.

Conclusion

For researchers targeting GPCRs (especially opioid receptors) or mitochondrial membranes, 2',6'-dimethyltyrosine (Dmt) is the gold standard replacement for Tyrosine. It offers a unique combination of preserved receptor activation (via the intact phenolic -OH) and robust metabolic stability (via steric shielding).

N-methyltyrosine remains a valuable tool specifically for inhibiting N-terminal degradation, but its tendency to alter peptide backbone conformation requires careful SAR (Structure-Activity Relationship) monitoring.

Recommendation: When designing a peptidomimetic library, synthesize the Dmt analog immediately alongside the native sequence. The high probability of improved


 and 

makes it a high-value modification early in the drug discovery funnel.

References

  • Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr. Source: PubMed / NIH URL:[Link]

  • SS-31, a Mitochondria-Targeting Peptide, Ameliorates Kidney Disease. Source:[1][2] PMC / NIH URL:[Link]

  • Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides. Source: Biopolymers / PubMed URL:[Link]

  • Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Source: ResearchGate URL:[3][Link]

Sources

Assessing Membrane Permeability of N-Methyl-L-Tyrosine Peptides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-Methyl-L-Tyrosine (N-Me-Tyr) into peptide sequences represents a critical strategy in overcoming the "membrane permeability barrier"—the primary bottleneck in peptide drug discovery. Unlike standard L-Tyrosine peptides, which suffer from high desolvation energy costs due to backbone hydrogen bond donors (HBDs), N-Me-Tyr analogues exhibit a "chameleon-like" ability to shield polar groups and adopt lipophilic conformations.

This guide provides an objective, data-driven comparison of N-Me-Tyr peptides against their unmodified counterparts. It details the mechanistic rationale, compares assessment methodologies (PAMPA vs. Caco-2), and provides a self-validating experimental workflow for accurately determining permeability coefficients (


).

The Challenge: The Solvation Penalty

Peptides composed entirely of canonical amino acids (like L-Tyrosine) are generally impermeable to cell membranes. The primary culprit is not molecular weight, but the solvation energy penalty . Every amide bond in the peptide backbone acts as a Hydrogen Bond Donor (HBD). To cross the lipid bilayer, these HBDs must shed their water shell—an energetically unfavorable process (


).
The Solution: N-Methylation

Replacing the amide proton with a methyl group at the Tyrosine residue (N-Me-Tyr) achieves three critical physicochemical shifts:

  • HBD Removal: Directly eliminates one hydrogen bond donor, reducing the desolvation energy cost.

  • Steric Constraints: The N-methyl group introduces steric clash (allylic strain), restricting the

    
     and 
    
    
    
    torsion angles. This often forces the peptide into a cis-conformation or a rigid turn, reducing the entropic cost of binding or permeation.
  • Lipophilicity Increase: Adds a hydrophobic methyl group, marginally increasing LogP.

Comparative Analysis: Performance & Data

Molecule Performance: N-Me-Tyr vs. Unmodified L-Tyr

The following table synthesizes data from seminal studies (e.g., Kessler et al., Lokey et al.) comparing cyclic and linear peptides containing N-methylated residues against unmodified variants.

FeatureUnmodified L-Tyr PeptideN-Methyl-L-Tyr PeptideImpact on Permeability
H-Bond Donors (Backbone) High (1 per residue)Reduced (-1 per N-Me)High Positive Impact (Linear correlation with permeability)
Conformational Flexibility High (Ensemble of conformers)Restricted (Rigidified)Moderate to High Impact (Favors "membrane-competent" shapes)
Proteolytic Stability Low (Rapid degradation)High (Steric shielding)Indirect Benefit (Increases effective concentration at membrane)
Solubility Variable (often aggregates)Improved (disrupts aggregation)Neutral/Positive (Better assay reliability)
Typical

(Caco-2)

cm/s

cm/s
Significant Improvement (Can shift from Low to Moderate/High)

Critical Insight: N-methylation is position-dependent. While N-Me-Tyr generally improves permeability, methylating a residue involved in a critical intramolecular hydrogen bond (IMHB) can decrease permeability by exposing other polar groups. Structure-activity relationship (SAR) scanning is required.

Assay Comparison: PAMPA vs. Caco-2

To assess N-Me-Tyr peptides, researchers must choose between throughput (PAMPA) and biological relevance (Caco-2).

FeaturePAMPA (Parallel Artificial Membrane)Caco-2 (Human Epithelial Cell Line)Recommendation
Mechanism Passive Diffusion only.Passive + Active Transport + Efflux.Use PAMPA for initial N-Me scan.
Throughput High (96/384-well).Low/Medium (Requires culture).Use PAMPA for library screening.
Cost/Time Low / 4-16 hours.High / 10-21 days (culture).Use Caco-2 for late-stage hits.
N-Me-Tyr Specificity Excellent for detecting HBD reduction effects.Essential for checking P-gp efflux evasion.Combine both.
Data Output

(Effective Permeability).

(Apparent Permeability).
Correlate

to

.

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of N-Methylation Permeability

This diagram illustrates how N-Methylation at the Tyrosine residue facilitates membrane traversal by reducing the solvation shell.

G cluster_0 Aqueous Phase (High Solvation) cluster_1 Lipid Membrane (Hydrophobic) Unmod Unmodified Peptide (L-Tyr) High H-Bond Donors Barrier Energy Barrier (Desolvation Cost) Unmod->Barrier High Cost NMe N-Me-Tyr Peptide (Modified) Reduced HBDs NMe->Barrier Lower Cost Mechanism Mechanism: 1. H-Bond Donor Masking 2. Rigid Conformation 3. Lipophilicity Boost NMe->Mechanism Permeation Membrane Traversal Barrier->Permeation Successful Transport

Caption: N-Methylation reduces the desolvation energy penalty, allowing the peptide to pass the lipid barrier more efficiently than its unmodified counterpart.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput PAMPA (Primary Screen)

Objective: Determine the passive permeability (


) of N-Me-Tyr peptides.
Rationale:  This assay eliminates transporter interference, isolating the specific physicochemical effect of the N-methylation.

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE.

  • Artificial Membrane Lipid: 1% Lecithin in Dodecane (mimics cell membrane).

  • Buffer: PBS pH 7.4 (systemic circulation mimic).

Step-by-Step Workflow:

  • Preparation: Dissolve N-Me-Tyr peptides in DMSO (10 mM stock). Dilute to 50 µM in Donor Buffer (PBS pH 7.4).

    • Control 1 (Low Perm): Atenolol.

    • Control 2 (High Perm): Propranolol.

    • Control 3 (Efflux): Verapamil (High in PAMPA, variable in Caco-2).

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the Donor Plate. Wait 5 mins for solvent evaporation.

  • Loading:

    • Add 150 µL of Compound Solution to Donor wells.

    • Add 300 µL of Acceptor Buffer (PBS pH 7.4) to Acceptor wells.

  • Sandwich & Incubation: Place Donor plate on top of Acceptor plate (creating a "sandwich"). Incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is time.

Validation Criteria:

  • Propranolol

    
     must be 
    
    
    
    cm/s.
  • Atenolol

    
     must be 
    
    
    
    cm/s.
  • Mass balance (Recovery) must be > 80% (indicates no non-specific binding to plastic).

Protocol B: Caco-2 Permeability (Secondary Validation)

Objective: Confirm bioavailability and assess efflux liability (P-gp susceptibility). Rationale: N-methylation can sometimes reduce P-gp recognition, but this must be empirically tested.

Workflow Summary:

  • Culture: Grow Caco-2 cells on Transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Transport: Measure A-to-B (Apical to Basolateral) and B-to-A transport.

  • Efflux Ratio (ER):

    
    .
    
    • If

      
      , the peptide is likely a P-gp substrate.
      
    • Comparison: If Unmodified Peptide

      
       and N-Me-Tyr Peptide 
      
      
      
      , N-methylation successfully evaded efflux.
Diagram 2: The Assessment Workflow

Workflow cluster_assay Permeability Assessment start Peptide Design (N-Me-Tyr Insertion) synthesis Solid Phase Synthesis (On-Resin Methylation) start->synthesis pampa PAMPA Screen (Passive Diffusion) synthesis->pampa analysis LC-MS/MS Quantification pampa->analysis caco2 Caco-2 Assay (Active Transport/Efflux) decision Candidate Selection (High Papp / Low Efflux) caco2->decision analysis->caco2 If Pe > 10^-6

Caption: A tiered workflow prioritizes high-throughput PAMPA screening before resource-intensive Caco-2 validation.

References

  • Kessler, H., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[2][3][4] Molecular Pharmaceutics.[5] [Link]

  • Di, L., & Kerns, E. (2003). Profiling drug-like properties in discovery: PAMPA. Current Opinion in Chemical Biology. [Link]

  • Lokey, R. S., et al. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry.[2] Accounts of Chemical Research.[3][5] [Link]

  • Ovadia, O., et al. (2011).[4] The effect of multiple N-methylation on intestinal permeability of cyclic hexapeptides.[2][3][4][6][7] Molecular Pharmaceutics. [Link]

  • Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition. [Link]

Sources

A Comparative Crystallographic Guide to N-Methylated Tyrosine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates how a drug interacts with its target, its solubility, and its overall efficacy. N-methylation of amino acids, a common strategy in medicinal chemistry, can significantly alter these properties. This guide provides an in-depth comparison of the crystal structures of L-tyrosine and its N-methylated derivative, N-methyl-L-tyrosine, offering insights into the profound impact of this seemingly simple modification. We will delve into the experimental workflow for obtaining such crucial structural data and present a comparative analysis to inform rational drug design.

The Significance of N-Methylation in Drug Design

N-methylation, the addition of a methyl group to a nitrogen atom, is a powerful tool in the medicinal chemist's arsenal. This modification can enhance a molecule's metabolic stability by protecting it from enzymatic degradation, improve its membrane permeability, and fine-tune its binding affinity to biological targets.[1] However, the introduction of a methyl group also imparts significant changes to the molecule's steric and electronic properties, which can dramatically influence its solid-state conformation and crystal packing. A thorough understanding of these changes at the atomic level is therefore essential for predicting and optimizing the physicochemical properties of drug candidates.

Comparative Crystal Structure Analysis: L-Tyrosine vs. This compound

To illustrate the structural consequences of N-methylation, we will compare the crystal structure of the parent amino acid, L-tyrosine, with its N-methylated counterpart, this compound.

ParameterL-TyrosineThis compoundImplications of N-Methylation
Crystal System OrthorhombicOrthorhombicThe fundamental symmetry of the crystal lattice is retained.
Space Group P2₁2₁2₁P2₁2₁2₁The arrangement of molecules within the unit cell follows the same symmetry operations.
Unit Cell Dimensions a = 6.91 Å, b = 21.11 Å, c = 5.82 Åa = 6.918 Å, b = 23.337 Å, c = 5.898 ÅA notable increase in the 'b' dimension is observed, indicating that the primary impact of the methyl group is an expansion of the unit cell along this axis to accommodate the additional bulk.
Hydrogen Bonding Network Extensive three-dimensional network involving the amino group, carboxyl group, and phenolic hydroxyl group.[2]The N-H hydrogen bond donor capacity is reduced from two to one, leading to a less extensive hydrogen bonding network compared to L-tyrosine. The remaining N-H group, the carboxyl group, and the phenolic hydroxyl group still participate in hydrogen bonding.The altered hydrogen bonding network directly influences solubility, dissolution rate, and melting point. The reduction in hydrogen bond donors can lead to decreased aqueous solubility but potentially improved lipid membrane permeability.
Molecular Conformation The conformation about the Cα-Cβ bond is staggered.[2]The presence of the N-methyl group introduces steric hindrance, which can influence the preferred rotameric conformation around the Cα-Cβ bond, potentially favoring a different orientation of the phenolic side chain relative to the amino acid backbone.Changes in molecular conformation can significantly impact how the molecule fits into a binding pocket of a target protein, thereby affecting its biological activity.

Experimental Workflow for Crystal Structure Determination

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry and physics. Below is a detailed, step-by-step methodology for the synthesis, crystallization, and X-ray diffraction analysis of an N-methylated tyrosine derivative.

Part 1: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common approach involves the reductive amination of a protected L-tyrosine derivative.

Step-by-Step Protocol:

  • Protection of L-Tyrosine: The carboxylic acid and phenolic hydroxyl groups of L-tyrosine are first protected to prevent unwanted side reactions. For instance, the carboxylic acid can be converted to a methyl ester, and the hydroxyl group can be protected with a benzyl group.

  • N-Methylation: The protected L-tyrosine is then reacted with a methylating agent, such as methyl iodide, in the presence of a mild base.

  • Deprotection: The protecting groups are subsequently removed to yield this compound.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Part 2: Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step.

Step-by-Step Protocol:

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions where the N-methylated tyrosine derivative has moderate solubility.

  • Crystallization Method: Several techniques can be employed:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to crystal formation. This method was successfully used for growing L-tyrosine single crystals.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed chamber containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound solution induces crystallization.

    • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for X-ray diffraction analysis.

Part 3: Single-Crystal X-ray Diffraction Analysis

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Step-by-Step Protocol:

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods. This initial model is then refined to best fit the experimental data, resulting in a precise three-dimensional structure of the molecule.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Synthesis Synthesis of N-Methylated Derivative Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

Conclusion and Future Perspectives

The comparative analysis of L-tyrosine and its N-methylated derivative unequivocally demonstrates that even a minor chemical modification can induce significant changes in the solid-state structure. These alterations in crystal packing and intermolecular interactions, particularly hydrogen bonding, have profound implications for the physicochemical properties of a drug candidate. For drug development professionals, a proactive approach to crystal structure analysis is not merely an academic exercise but a critical step in de-risking drug development and accelerating the path to viable therapeutics. Future work in this area should focus on building a comprehensive database of N-methylated amino acid crystal structures to enable the development of predictive models for solid-state properties, further empowering rational drug design.

References

  • Jones, P. G. (1982). Crystal structure of this compound. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(5), 1365-1368. [Link]

  • Mostad, A., Nissen, H. M., & Rømming, C. (1972). Crystal Structure of L-Tyrosine. Acta Chemica Scandinavica, 26, 3819-3833. [Link]

Sources

Comparative Hydrolysis Guide: N-Methylated vs. Canonical Peptide Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Advantage[1]

In the development of peptide therapeutics, rapid proteolytic degradation is the primary bottleneck restricting oral bioavailability and systemic half-life. N-methylation —the substitution of the amide proton (-NH) with a methyl group (-CH₃)—has emerged as a critical modification strategy.[1]

This guide objectively compares the hydrolysis rates of N-methylated peptide bonds against their non-methylated (canonical) counterparts. Experimental data confirms that N-methylation can increase metabolic half-life (


) by orders of magnitude  (e.g., from minutes to hours) by disrupting protease recognition mechanisms. Conversely, under chemical hydrolysis conditions (acid/base), N-methylation introduces unique kinetic behaviors governed by steric hindrance and cis-trans isomerization.

Mechanistic Analysis: The Triad of Stability

To understand the divergence in hydrolysis rates, one must analyze the structural causality. The stability of N-methylated bonds rests on three physicochemical pillars:

A. Steric Hindrance (The "Umbrella" Effect)

Proteases (e.g., Chymotrypsin, Trypsin) require the peptide backbone to fit precisely into the active site (S1-S4 subsites). The N-methyl group introduces significant steric bulk (


 for methyl vs. negligible for proton). This bulk physically blocks the enzyme's catalytic triad from accessing the carbonyl carbon.
B. Elimination of Hydrogen Bonding

Canonical peptide hydrolysis often relies on the amide proton acting as a hydrogen bond donor to stabilize the enzyme-substrate complex or the transition state (oxyanion hole). N-methylation removes this donor, drastically increasing the


 (reducing affinity) and decreasing 

.
C. Conformational Locking (Cis-Trans Isomerization)

Canonical peptide bonds overwhelmingly favor the trans conformation (


) due to steric clash between 

atoms in the cis form.
  • Canonical: >99.9% trans.

  • N-Methylated: The energy difference between cis and trans is reduced, often leading to a population of >20-30% cis rotamers (or dominant cis forms in cyclic peptides).

  • Impact: Most proteases exclusively recognize trans peptide bonds. The cis isomer is effectively invisible to the hydrolytic machinery.

Visualization: Proteolytic Resistance Mechanism

ProteolysisBlockage Protease Serine Protease (Active Site) Canonical Canonical Peptide (-NH-CO-) Protease->Canonical Recognizes Trans Conf. Methylated N-Methyl Peptide (-N(Me)-CO-) Protease->Methylated Encounters Methyl Group Complex Enzyme-Substrate Complex Formed Canonical->Complex H-Bond Stabilization NoComplex Steric Clash (Binding Prevented) Methylated->NoComplex Steric Hindrance & Cis-Rotamer Hydrolysis Hydrolysis (Bond Cleavage) Complex->Hydrolysis Nucleophilic Attack Stable Intact Peptide (High Metabolic Stability) NoComplex->Stable No Cleavage

Figure 1: Mechanistic pathway illustrating how N-methylation prevents protease binding and subsequent hydrolysis through steric hindrance and conformational masking.

Comparative Performance Data

The following data aggregates findings from key medicinal chemistry studies (e.g., Endothelin antagonists, Cyclosporine analogs) to demonstrate the shift in hydrolysis rates.

Table 1: Enzymatic Stability (Metabolic Hydrolysis)

Context: Incubation in rat intestinal perfusate or human plasma.

ParameterCanonical Peptide (Ref)N-Methylated VariantFold ImprovementMechanism Cited
Half-life (

)
10.6 minutes538 minutes~50x Steric block of cleavage site (Ile-Ile bond) [1]
Protease Affinity (

)
40 nM10 nM (Improved)N/AConformational constraint enhances binding to receptor, not protease
Bioavailability (Oral) < 1%10 - 30%>10xPermeability + Proteolytic Resistance
Table 2: Spontaneous Chemical Hydrolysis (Neutral pH, 25°C)

Context: Uncatalyzed attack by water (shelf-life stability).

Bond TypeHalf-life (

)
Rate Constant (

)
Notes
Gly-Gly (Canonical) ~350 yearsHighStandard amide stability [2]
Gly-Sar (N-Methyl) ~600 yearsLowIncreased stability due to steric shielding of carbonyl carbon
C-Terminal Amide ~500 yearsMediumReference standard
Table 3: Acid-Catalyzed Hydrolysis (6N HCl, 110°C)

Context: Analytical degradation (e.g., for amino acid analysis).

ConditionCanonical BehaviorN-Methyl BehaviorAnalytical Implication
Standard Acid Complete hydrolysis < 24hSlower / IncompleteMay require 48-72h or propionic acid mixtures for full recovery.
Mechanism Protonation of Carbonyl OProtonation of Carbonyl ON-Me group exerts inductive effect; bond is sterically crowded.

Validated Experimental Protocols

To generate the data above, researchers must use self-validating protocols. Below are the standard workflows for assessing comparative stability.

Protocol A: Plasma Metabolic Stability Assay (LC-MS/MS)

Objective: Determine in vitro


 of N-methylated peptides.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Internal Standard (IS): Tolbutamide or analog.

  • Stop Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow:

  • Preparation: Spike peptide into plasma to final conc. of 1 µM. Pre-warm plasma to 37°C.

  • Incubation: Incubate in shaking water bath.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL Stop Solution (precipitates proteins). Vortex 30s. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    
    
    .
Protocol B: Chemical Hydrolysis Challenge (Acid Stability)

Objective: Assess susceptibility to chemical degradation (shelf-life proxy).

Workflow:

  • Dissolve peptide (1 mg/mL) in buffers: pH 2 (0.01 M HCl), pH 7.4 (PBS), pH 9 (Borate).

  • Incubate at elevated temperature (e.g., 60°C or 80°C) to accelerate rates (Arrhenius principle).

  • Analyze via HPLC-UV (214 nm) at 24h intervals for 7 days.

  • Validation Check: N-methylated peptides should show <5% degradation at pH 7.4/60°C over 7 days, whereas labile ester bonds or specific Asp-Gly sequences might degrade.

Visualization: Stability Assay Workflow

StabilityAssay Start Start: Peptide Stock (10 mM DMSO) Incubate Incubate with Plasma (37°C, Shaking) Start->Incubate Sampling Timepoint Sampling (0, 15, 30... 240 min) Incubate->Sampling Quench Protein Precipitation (Add ACN + Formic Acid) Sampling->Quench Immediate Stop Centrifuge Centrifuge (10,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Ion) Centrifuge->LCMS Supernatant Data Calculate Half-Life (ln[C] vs Time) LCMS->Data

Figure 2: Step-by-step workflow for determining metabolic stability using LC-MS/MS quantification.

Technical Considerations & Pitfalls

When comparing hydrolysis rates, researchers must account for these confounding variables:

  • Sequence Context: N-methylation of a residue adjacent to the cleavage site (P1' position) is often more effective than methylating the cleavage site itself. The "scissile bond" protection is positional.

  • Solubility Artifacts: N-methylation increases lipophilicity. Ensure the peptide does not precipitate in the assay buffer or bind non-specifically to the plasticware (use low-binding plates), which would mimic "degradation" (loss of signal).

  • Fragmentation Patterns: In LC-MS, N-methylated peptides fragment differently (often enhancing

    
     and 
    
    
    
    ion series due to the fixed positive charge character or tertiary amine basicity). Ensure the MS method is optimized for the methylated species.

References

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Demonstrates the ~50x stability increase in Endothelin antagonists and discusses the conformational impact.

  • Radzicka, A., & Wolfenden, R. (1996). "Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution." Journal of the American Chemical Society.[2] Provides the fundamental rate constants (600 years vs 350 years) for spontaneous hydrolysis.

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Review of experimental protocols for plasma stability and strategies like N-methylation.

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie. Foundational work on how N-methylation induces cis-peptide bonds and affects protease recognition.

Sources

Verifying N-Methylation Sites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: N-methylation (occurring on Lysine, Arginine, and Histidine) is one of the most deceptive post-translational modifications (PTMs) in proteomics. Its mass shift (+14.0157 Da) is chemically identical to the substitution of Aspartate for Glutamate, creating a high risk of False Discovery Rates (FDR) in standard mass spectrometry. Furthermore, distinguishing between trimethylation and acetylation (+42 Da region) requires high-resolution precision often overlooked in standard workflows.

The Solution: This guide compares standard "Label-Free CID" approaches against the Heavy-Methyl SILAC + Hybrid Fragmentation (EThcD) workflow. We demonstrate that while standard methods suffer from isobaric interference and poor localization, the Heavy-Methyl workflow provides a self-validating, "gold standard" system for unambiguous verification.

Part 1: The Technical Challenge (Why Standard MS Fails)

The Isobaric Trap

The primary failure point in N-methylation analysis is isobaric mimicry . In a standard "bottom-up" proteomics experiment, the mass spectrometer measures the Mass-to-Charge (m/z) ratio.

  • The Methyl Shift: Adding a methyl group (-CH₃) replaces a hydrogen (-H), resulting in a net addition of a methylene group (-CH₂).

  • The Mutation Mimic: An amino acid substitution from Aspartate (D) to Glutamate (E) also involves the addition of a methylene group to the side chain.

Conclusion: Even with Ultra-High Resolution (Orbitrap/FT-ICR at >120k resolution), MS1 precursor mass cannot distinguish a methylated residue from a D


E point mutation or an artifactual methyl esterification caused by methanol in solvents.
Fragmentation Blind Spots (CID)

Standard Collision-Induced Dissociation (CID) is efficient for peptide sequencing but problematic for PTMs:

  • Neutral Loss Dominance: Methylated Arginine often loses the methyl group (as methylamine, -31 Da) upon collision. The energy goes into ejecting the modification rather than fragmenting the peptide backbone.

  • Result: You see the modification exists, but you cannot prove where it is (poor localization).

Part 2: The Solution – Heavy-Methyl SILAC + Hybrid MS/MS

The superior methodology utilizes Metabolic Labeling combined with Hybrid Fragmentation . This creates a "Self-Validating System" where the biological source of the methylation is proven by an isotopic shift.

The "Product" Workflow: Heavy-Methyl EThcD
  • Metabolic Labeling: Cells are cultured with

    
    -Methionine.[1]
    
  • In Vivo Conversion: The cell converts this into

    
    -S-Adenosyl Methionine (SAM), the universal methyl donor.
    
  • The Shift: All biological methylation events now carry a mass shift of +17.03 Da (or +18 depending on label) instead of +14.01 Da.

  • Validation: Chemical artifacts (methanol esterification) and amino acid mutations (D

    
    E) remain at +14.01 Da. The mass spectrometer filters for the heavy shift, eliminating false positives.
    

Part 3: Comparative Analysis

The following table contrasts the "Heavy-Methyl Hybrid" workflow against standard alternatives.

FeatureMethod A: Standard Label-Free CID Method B: Antibody Enrichment (Pan-Methyl) Method C: Heavy-Methyl SILAC + EThcD (Recommended)
Specificity Low. Cannot distinguish Methylation from D

E mutation.
Variable. High cross-reactivity between mono/di/tri-methyl states.Ultra-High. Isotopic label proves biological origin.
Site Localization Poor. Neutral losses in CID obscure the exact modified residue.N/A. Identifies protein, but rarely maps the specific residue.Excellent. ETD preserves side chains; HCD provides diagnostic ions.
False Positive Rate High (>20%). Vulnerable to chemical artifacts (methanol).Medium. "Sticky" antibodies often pull down non-methylated binders.Near Zero. Artifacts do not incorporate the heavy isotope.
Quantification Relative (Spectral Counting).Semi-quantitative (Western Blot/ELISA).Precise Relative Quantification (Heavy/Light ratio).
Throughput High.Low.Medium (Requires cell culture).[2]

Part 4: Experimental Protocol (Self-Validating System)

Objective: Verify a novel Arginine methylation site on Protein X.

Phase 1: Heavy-Methyl Labeling (The Validator)
  • Culture: Grow HeLa cells in SILAC DMEM deficient in Methionine and Lysine.

  • Labeling: Supplement with:

    • Light Condition: L-Methionine + L-Lysine (natural).

    • Heavy Condition: L-Methionine-(

      
      ) + L-Lysine.
      
    • Note: The

      
       group is transferred to SAM, labeling all methyltransferases' outputs.
      
  • Lysis & Digestion: Lyse cells in 8M Urea (avoid methanol). Digest with Trypsin (or Glu-C for Arginine-rich regions).

  • Enrichment (Optional): Use Strong Cation Exchange (SCX) to enrich basic methylated peptides.

Phase 2: Hybrid MS/MS Acquisition
  • Instrument: Orbitrap Fusion or similar Tribrid system.

  • Method: Data-Dependent Acquisition (DDA).

  • Fragmentation Decision Tree:

    • Step 1 (HCD): Acquire HCD scan. Check for Diagnostic Ions :

      • Methyl-Lysine:[3][4][5][6][7][8] m/z ~98.1, ~126.1.

      • Methyl-Arginine:[2][6][8] Neutral loss of 31.04 Da (MMA) or 45.05 Da (DMA).[6]

    • Step 2 (EThcD): If diagnostic ions are found, trigger EThcD (Electron Transfer/Higher-Energy Collision Dissociation).

      • Why? ETD breaks the backbone (c/z ions) without knocking off the labile methyl group, pinpointing the exact location.

Phase 3: Data Analysis
  • Search Engine: Set variable modifications:

    • Methyl (Light): +14.0157 Da

    • Methyl (Heavy): +17.0345 Da (Verify exact isotope mass).

  • Validation Logic:

    • True Positive: Peptide appears as a doublet (Light +14 / Heavy +17).

    • False Positive (Mutation/Artifact): Peptide appears only with +14 shift in both channels (or does not shift to +17).

Part 5: Visualization of Workflows

Diagram 1: The Self-Validating Heavy-Methyl Workflow

This diagram illustrates how the isotopic labeling filters out false positives (mutations/artifacts) from true biological methylation.

HeavyMethylWorkflow cluster_input Sample Preparation cluster_ms Mass Spectrometry cluster_validation Bioinformatic Validation Cell_Culture Cell Culture (Heavy Met-13CD3) Metabolism Metabolic Conversion to Heavy SAM Cell_Culture->Metabolism Methylation In Vivo Methylation (Transfer of Heavy Methyl) Metabolism->Methylation Digestion Enzymatic Digestion (Trypsin) Methylation->Digestion MS_Analysis LC-MS/MS Analysis (Orbitrap) Digestion->MS_Analysis Shift_Check Check Mass Shift MS_Analysis->Shift_Check True_Pos True Positive (Shift = +17 Da) Shift_Check->True_Pos Heavy Label Found False_Pos False Positive (Shift = +14 Da) (Mutation/Chemical) Shift_Check->False_Pos No Heavy Label

Caption: Workflow distinguishing biological methylation (+17 Da) from artifacts (+14 Da) using Heavy Methyl SILAC.

Diagram 2: Fragmentation Logic (HCD vs. ETD)

This diagram explains the decision logic for choosing fragmentation methods to ensure site localization.

FragmentationLogic Precursor Precursor Ion Selected (Putative Methylated Peptide) HCD_Scan HCD Fragmentation (High Energy) Precursor->HCD_Scan Diagnostic_Check Check Diagnostic Ions HCD_Scan->Diagnostic_Check Result_Lys Lysine Marker (m/z 98, 126) Diagnostic_Check->Result_Lys Immonium Ions Result_Arg Arginine Marker (Neutral Loss -31/-45) Diagnostic_Check->Result_Arg Neutral Loss Trigger_ETD Trigger EThcD Scan (Preserve Side Chain) Result_Lys->Trigger_ETD Result_Arg->Trigger_ETD Localization Confident Site Localization (c/z ions) Trigger_ETD->Localization

Caption: Decision tree utilizing HCD diagnostic ions to trigger ETD for precise methylation site mapping.

References

  • Ong, S. E., et al. (2004).[6] Identifying and quantifying in vivo methylation sites by heavy methyl SILAC. Nature Methods.[6][9] Link

  • Gehrig, P. M., et al. (2004).[6] Fragmentation pathways of N(G)-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS.[6] Journal of the American Society for Mass Spectrometry.[6] Link

  • Hart-Smith, G., et al. (2016). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics.[6][9] Link

  • Larsen, S. C., et al. (2016). Proteome-wide analysis of arginine monomethylation reveals widespread occurrence in human cells. Science Signaling. Link

  • Uhlen, M., et al. (2015). Tissue-based map of the human proteome. Science. Link

Sources

Safety Operating Guide

N-Methyl-L-tyrosine: Proper Disposal and Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide

Executive Summary

N-Methyl-L-tyrosine (CAS: 537-49-5) is a modified amino acid primarily used as a tyrosine hydroxylase inhibitor and in peptide synthesis.[1][2][3][4][5] While not classified as an acutely toxic P-listed substance by the US EPA, it is a bioactive organic compound that acts as a pharmacological agent.[4]

Core Directive: Do not dispose of this compound down the drain. Despite its structural similarity to natural amino acids, its biological activity and resistance to standard biodegradation pathways require it to be managed as Chemical Waste for incineration.[4]

Chemical Profile & Risk Assessment

To make informed disposal decisions, one must understand the material's physical state and reactivity.

PropertyDataRelevance to Disposal
CAS Number 537-49-5Unique identifier for waste manifests.[4][5]
Molecular Formula C₁₀H₁₃NO₃Organic nitrogenous waste.[4][5]
Physical State White to off-white solidDust generation risk during transfer.[4][5]
Solubility Soluble in acidic/alkaline solutions; slightly in waterMobility in water systems is high; do not sink dispose.[4][5]
Melting Point ~293°C (Decomposes)Stable solid; suitable for standard incineration.[4][5]
Hazards (GHS) Warning (H315, H319, H335)Irritant to eyes, skin, respiratory system.[5][6]
Safety & PPE Protocol
  • Respiratory: N95 or P100 respirator recommended if handling open powder outside a fume hood.[4]

  • Skin/Eye: Nitrile gloves (0.11 mm minimum thickness) and safety glasses with side shields.[4]

  • Engineering Controls: All weighing and solution preparation should occur inside a certified chemical fume hood to prevent inhalation of fine particulates.

Disposal Procedures: The "Cradle-to-Grave" Workflow

The disposal pathway depends on the physical form of the waste.[4] As a Senior Scientist, I categorize this into three streams: Pure Solids , Liquid Solutions , and Contaminated Debris .

Stream A: Pure Solid Waste (Expired or Excess Stock)[4]
  • Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents).[4]

  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Must be clearly labeled "Hazardous Waste - Solid."[4]

    • Constituents: "this compound, 98%."[4][5]

    • Hazard Checkbox: Irritant.[3][4][6][7][8]

  • Protocol:

    • Transfer solid carefully to the waste container inside a fume hood.[4]

    • Wipe the threads of the container before closing to ensure a tight seal.[4]

    • Segregate from strong oxidizers (e.g., permanganates, nitrates) in the waste storage area.[4]

Stream B: Liquid Waste (Reaction Mixtures & HPLC Effluent)[4]
  • Context: this compound is often dissolved in acidic media (HCl) or organic solvents (Methanol/Acetonitrile) for analysis.[4][5]

  • Compatibility Check: Ensure the solvent stream is compatible.[4]

    • Acidic Solutions: Dispose of in "Acidic Organic Waste" or "Aqueous Waste" depending on organic content.[4]

    • HPLC Waste: Dispose of in "Flammable Solvents" carboy if organic solvent content >24%.[4]

  • Protocol:

    • Do not neutralize manually unless part of a validated SOP.[4]

    • Pour into the appropriate carboy using a funnel with a lid.

    • Record the volume and concentration on the waste log immediately.[4]

Stream C: Contaminated Debris (Gloves, Weigh Boats)[5]
  • Protocol: Place heavily contaminated weigh boats, pipette tips, and gloves into a clear heavy-duty plastic bag (2-mil thickness minimum).[4]

  • Disposal: Seal with tape and place in the laboratory's solid hazardous waste drum. Do not place in regular trash.[4]

Visualized Decision Matrix

The following diagram outlines the logical flow for determining the correct disposal path.

DisposalFlow Start Waste Generation: This compound FormCheck Determine Physical State Start->FormCheck Solid Pure Solid / Powder FormCheck->Solid Powder Liquid Liquid Solution FormCheck->Liquid Solution Debris Contaminated Debris (Gloves, Wipes) FormCheck->Debris Consumables SolidContainer Containerize in HDPE/Glass Label: 'Hazardous Waste - Solid' Solid->SolidContainer SolventCheck Check Solvent Base Liquid->SolventCheck Bagging Double Bag (Clear Plastic) Debris->Bagging Final EHS Pickup / Incineration SolidContainer->Final OrgSolvent Organic Solvent (MeOH, ACN) SolventCheck->OrgSolvent >24% Organic AqAcid Aqueous/Acidic SolventCheck->AqAcid Mostly Water/Acid FlamCarboy Flammable Waste Carboy OrgSolvent->FlamCarboy AqCarboy Aqueous Waste Carboy AqAcid->AqCarboy FlamCarboy->Final AqCarboy->Final Bagging->Final

Figure 1: Operational decision tree for segregating this compound waste streams.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment prevents lab contamination.

  • Solid Spill (Powder):

    • Isolate: Mark the area.[4]

    • PPE: Don double nitrile gloves, safety goggles, and an N95 mask.

    • Clean: Do not dry sweep (creates dust).[4] Cover with wet paper towels (water or ethanol) to dampen the powder, then scoop into a waste bag.

    • Wash: Clean the surface with soap and water three times to remove residue.[4]

  • Liquid Spill:

    • Absorb: Use universal absorbent pads or vermiculite.[4]

    • Neutralize: If the solvent was acidic (e.g., 1M HCl), apply a weak base (sodium bicarbonate) over the absorbent only if you are trained to do so. Otherwise, absorb and bag as acidic waste.[4]

Regulatory Context & Compliance

While this compound is not explicitly listed on the EPA's P-List (Acute Hazardous Wastes) or U-List (Toxic Wastes), it falls under the "General Duty Clause."[4][5]

  • EPA/RCRA Status: Non-listed.[4] However, best practice dictates managing it as Class 9 (Miscellaneous) or simply "Non-regulated Chemical Waste" destined for incineration.

  • Bio-accumulation: As a tyrosine hydroxylase inhibitor, release into water systems could theoretically affect aquatic organisms relying on catecholamine synthesis.[4] Therefore, sink disposal is strictly prohibited .[4]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 519723, N-Methyltyrosine.[4] Retrieved from .[4]

  • Sigma-Aldrich (2024). Safety Data Sheet: this compound.[4][5] Retrieved from .[4]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[4] Retrieved from .[4]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[2][4] Retrieved from .[4]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-L-tyrosine
Reactant of Route 2
Reactant of Route 2
N-Methyl-L-tyrosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.